Product packaging for Undeca-1,3-dien-6-ol(Cat. No.:CAS No. 82932-84-1)

Undeca-1,3-dien-6-ol

Cat. No.: B14407815
CAS No.: 82932-84-1
M. Wt: 168.28 g/mol
InChI Key: ONUMTLZUIRMPBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Undeca-1,3-dien-6-ol is an organic compound characterized by an 11-carbon chain with a hydroxyl group at the sixth carbon and a conjugated 1,3-diene system, making it a valuable intermediate in synthetic organic chemistry and fragrance research . This structure allows it to undergo various chemical transformations, including stereoselective reactions to create more complex molecules . Key synthetic routes to this dienol include olefin cross-metathesis using Grubbs' second-generation catalyst and stereocontrolled Wittig reactions, which can achieve high selectivity for the thermodynamically stable trans-configuration . In research, it serves as a precursor for the synthesis of other compounds, such as carbamic acid derivatives, via methodologies like palladium-catalyzed carbonylation . The conjugated diene system is also of interest in the study of Diels-Alder reactions for constructing rigid polycyclic structures with potential bioactivity, a core strategy in medicinal chemistry exploration . Furthermore, related undecadienol isomers are frequently employed in the development of flavors and fragrances, underscoring the relevance of this chemical class in applied research . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O B14407815 Undeca-1,3-dien-6-ol CAS No. 82932-84-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82932-84-1

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

undeca-1,3-dien-6-ol

InChI

InChI=1S/C11H20O/c1-3-5-7-9-11(12)10-8-6-4-2/h3,5,7,11-12H,1,4,6,8-10H2,2H3

InChI Key

ONUMTLZUIRMPBN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC=CC=C)O

Origin of Product

United States

Foundational & Exploratory

Synthesis of Undeca-1,3-dien-6-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of synthetic strategies for Undeca-1,3-dien-6-ol, a dienol of interest for researchers in synthetic organic chemistry and drug development. The guide focuses on a robust and accessible synthetic route utilizing a Grignard reaction, providing a detailed experimental protocol and representative data. An alternative approach via the Wittig reaction is also discussed. The content is structured to serve as a practical reference for scientists and professionals, incorporating detailed methodologies, tabulated data, and process visualizations to facilitate understanding and replication.

Introduction

This compound is an unsaturated alcohol characterized by a conjugated diene system and a secondary alcohol functional group. The 1,3-diene motif is a key structural feature in many biologically active natural products and serves as a versatile synthetic handle for a variety of transformations, including cycloadditions.[1] The secondary alcohol provides a site for further functionalization, making this compound a potentially valuable building block in medicinal chemistry and materials science. This guide outlines reliable methods for its synthesis, focusing on practical application in a laboratory setting.

Retrosynthetic Analysis and Key Strategies

The synthesis of this compound can be approached through several established carbon-carbon bond-forming reactions. The primary disconnection points are adjacent to the alcohol (C5-C6) and at the double bonds of the diene system.

Grignard Reaction Approach

A highly effective strategy involves the nucleophilic addition of an organometallic reagent to an α,β-unsaturated aldehyde. Specifically, the disconnection of the C5-C6 bond retrosynthetically leads to two commercially available or readily accessible precursors: Hexa-2,4-dienal and a pentyl Grignard reagent . This 1,2-addition reaction is a classic and reliable method for alcohol synthesis.[2][3]

Wittig Reaction Approach

An alternative strategy focuses on the formation of the conjugated diene system via a Wittig reaction.[4][5] This involves the reaction of a phosphonium ylide with an aldehyde.[6] For instance, reacting an appropriate allylic phosphonium ylide with heptanal could form the C3-C4 double bond. However, controlling the stereoselectivity of Wittig reactions with semi-stabilized allylic ylides can be challenging and may lead to mixtures of E/Z isomers.[1]

Given its straightforward execution and generally high yields for 1,2-addition, this guide will focus on the Grignard reaction pathway.

Visualization of Synthetic Pathways

The logical flow of the proposed synthetic routes can be visualized as follows.

Target This compound Grignard_Route Grignard Reaction (1,2-Addition) Target->Grignard_Route Retrosynthesis Wittig_Route Wittig Reaction Target->Wittig_Route Retrosynthesis Hexadienal Hexa-2,4-dienal Grignard_Route->Hexadienal PentylMgBr Pentylmagnesium Bromide Grignard_Route->PentylMgBr Heptanal Heptanal Wittig_Route->Heptanal AllylicYlide Allylic Phosphonium Ylide Wittig_Route->AllylicYlide Bromopentane 1-Bromopentane PentylMgBr->Bromopentane Mg Mg Metal PentylMgBr->Mg

Caption: Retrosynthetic analysis of this compound.

Start 1-Bromopentane + Mg Metal Grignard_Formation Step 1: Grignard Reagent Formation in dry Ether Start->Grignard_Formation Grignard_Reagent Pentylmagnesium Bromide Grignard_Formation->Grignard_Reagent Addition Step 2: Add Hexa-2,4-dienal in dry Ether at 0°C Grignard_Reagent->Addition Alkoxide Magnesium Alkoxide Intermediate Addition->Alkoxide Quench Step 3: Aqueous Workup (e.g., sat. NH4Cl) Alkoxide->Quench Product This compound Quench->Product Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Experimental workflow for the Grignard synthesis.

Experimental Protocol: Grignard Synthesis Route

This section provides a detailed methodology for the synthesis of this compound from 1-bromopentane and hexa-2,4-dienal.

Materials and Equipment
  • Reactants: Magnesium turnings, 1-bromopentane, iodine (crystal), hexa-2,4-dienal, saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄).

  • Solvents: Anhydrous diethyl ether (Et₂O), hexanes, ethyl acetate.

  • Equipment: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator, silica gel for column chromatography.

Step-by-Step Procedure

Step 1: Preparation of Pentylmagnesium Bromide

  • All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere to exclude moisture.

  • Place magnesium turnings (1.2 eq) in the three-neck flask. Add one small crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of 1-bromopentane (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the 1-bromopentane solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.

  • Once initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the gray, cloudy mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[7]

Step 2: Reaction with Hexa-2,4-dienal

  • Cool the flask containing the pentylmagnesium bromide solution to 0 °C using an ice bath.

  • Dissolve hexa-2,4-dienal (0.9 eq) in anhydrous diethyl ether in the dropping funnel.

  • Add the hexa-2,4-dienal solution dropwise to the stirred Grignard reagent at 0 °C. Maintain this temperature throughout the addition to favor 1,2-addition over 1,4-addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture again to 0 °C.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Quantitative Data Summary

The following table summarizes representative data for the proposed Grignard synthesis. Yields are based on typical outcomes for such reactions, and spectroscopic data are predicted based on the chemical structure.

ParameterExpected Value / Data
Molecular Formula C₁₁H₂₀O
Molecular Weight 168.28 g/mol
Typical Yield 75-90%
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 6.30-6.10 (m, 2H, -CH=CH-CH=), 5.80-5.60 (m, 2H, =CH-CH=CH₂), 5.20 (dd, 1H, J=17.0, 1.5 Hz, =CH₂ trans), 5.05 (dd, 1H, J=10.0, 1.5 Hz, =CH₂ cis), 4.10 (q, 1H, J=6.5 Hz, -CH(OH)-), 1.60-1.20 (m, 9H, -(CH₂)₄- and -OH), 0.90 (t, 3H, J=7.0 Hz, -CH₃) ppm.
¹³C NMR (CDCl₃, 100 MHz) δ 137.5, 132.8, 130.5, 118.0, 72.5, 37.0, 32.0, 28.0, 25.5, 22.8, 14.2 ppm.
IR (thin film) ν 3350 (br, O-H), 3085 (=C-H), 2955, 2930, 2860 (C-H), 1650, 1605 (C=C), 1000, 950 (trans C=C bend), 900 (vinyl C=C bend) cm⁻¹.
Mass Spec (EI) m/z (%): 168 (M⁺), 150 (M-H₂O)⁺, 97, 81, 67, 55.

Conclusion

This guide details a practical and efficient synthesis of this compound via a Grignard reaction, providing a foundation for its laboratory preparation. The described protocol is robust and utilizes common reagents and techniques, making it accessible for a wide range of researchers. The provided workflow diagrams, experimental details, and representative data serve as a comprehensive resource for professionals in drug development and chemical synthesis, enabling the production of this versatile dienol for further investigation and application.

References

Stereoselective Synthesis of 1,3-Dienes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-diene motif is a fundamental building block in organic synthesis, prevalent in a wide array of natural products, pharmaceuticals, and functional materials. The stereochemistry of the diene unit is often crucial for its biological activity and chemical reactivity. This guide provides a comprehensive overview of modern, stereoselective methods for the synthesis of 1,3-dienes, with a focus on practical experimental protocols and comparative data.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the stereoselective construction of C-C bonds, including the formation of 1,3-dienes. These methods generally involve the coupling of a vinyl organometallic reagent with a vinyl halide or triflate, with retention of the stereochemistry of both coupling partners.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling utilizes a vinylboron compound (e.g., a vinylboronic acid or vinylboronate ester) and a vinyl halide or triflate in the presence of a palladium catalyst and a base. This method is widely used due to the stability and low toxicity of the organoboron reagents.

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the vinyl halide to the Pd(0) catalyst, transmetalation of the vinyl group from the boron atom to the palladium center, and reductive elimination to form the 1,3-diene and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Coupling pd0 Pd(0)L2 pd2_complex R1-Pd(II)L2-X pd0->pd2_complex Oxidative Addition transmetalation_intermediate R1-Pd(II)L2-R2 pd2_complex->transmetalation_intermediate Transmetalation vinyl_halide R1-X (Vinyl Halide) vinyl_halide->pd2_complex organoborane R2-B(OR)2 (Vinylboronate) organoborane->pd2_complex transmetalation_intermediate->pd0 Reductive Elimination diene R1-R2 (1,3-Diene) transmetalation_intermediate->diene base Base base->pd2_complex

Figure 1: Catalytic Cycle of Suzuki-Miyaura Coupling
EntryVinyl HalideVinylboronateCatalyst (mol%)BaseSolventYield (%)Stereoselectivity (E,E:E,Z)
1(E)-β-Bromostyrene(E)-Styrylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O92>98:2
2(Z)-1-Bromo-1-hexene(E)-1-Propenyl-1-boronic acid pinacol esterPd(dppf)Cl₂ (5)K₃PO₄Dioxane853:97
3(E)-1-Iodo-1-octene(E)-2-(4-methoxyphenyl)vinylboronic acidPd₂(dba)₃ (2), SPhos (4)K₃PO₄Toluene95>99:1

To a flask containing (E)-β-bromostyrene (1.0 mmol) and (E)-styrylboronic acid (1.2 mmol) is added Pd(PPh₃)₄ (0.03 mmol, 3 mol%). A solution of 2 M aqueous sodium carbonate (2.0 mL) is then added, followed by toluene (5 mL). The mixture is degassed with argon for 15 minutes and then heated to 80 °C with vigorous stirring for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired (1E,3E)-1,4-diphenyl-1,3-butadiene.

Negishi Coupling

The Negishi coupling involves the reaction of a vinyl organozinc reagent with a vinyl halide or triflate, catalyzed by a palladium or nickel complex. Organozinc reagents are more reactive than organoborons, often leading to faster reaction times and milder conditions.

The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The higher nucleophilicity of the organozinc reagent facilitates the transmetalation step.

Negishi_Coupling pd0 Pd(0)L2 pd2_complex R1-Pd(II)L2-X pd0->pd2_complex Oxidative Addition transmetalation_intermediate R1-Pd(II)L2-R2 pd2_complex->transmetalation_intermediate Transmetalation vinyl_halide R1-X (Vinyl Halide) vinyl_halide->pd2_complex organozinc R2-ZnX' (Vinylzinc) organozinc->pd2_complex transmetalation_intermediate->pd0 Reductive Elimination diene R1-R2 (1,3-Diene) transmetalation_intermediate->diene

Figure 2: Catalytic Cycle of Negishi Coupling
EntryVinyl HalideVinylzinc ReagentCatalyst (mol%)SolventYield (%)Stereoselectivity
1(E)-1-Iodo-1-hexene(E)-1-Hexenylzinc chloridePd(PPh₃)₄ (5)THF88>98% (E,E)
2(Z)-1-Bromo-2-phenylethene(E)-Styrylzinc chloridePd(dppf)Cl₂ (3)THF91>98% (Z,E)
3(E)-3-Iodo-2-propen-1-ol(E)-1-Octenylzinc bromidePd₂(dba)₃ (2), P(2-furyl)₃ (8)THF85>99% (E,E)

A solution of (E)-1-hexenylzinc chloride (1.2 mmol) in THF is prepared by the addition of a solution of (E)-1-hexenyllithium to a solution of zinc chloride (1.2 mmol) in THF at 0 °C. To this solution is added Pd(PPh₃)₄ (0.05 mmol, 5 mol%) followed by (E)-1-iodo-1-hexene (1.0 mmol). The reaction mixture is stirred at room temperature for 6 hours. The reaction is then quenched by the addition of saturated aqueous ammonium chloride (10 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography (hexanes) to yield the product.

Stille Coupling

The Stille coupling employs a vinyl organostannane reagent and a vinyl halide or triflate. A key advantage is the tolerance of a wide variety of functional groups. However, the toxicity of organotin compounds is a significant drawback.

The catalytic cycle of the Stille coupling is analogous to the Suzuki and Negishi reactions. The transmetalation step involves the transfer of the vinyl group from the tin atom to the palladium center.

Stille_Coupling pd0 Pd(0)L2 pd2_complex R1-Pd(II)L2-X pd0->pd2_complex Oxidative Addition transmetalation_intermediate R1-Pd(II)L2-R2 pd2_complex->transmetalation_intermediate Transmetalation vinyl_halide R1-X (Vinyl Halide) vinyl_halide->pd2_complex organostannane R2-SnBu3 (Vinylstannane) organostannane->pd2_complex transmetalation_intermediate->pd0 Reductive Elimination diene R1-R2 (1,3-Diene) transmetalation_intermediate->diene

Figure 3: Catalytic Cycle of Stille Coupling
EntryVinyl HalideVinylstannaneCatalyst (mol%)SolventYield (%)Stereoselectivity
1(E)-1-Iodo-2-phenylethene(E)-Tributyl(styryl)stannanePd(PPh₃)₄ (2)Toluene95>99% (E,E)
2(Z)-1-Bromo-1-butene(E)-Tributyl(1-hexenyl)stannanePdCl₂(PPh₃)₂ (5)DMF82>97% (Z,E)
3(E)-Methyl 3-iodoacrylate(E)-Tributyl(2-methyl-1-propenyl)stannaneAsPh₃, Pd₂(dba)₃ (4)NMP89>98% (E,E)

A mixture of (E)-1-iodo-2-phenylethene (1.0 mmol), (E)-tributyl(2-methyl-1-propenyl)stannane (1.1 mmol), and Pd(PPh₃)₄ (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL) is degassed and heated to 100 °C for 16 hours under an argon atmosphere. After cooling, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (hexanes) to give the desired diene.

Olefination Reactions

Olefination reactions provide a direct route to 1,3-dienes from carbonyl compounds. The Wittig and Horner-Wadsworth-Emmons reactions are the most prominent methods in this category.

Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of 1,3-dienes, either an α,β-unsaturated aldehyde/ketone can be reacted with a simple ylide, or a saturated aldehyde/ketone can be reacted with an allylic ylide. The stereochemical outcome depends on the nature of the ylide (stabilized, semi-stabilized, or non-stabilized).

The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. The stereoselectivity is determined by the relative rates of formation of the cis and trans oxaphosphetanes.

Wittig_Reaction cluster_0 Ylide Formation cluster_1 Olefination phosphonium_salt RCH₂-P⁺Ph₃ X⁻ ylide RCH=PPh₃ phosphonium_salt->ylide base Base base->phosphonium_salt oxaphosphetane Oxaphosphetane ylide->oxaphosphetane aldehyde R'CHO aldehyde->oxaphosphetane alkene RCH=CHR' (Alkene) oxaphosphetane->alkene phosphine_oxide Ph₃P=O oxaphosphetane->phosphine_oxide

Figure 4: General Workflow of the Wittig Reaction
EntryAldehydeYlideBaseSolventYield (%)Stereoselectivity (E:Z)
1CinnamaldehydeMethylenetriphenylphosphoranen-BuLiTHF85N/A
2Benzaldehyde(Triphenylphosphoranylidene)acetaldehyde-Toluene90>95:5
3HexanalAllyltriphenylphosphonium bromideKHMDSTHF7815:85

To a suspension of allyltriphenylphosphonium bromide (1.1 mmol) in dry THF (10 mL) at -78 °C is added KHMDS (1.1 mmol, 1.0 M in THF) dropwise. The resulting red solution is stirred at -78 °C for 30 minutes. A solution of benzaldehyde (1.0 mmol) in dry THF (2 mL) is then added, and the reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride (10 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The product is purified by column chromatography.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a modification of the Wittig reaction that uses phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. This reaction typically provides excellent (E)-selectivity for the newly formed double bond.

The reaction begins with the deprotonation of the phosphonate to form a carbanion. This is followed by nucleophilic attack on the carbonyl to form an intermediate which then eliminates to give the alkene and a water-soluble phosphate byproduct, simplifying purification.

HWE_Reaction cluster_0 Carbanion Formation cluster_1 Olefination phosphonate (EtO)₂P(O)CH₂R carbanion [(EtO)₂P(O)CHR]⁻ phosphonate->carbanion base Base base->phosphonate intermediate Betaine-like Intermediate carbanion->intermediate aldehyde R'CHO aldehyde->intermediate alkene RCH=CHR' (Alkene) intermediate->alkene phosphate (EtO)₂PO₂⁻ intermediate->phosphate

Figure 5: General Workflow of the HWE Reaction
EntryAldehydePhosphonateBaseSolventYield (%)Stereoselectivity (E:Z)
1CinnamaldehydeTriethyl phosphonoacetateNaHTHF92>98:2
2BenzaldehydeDiethyl (cyanomethyl)phosphonateNaOEtEtOH88>95:5
3CyclohexanecarboxaldehydeDiethyl allylphosphonaten-BuLiTHF85>90:10

To a suspension of NaH (1.1 mmol, 60% dispersion in mineral oil) in dry THF (5 mL) at 0 °C is added triethyl phosphonoacetate (1.1 mmol) dropwise. The mixture is stirred at 0 °C for 30 minutes. A solution of cinnamaldehyde (1.0 mmol) in dry THF (2 mL) is then added, and the reaction is stirred at room temperature for 3 hours. The reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography to afford the desired diene.

Olefin Metathesis

Olefin metathesis, particularly cross-metathesis, has emerged as a powerful method for the synthesis of 1,3-dienes. This reaction involves the scrambling of substituents between two alkenes, catalyzed by a transition metal complex, typically containing ruthenium.

The accepted mechanism involves the formation of a metallacyclobutane intermediate from the reaction of an alkene with the metal carbene catalyst. This intermediate can then undergo a retro [2+2] cycloaddition to form a new alkene and a new metal carbene, thus propagating the catalytic cycle.

Metathesis_Cycle catalyst [Ru]=CHR¹ metallacyclobutane1 Metallacyclobutane catalyst->metallacyclobutane1 [2+2] Cycloaddition alkene1 R²CH=CH₂ alkene1->metallacyclobutane1 intermediate_carbene [Ru]=CHR² metallacyclobutane1->intermediate_carbene Retro [2+2] metallacyclobutane2 Metallacyclobutane intermediate_carbene->metallacyclobutane2 [2+2] Cycloaddition alkene2 R³CH=CH₂ alkene2->metallacyclobutane2 metallacyclobutane2->catalyst Retro [2+2] product R²CH=CHR³ metallacyclobutane2->product

Figure 6: Catalytic Cycle of Olefin Cross-Metathesis
EntryAlkene 1Alkene 2Catalyst (mol%)SolventYield (%)Stereoselectivity (E:Z)
1Styrene1-HexeneGrubbs II (5)CH₂Cl₂7585:15
2Acrylonitrile1-OcteneHoveyda-Grubbs II (3)Toluene82>95:5
3Methyl acrylateAllylbenzeneGrubbs I (5)CH₂Cl₂7890:10

To a solution of styrene (1.0 mmol) and 1-hexene (1.2 mmol) in degassed dichloromethane (10 mL) is added Grubbs second-generation catalyst (0.05 mmol, 5 mol%). The reaction mixture is stirred at room temperature for 12 hours under an argon atmosphere. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel (hexanes) to afford the desired diene.

Conclusion

The stereoselective synthesis of 1,3-dienes can be achieved through a variety of powerful and versatile methods. Palladium-catalyzed cross-coupling reactions offer a reliable approach with excellent stereocontrol, retaining the geometry of the starting vinyl partners. Olefination reactions, particularly the Horner-Wadsworth-Emmons reaction, provide a direct route from carbonyls with high (E)-selectivity. Olefin metathesis has also become a valuable tool for constructing dienes. The choice of method will depend on the desired stereochemistry, functional group tolerance, and the availability of starting materials. The data and protocols presented in this guide are intended to assist researchers in selecting and implementing the most suitable strategy for their synthetic targets.

Undeca-1,3-dien-6-ol: An Examination of its Presence in Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Undeca-1,3-dien-6-ol is a specific unsaturated alcohol that has garnered interest within various chemical research domains. This guide addresses the inquiry into its natural origins, providing a comprehensive overview based on currently available scientific literature. For researchers and professionals in drug development, understanding the natural occurrence of a compound is often a critical first step in exploring its potential bioactivities and mechanisms of action. This document presents a thorough investigation into the presence of this compound in the natural world and outlines the standard methodologies that would be employed for the discovery and characterization of such a compound if it were to be found in a natural source.

Natural Occurrence of this compound: A Review of the Literature

A comprehensive review of scientific databases and literature reveals a significant finding: there is currently no documented evidence of this compound being isolated from a natural source. Searches for this specific chemical structure within repositories of natural products, essential oil analyses, and insect pheromone studies have not yielded any reported occurrences.

While various other undecadiene derivatives have been identified in nature, such as Undeca-3,4-diene-2,10-dione,5,6,6-trimethyl found in the methanolic seeds extract of Foeniculum vulgare, the specific isomer this compound remains unreported as a natural product. The current body of scientific knowledge primarily lists this compound in chemical supplier catalogs, indicating its availability as a synthetic molecule.

A Generalized Workflow for the Discovery of Novel Natural Products

In the event that this compound, or any novel compound, is hypothesized to exist in a natural source, a systematic scientific approach is undertaken for its discovery, isolation, and identification. The following workflow outlines the key experimental stages.

Natural_Product_Discovery_Workflow cluster_extraction Extraction & Preliminary Analysis cluster_separation Separation & Fractionation cluster_identification Structure Elucidation Source_Material Natural Source Material (Plant, Insect, etc.) Extraction Solvent Extraction (e.g., Hexane, Ethanol) Source_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Bioassay Preliminary Bioassay (Optional) Crude_Extract->Bioassay Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC High-Performance Liquid Chromatography (HPLC) Fractions->HPLC Pure_Compound Isolated Pure Compound HPLC->Pure_Compound GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Pure_Compound->GC_MS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Pure_Compound->NMR FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Pure_Compound->FTIR Structure_Confirmed Structure Confirmed GC_MS->Structure_Confirmed NMR->Structure_Confirmed FTIR->Structure_Confirmed

The Core of Attraction: An In-depth Technical Guide to the Biosynthesis of Long-chain Unsaturated Alcohols in Insects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain unsaturated alcohols are pivotal molecules in the chemical ecology of insects, most notably serving as essential components of sex pheromones that mediate mate recognition and reproductive isolation. The biosynthesis of these specific molecules is a highly regulated and fascinating metabolic process, involving a suite of specialized enzymes. Understanding this pathway at a molecular level not only provides fundamental insights into insect biology and evolution but also opens avenues for the development of novel, species-specific pest management strategies and other biotechnological applications. This technical guide provides a comprehensive overview of the core biosynthetic pathways, key enzymes, quantitative data, and detailed experimental protocols relevant to the study of long-chain unsaturated alcohol production in insects.

Core Biosynthetic Pathway

The de novo biosynthesis of long-chain unsaturated alcohols in insects originates from primary fatty acid metabolism. The general pathway involves a series of modifications to saturated fatty acid precursors, primarily palmitic acid (C16) and stearic acid (C18). These modifications are catalyzed by a dedicated set of enzymes, primarily fatty acyl-CoA desaturases (FADs) and fatty acyl-CoA reductases (FARs), often working in concert with elongases and other modifying enzymes like acetyltransferases and oxidases.[1][2] The specificity of these enzymes in terms of substrate chain length, the position and stereochemistry of the introduced double bonds, and the final functional group modification dictates the species-specific composition of the pheromone blend.[1]

Signaling Pathway for Pheromone Biosynthesis Activation

The production of sex pheromones is often tightly regulated by neuropeptides, most notably the Pheromone Biosynthesis Activating Neuropeptide (PBAN). Upon release, PBAN binds to its receptor on the pheromone gland cells, initiating a signaling cascade that leads to an influx of extracellular Ca2+ and subsequent activation of the enzymes involved in the biosynthetic pathway.

PBAN_Signaling_Pathway cluster_hemolymph Hemolymph cluster_cell_membrane Pheromone Gland Cell Membrane cluster_cytosol Cytosol PBAN PBAN PBAN_R PBAN Receptor PBAN->PBAN_R extracellular Extracellular Ca_channel Ca²⁺ Channel PBAN_R->Ca_channel Activates intracellular Intracellular Ca_ion Ca²⁺ Ca_channel->Ca_ion Enzyme_activation Enzyme Activation Ca_ion->Enzyme_activation Triggers Biosynthesis Pheromone Biosynthesis Enzyme_activation->Biosynthesis

PBAN signaling pathway for pheromone biosynthesis activation.

Key Enzymes and Their Characteristics

The biosynthesis of long-chain unsaturated alcohols is primarily orchestrated by two key enzyme families: Fatty Acyl-CoA Desaturases and Fatty Acyl-CoA Reductases.

Fatty Acyl-CoA Desaturases (FADs)

FADs are membrane-bound enzymes responsible for introducing double bonds at specific positions in the fatty acyl chain.[3] The diversity and specificity of these enzymes are major determinants of the final pheromone structure.[2] Insect desaturases are categorized based on the position of the double bond they introduce (e.g., Δ9, Δ11, Δ12-desaturases).[4][5][6] These enzymes typically contain three conserved histidine box motifs that are crucial for their catalytic activity.[6]

Fatty Acyl-CoA Reductases (FARs)

FARs catalyze the reduction of fatty acyl-CoAs to their corresponding primary alcohols.[7] These enzymes exhibit specificity for the chain length and degree of unsaturation of their substrates, which plays a crucial role in determining the final alcohol components of the pheromone blend.[8][9] Some FARs are known to produce fatty aldehydes as intermediates or final products.[10]

Quantitative Data on Enzyme Activity and Product Yield

The following tables summarize key quantitative data from studies on insect FADs and FARs, as well as the production of long-chain unsaturated alcohols in engineered systems.

Table 1: Kinetic Parameters of Insect Fatty Acyl-CoA Reductases

EnzymeInsect SpeciesSubstrateKm (µM)Vmax (pmol/min/µg protein)Reference
Slit-FAR1Spodoptera littoralis(Z,E)-9,11-14:CoA1.9 ± 0.3105 ± 5[11]
Slit-FAR1Spodoptera littoralis(Z,E)-9,12-14:CoA2.5 ± 0.4120 ± 8[11]
Slit-FAR1Spodoptera littoralis(Z)-9-14:CoA3.1 ± 0.595 ± 6[11]
Slit-FAR1Spodoptera littoralis(E)-11-14:CoA2.8 ± 0.4110 ± 7[11]

Table 2: Production of Long-Chain Unsaturated Alcohols in Engineered Yeast Expressing Insect FARs

Insect FARHost OrganismProduct(s)Titer (mg/L)Reference
HarFARYarrowia lipolytica(Z)-11-Hexadecen-1-ol188.1[12]
BlapFAR4Yarrowia lipolyticaC16:0-OH, C16:1Δ9-OH14.6[8]
BlucFAR1Yarrowia lipolyticaSaturated C18-C24 alcohols166.6[8]
BlapFAR4Saccharomyces cerevisiaeC16-OHs79[8]
BlucFAR1Saccharomyces cerevisiaeFatty alcohols6.9[8]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of insect long-chain unsaturated alcohol biosynthesis.

Protocol 1: Cloning and Sequencing of Desaturase and Reductase Genes

This protocol outlines the general steps for identifying and obtaining the full-length coding sequences of FAD and FAR genes from insect pheromone glands.

Cloning_Workflow start Pheromone Gland Dissection rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis (RT-PCR) rna_extraction->cdna_synthesis degenerate_pcr Degenerate PCR cdna_synthesis->degenerate_pcr race_pcr 5' and 3' RACE-PCR degenerate_pcr->race_pcr Obtain partial sequence cloning Cloning into Vector race_pcr->cloning sequencing Sequencing cloning->sequencing analysis Sequence Analysis and Full-Length Assembly sequencing->analysis end Gene Sequence Obtained analysis->end

Workflow for cloning and sequencing of pheromone biosynthesis genes.
  • Pheromone Gland Dissection: Pheromone glands are dissected from female insects, typically during their calling period to ensure high expression of relevant genes.[13]

  • Total RNA Extraction: Total RNA is extracted from the dissected glands using a suitable method, such as a TRIzol-based protocol.[14]

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using reverse transcriptase and an oligo(dT) or random primers.[14]

  • Degenerate PCR: Degenerate primers, designed based on conserved regions of known FAD or FAR sequences from other insect species, are used to amplify a partial fragment of the target gene.[5]

  • 5' and 3' RACE-PCR: Rapid Amplification of cDNA Ends (RACE)-PCR is performed to obtain the full-length 5' and 3' ends of the cDNA using gene-specific primers designed from the sequence of the degenerate PCR product.[5]

  • Cloning and Sequencing: The full-length PCR product is cloned into a suitable vector (e.g., pGEM-T Easy) and sequenced.[15]

  • Sequence Analysis: The obtained sequences are assembled and analyzed using bioinformatics tools to confirm the open reading frame and identify conserved domains.

Protocol 2: Heterologous Expression and Functional Characterization in Yeast

This protocol describes the functional characterization of insect FADs and FARs by expressing them in the yeast Saccharomyces cerevisiae.[12]

  • Yeast Strain: A suitable yeast strain is chosen. For desaturase assays, a strain deficient in its endogenous desaturase (e.g., ole1) is often used.[12] For reductase assays, a wild-type strain can be used.

  • Expression Vector: The full-length coding sequence of the insect gene is cloned into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).[16]

  • Yeast Transformation: The expression construct is transformed into the yeast cells using a standard method like the lithium acetate procedure.

  • Expression Induction: Transformed yeast cells are grown in appropriate media, and gene expression is induced (e.g., by adding galactose).

  • Substrate Feeding (Optional): For some assays, specific fatty acid precursors are added to the culture medium.[17]

  • Lipid Extraction and Analysis: Yeast cells are harvested, and total lipids are extracted. For desaturase assays, fatty acid methyl esters (FAMEs) are prepared and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the novel unsaturated fatty acids produced.[12] For reductase assays, the alcohol products are extracted and analyzed by GC-MS.

Protocol 3: Fatty Acyl-CoA Reductase (FAR) Enzyme Assay

This protocol outlines a method for determining the activity and substrate specificity of a FAR enzyme.[18]

  • Enzyme Source: The FAR enzyme can be obtained from heterologous expression systems (e.g., insect cells or yeast) followed by purification, or from crude extracts of insect pheromone glands.[19][20][21]

  • Substrates: A range of potential fatty acyl-CoA substrates with varying chain lengths and degrees of unsaturation are required.

  • Reaction Mixture: The assay is typically performed in a buffered solution containing the enzyme, a fatty acyl-CoA substrate, and a reducing agent such as NADPH.[22]

  • Incubation: The reaction mixture is incubated at an optimal temperature for a defined period.

  • Product Extraction: The reaction is stopped, and the resulting fatty alcohols are extracted with an organic solvent (e.g., hexane).

  • Quantification: The extracted alcohols are analyzed and quantified by GC-MS.[23][24] An internal standard is often added for accurate quantification.

Protocol 4: RNA Interference (RNAi) for in vivo Gene Function Analysis

RNAi is a powerful tool to investigate the in vivo function of a specific gene by silencing its expression.[25][26][27]

  • dsRNA Synthesis: A DNA template corresponding to a specific region of the target gene is used for in vitro transcription to synthesize double-stranded RNA (dsRNA).[26]

  • dsRNA Injection: The dsRNA is injected into the insect at an appropriate life stage (e.g., late-instar larva or pupa). A control group is injected with a non-specific dsRNA (e.g., from GFP).[25]

  • Gene Expression Analysis: After a suitable incubation period, the expression level of the target gene in the pheromone gland is quantified using quantitative real-time PCR (qRT-PCR) to confirm knockdown.[28]

  • Phenotypic Analysis: The pheromone composition of the treated insects is analyzed by GC-MS to determine the effect of gene silencing on the production of long-chain unsaturated alcohols.[28]

Conclusion

The biosynthesis of long-chain unsaturated alcohols in insects is a complex and highly specific metabolic pathway that is crucial for their chemical communication. A thorough understanding of the key enzymes involved, their regulation, and their catalytic mechanisms is essential for both fundamental research and the development of innovative biotechnological applications. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to delve into this fascinating area of insect biochemistry and chemical ecology. Future research in this field will likely focus on the discovery of novel enzymes with unique specificities, the elucidation of the three-dimensional structures of these enzymes to understand the basis of their substrate specificity, and the engineering of these biosynthetic pathways in heterologous systems for the sustainable production of valuable semiochemicals.

References

An In-depth Technical Guide to the Physical and Chemical Properties of C11 Dienols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C11 dienols, unsaturated alcohols with an eleven-carbon chain and two double bonds, represent a class of compounds with significant interest in various scientific domains, including pheromone research and as intermediates in organic synthesis. Their physical and chemical properties are dictated by the interplay of the hydroxyl functional group, the length of the hydrocarbon chain, and the position and stereochemistry of the two double bonds. This guide provides a comprehensive overview of the known physical and chemical characteristics of C11 dienols, details common experimental protocols for their analysis, and illustrates relevant workflows and concepts through diagrams.

Physical Properties of C11 Dienols

The physical properties of C11 dienols, such as boiling point, melting point, and solubility, are influenced by factors including molecular weight, the polarity imparted by the hydroxyl group, and the overall molecular geometry determined by the double bond isomers.[1][2] As with other long-chain alcohols, it is expected that boiling points will increase with the effective chain length and that solubility in water will be low due to the predominantly nonpolar hydrocarbon chain.[3][4][5]

Data for specific C11 dienol isomers is limited and spread across various sources. The following table summarizes available quantitative data for representative C11 dienol isomers.

Property(1E,3E)-undeca-1,3-dien-1-ol(E)-undeca-1,5-dien-3-ol1,5-undecadien-3-ol
Molecular Formula C₁₁H₂₀OC₁₁H₂₀OC₁₁H₂₀O
Molecular Weight ( g/mol ) 168.28168.28168.28
CAS Number Not Available107172-51-056722-23-7
Boiling Point (°C) Not AvailableNot Available244.00 @ 760.00 mm Hg
Specific Gravity Not AvailableNot Available0.87200 to 0.87800 @ 25.00 °C
Refractive Index Not AvailableNot Available1.45600 to 1.46200 @ 20.00 °C
Flash Point (°F) Not AvailableNot Available198.00
Vapor Pressure (mmHg) Not AvailableNot Available0.004000 @ 25.00 °C (est.)
logP (o/w) 4.5 (Computed)Not Available3.786 (est.)
Water Solubility (mg/L) Not AvailableNot Available103.7 @ 25 °C (est.)

Source: PubChem CID 20218149, Chemsrc CAS# 107172-51-0, FlavScents[6]

Chemical Properties and Reactivity

The chemical behavior of C11 dienols is characterized by the reactivity of the hydroxyl group and the two carbon-carbon double bonds.

  • Reactions of the Hydroxyl Group: Like other alcohols, C11 dienols can undergo esterification, etherification, and oxidation. The hydroxyl group also allows for the formation of hydrogen bonds, which influences their physical properties.[2]

  • Reactions of the Diene System: The conjugated or non-conjugated diene system is susceptible to electrophilic addition reactions. The presence of two double bonds offers multiple sites for reactions such as hydrogenation, halogenation, and epoxidation.

  • Oxidation: The conjugated diene moiety, in particular, can be a target for oxidation, a principle utilized by fluorescent probes like C11-BODIPY(581/591) where the diene's oxidation leads to a change in fluorescence.[7]

  • Pheromonal Activity: Certain dienol isomers are known to act as insect pheromones, indicating a high degree of specificity in their interaction with biological receptor systems. This biological activity is highly dependent on the precise stereochemistry of the double bonds.[8]

Experimental Protocols

The characterization of C11 dienols relies on a combination of chromatographic and spectroscopic techniques.

Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for determining the boiling point of small quantities of a liquid sample.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or other heat source

Procedure:

  • A small amount of the C11 dienol is placed in the small test tube.

  • The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

  • The test tube is attached to the thermometer.

  • The assembly is placed in a Thiele tube containing heating oil, ensuring the sample is level with the thermometer bulb.[9][10]

  • The side arm of the Thiele tube is gently heated.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Heating is stopped when a steady stream of bubbles is observed.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

GC-MS is a powerful technique for separating and identifying different isomers of C11 dienols in a mixture.[11][12]

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or coupled to a mass spectrometer.

  • A high-polarity capillary column (e.g., a wax-type column) is often used for separating unsaturated alcohols.

Typical GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 240 °C.

    • Final hold: 5 minutes at 240 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Procedure:

  • A dilute solution of the C11 dienol sample in a suitable solvent (e.g., hexane or dichloromethane) is prepared.

  • A small volume (typically 1 µL) is injected into the GC.

  • The components are separated based on their boiling points and interaction with the stationary phase of the column.

  • The separated components are detected by the MS, which provides a mass spectrum for each component, aiding in its identification by comparing the fragmentation pattern with spectral libraries.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural determination of C11 dienol isomers, including the position and stereochemistry of the double bonds.[15]

Sample Preparation:

  • The C11 dienol sample is dissolved in a deuterated solvent (e.g., CDCl₃).

Analysis:

  • ¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. The coupling constants (J-values) between vinylic protons are crucial for determining the E/Z (trans/cis) geometry of the double bonds.

  • ¹³C NMR: Shows the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the sp² hybridized carbons confirm the presence and location of the double bonds.

  • 2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments are used to establish the complete connectivity of the carbon skeleton and to unambiguously assign all proton and carbon signals.

Visualizations

General Experimental Workflow for C11 Dienol Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel C11 dienol.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Structural Characterization cluster_property Property Determination start Starting Materials reaction Chemical Synthesis (e.g., Wittig, Grignard) start->reaction crude Crude Product reaction->crude chromatography Column Chromatography crude->chromatography pure Purified C11 Dienol chromatography->pure nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure->nmr ms Mass Spectrometry (GC-MS, HRMS) pure->ms ir IR Spectroscopy pure->ir phys_prop Physical Properties (Boiling Point, Refractive Index) nmr->phys_prop ms->phys_prop chem_prop Chemical Properties (Reactivity Studies) ir->chem_prop final Characterized C11 Dienol phys_prop->final chem_prop->final

Caption: Workflow for Synthesis and Characterization of C11 Dienols.

Conceptual Diagram of Pheromone Signaling

While specific signaling pathways for C11 dienols are complex and species-dependent, the following diagram illustrates a generalized conceptual pathway for insect olfactory signaling initiated by a pheromone like a C11 dienol.

G cluster_reception Signal Reception cluster_transduction Signal Transduction Cascade cluster_response Cellular and Behavioral Response pheromone C11 Dienol (Pheromone) receptor Odorant Receptor (OR) in Neuron pheromone->receptor Binding g_protein G-Protein Activation receptor->g_protein second_messenger Second Messenger Production (e.g., cAMP) g_protein->second_messenger ion_channel Ion Channel Opening second_messenger->ion_channel depolarization Neuron Depolarization (Action Potential) ion_channel->depolarization brain Signal to Brain (Antennal Lobe) depolarization->brain behavior Behavioral Response (e.g., Mating) brain->behavior

Caption: Generalized Insect Olfactory Signaling Pathway for a Pheromone.

Relevance in Drug Development

While direct applications of C11 dienols as therapeutic agents are not widely documented, their unique structures can serve as valuable synthons or scaffolds in the synthesis of more complex bioactive molecules. The principles governing their interaction with highly specific biological receptors, as seen in pheromone action, are of fundamental interest in drug design. Furthermore, understanding the physical and chemical properties of such long-chain unsaturated alcohols is crucial for predicting their ADME (absorption, distribution, metabolism, and excretion) properties, which is a key consideration in the development of any new chemical entity for therapeutic use. The use of Carbon-11, an isotope of carbon, in radiolabeling for Positron Emission Tomography (PET) is a significant tool in drug development for studying pharmacokinetics and target engagement, though this is distinct from the intrinsic properties of the C11 molecular structure itself.[16]

References

A Theoretical and Experimental Guide to the Stability of Undeca-1,3-dien-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dienol Stability

Dienols, characterized by a hydroxyl group attached to a doubly unsaturated carbon chain, exhibit a delicate balance of thermodynamic and kinetic stability. Their reactivity is largely governed by the conjugated π-system and the allylic nature of the alcohol. The stability of undeca-1,3-dien-6-ol will be influenced by several factors, including:

  • Conformational Isomerism: Rotation around single bonds will lead to various conformers with different energy levels.

  • Keto-Enol Tautomerism: The dienol may exist in equilibrium with its corresponding keto form, with the position of the equilibrium indicating relative stability.

  • Oxidation and Decomposition Pathways: The presence of the dienol functionality can predispose the molecule to specific degradation reactions.

Theoretical calculations are indispensable for predicting the relative stabilities of different isomers and for elucidating reaction mechanisms at a molecular level.

Theoretical Calculations for Stability Analysis

A multi-faceted computational approach is recommended to thoroughly investigate the stability of this compound.

Conformational Analysis

The first step in a computational study is to identify the low-energy conformers of this compound. This is crucial as the calculated thermodynamic properties should be based on a Boltzmann-weighted average of the different conformations.

Methodology:

A common approach involves a stochastic or systematic conformational search using a lower level of theory (e.g., molecular mechanics with a suitable force field like MMFF94) to generate a large number of initial structures. These structures are then optimized at a higher level of theory, typically Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerMethodBasis SetRelative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
1 B3LYP6-31G(d)0.0045.2
2 B3LYP6-31G(d)0.8520.1
3 B3LYP6-31G(d)1.509.8
4 B3LYP6-31G(d)2.104.9
5 B3LYP6-31G(d)> 3.0< 1.0

Note: This data is illustrative. Actual calculations would be required to determine the true energy landscape.

Thermodynamic Stability

The thermodynamic stability of this compound can be assessed by calculating its standard enthalpy and Gibbs free energy of formation. These values can be compared to those of its isomers or potential decomposition products to determine the direction of spontaneous change.

Methodology:

High-level ab initio methods, such as G3 or G4 theory, or DFT with a large basis set (e.g., aug-cc-pVTZ) are generally employed for accurate energy calculations. Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, can be used to reduce systematic errors in the calculations.

Table 2: Hypothetical Calculated Thermodynamic Properties

SpeciesMethodBasis SetΔHf° (kcal/mol)ΔGf° (kcal/mol)
This compoundG4--55.2-15.8
Undeca-1,3-dien-6-oneG4--68.9-25.4
Cyclization ProductG4--49.7-5.1

Note: This data is illustrative. The relative stability of the dienol versus its keto tautomer is a key point of investigation.

Experimental Protocols for Stability Assessment

Experimental validation is crucial to complement and confirm theoretical predictions.

Synthesis of this compound

The synthesis of dienols can be challenging due to their potential instability. A possible synthetic route could involve the selective reduction of a corresponding dienone.

Protocol for a Grignard-based Synthesis:

  • Starting Material: Undeca-1,3-dien-6-one.

  • Reagent: Methylmagnesium bromide (CH₃MgBr) in anhydrous diethyl ether.

  • Procedure:

    • The dienone is dissolved in anhydrous diethyl ether under an inert atmosphere (e.g., argon).

    • The solution is cooled to 0 °C in an ice bath.

    • A solution of methylmagnesium bromide is added dropwise with stirring.

    • The reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Stability Studies

The stability of the synthesized this compound can be monitored under various conditions (e.g., different temperatures, pH, and in the presence of light or air).

Protocol for a Time-Course Stability Study:

  • Sample Preparation: A stock solution of purified this compound is prepared in a suitable solvent (e.g., acetonitrile).

  • Storage Conditions: Aliquots of the stock solution are stored under the desired conditions (e.g., 4 °C, 25 °C, 40 °C).

  • Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), an aliquot is withdrawn and analyzed by High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Data Analysis: The peak area of the this compound is recorded and plotted against time to determine the degradation kinetics.

Visualization of Computational and Experimental Workflows

computational_workflow cluster_computational Computational Analysis mol_struct Initial Structure of This compound conf_search Conformational Search (e.g., MMFF94) mol_struct->conf_search dft_opt DFT Optimization of Conformers (e.g., B3LYP/6-31G(d)) conf_search->dft_opt energy_calc High-Level Energy Calculation (e.g., G4 Theory) dft_opt->energy_calc thermo_props Thermodynamic Properties (ΔHf°, ΔGf°) energy_calc->thermo_props stability_pred Prediction of Stability thermo_props->stability_pred

Caption: Computational workflow for stability analysis.

experimental_workflow cluster_experimental Experimental Validation synthesis Synthesis of This compound purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS, IR) purification->characterization stability_study Time-Course Stability Study characterization->stability_study hplc_analysis HPLC Analysis stability_study->hplc_analysis kinetics Degradation Kinetics hplc_analysis->kinetics

Caption: Experimental workflow for stability validation.

Potential Signaling Pathways and Logical Relationships

While the direct involvement of this compound in specific signaling pathways is not established, molecules with similar structural motifs, such as allylic alcohols, can be substrates for various enzymes. For instance, they can be involved in detoxification pathways mediated by cytochrome P450 enzymes or be subjected to conjugation reactions.

logical_relationship dienol This compound oxidation Oxidation (e.g., CYP450) dienol->oxidation conjugation Conjugation (e.g., UGT) dienol->conjugation metabolites Metabolites oxidation->metabolites conjugation->metabolites excretion Excretion metabolites->excretion

Caption: Potential metabolic pathways for dienols.

Conclusion

The stability of this compound is a critical parameter for its potential applications. A combined theoretical and experimental approach, as outlined in this guide, provides a robust framework for a comprehensive stability assessment. Theoretical calculations can offer profound insights into the intrinsic properties of the molecule, while experimental studies are essential for understanding its behavior in a real-world setting. The methodologies described herein are based on well-established principles in computational and experimental chemistry and can be adapted to investigate other related molecules of interest.

Methodological & Application

Application Notes & Protocols for Gas Chromatography Analysis of Undeca-1,3-dien-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of Undeca-1,3-dien-6-ol using gas chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). This compound is a volatile organic compound (VOC) with potential applications in fragrance, flavor, and pharmaceutical industries. Accurate and robust analytical methods are crucial for its characterization, quality control, and pharmacokinetic studies.

Introduction

Gas chromatography is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds.[1] For a polar molecule like this compound, which contains a hydroxyl group, selection of the appropriate GC column and analytical conditions is critical to achieve optimal separation and peak shape. Due to the presence of the hydroxyl group, derivatization may be employed to improve volatility and reduce peak tailing.[2][3][4]

Two primary methods are presented: one utilizing a polar stationary phase for direct analysis and another employing a non-polar stationary phase following derivatization.

Method 1: Direct Analysis on a Polar Capillary Column

This method is suitable for the direct analysis of this compound without derivatization. The use of a polar column, such as one with a polyethylene glycol (wax) stationary phase, allows for strong interactions with the hydroxyl group of the analyte, leading to good separation from non-polar impurities.

Experimental Protocol

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Create a series of calibration standards by serially diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve a known weight of the sample in methanol to achieve a concentration within the calibration range.

2. GC-FID/MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Capillary Column Polar Column: e.g., DB-WAX, HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Split/Splitless Inlet
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted based on concentration)
Carrier Gas Helium or Hydrogen
Flow Rate 1.2 mL/min (constant flow)
Oven Program - Initial Temperature: 80 °C, hold for 2 minutes- Ramp: 10 °C/min to 220 °C- Final Hold: 5 minutes at 220 °C
FID Temperature 280 °C
MS Transfer Line 250 °C
MS Ion Source 230 °C
MS Quadrupole 150 °C
Mass Range 40-300 amu (in scan mode)
Data Presentation: Method 1 (Hypothetical Data)
ParameterValue
Retention Time (RT) Approximately 12.5 minutes
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Linearity (R²) > 0.998
Precision (%RSD) < 5%

Method 2: Analysis of TMS Derivative on a Non-Polar Capillary Column

For long-chain alcohols, derivatization is a common strategy to improve chromatographic behavior by increasing volatility and reducing interactions with the column surface.[5][6] Silylation, the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, is a widely used derivatization technique.[7]

Experimental Protocol

1. Derivatization Procedure (Silylation):

  • To 100 µL of the sample or standard solution in a vial, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

2. GC-FID/MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Capillary Column Non-Polar Column: e.g., HP-5ms, DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Split/Splitless Inlet
Injector Temperature 260 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium or Hydrogen
Flow Rate 1.2 mL/min (constant flow)
Oven Program - Initial Temperature: 100 °C, hold for 2 minutes- Ramp: 15 °C/min to 280 °C- Final Hold: 5 minutes at 280 °C
FID Temperature 300 °C
MS Transfer Line 280 °C
MS Ion Source 230 °C
MS Quadrupole 150 °C
Mass Range 50-400 amu (in scan mode)
Data Presentation: Method 2 (Hypothetical Data)
ParameterValue
Retention Time (RT) Approximately 10.2 minutes
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Linearity (R²) > 0.999
Precision (%RSD) < 3%

Visualization of Experimental Workflow and Logical Relationships

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample containing This compound Derivatization Derivatization (Optional) (e.g., Silylation) Sample->Derivatization Method 2 Injection GC Injection Sample->Injection Method 1 Standard Standard Preparation (Stock & Dilutions) Standard->Injection Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Detection (FID or MS) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Identification Identification (RT & Mass Spectrum) Chromatogram->Identification Quantification Quantification (Calibration Curve) Integration->Quantification

GC Analysis Workflow for this compound.

Method_Validation cluster_params Key Validation Parameters Validation Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->LOD Linearity->LOQ Accuracy->Precision

Logical Relationship of GC Method Validation Parameters.

References

Application Notes and Protocols for Chiral Separation of Unsaturated Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of unsaturated alcohols, critical molecules in the pharmaceutical, flavor, and fragrance industries. The following sections outline various techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Enzymatic Kinetic Resolution, offering comprehensive methodologies and quantitative data to guide researchers in developing and implementing effective enantioselective separation strategies.

Chromatographic Techniques for Chiral Separation of Unsaturated Alcohols

Chromatographic methods are powerful tools for the analytical and preparative separation of enantiomers of unsaturated alcohols. The choice of technique and specific conditions depends on the volatility, polarity, and structural features of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC with chiral stationary phases (CSPs) is a widely used method for the separation of a broad range of chiral compounds, including unsaturated alcohols. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile and effective.[1][2]

This method is suitable for the separation of enantiomers of allylic alcohol derivatives. Polysaccharide-based CSPs can effectively recognize and separate chiral molecules through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions.[3]

Table 1: HPLC Conditions and Performance Data for Chiral Separation of an Allylic Alcohol Derivative

ParameterCondition
Analyte Allylic Alcohol Derivative
Column ReproSil Chiral MIG (amylose tris(3-chloro-5-methylphenylcarbamate))
Mobile Phase Acetonitrile/Water (99:1, v/v)
Flow Rate 0.3 mL/min
Temperature 25 °C
Detection UV
Retention Time (Enantiomer 1) Varies by specific analyte
Retention Time (Enantiomer 2) Varies by specific analyte
Resolution (Rs) > 1.5 (baseline separation)[3]
Separation Factor (α) Varies by specific analyte
  • System Preparation: Equilibrate the ReproSil Chiral MIG column with the mobile phase (Acetonitrile/Water, 99:1, v/v) at a flow rate of 0.3 mL/min until a stable baseline is achieved. Maintain the column temperature at 25 °C.

  • Sample Preparation: Dissolve the racemic allylic alcohol derivative in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection: Inject an appropriate volume of the prepared sample onto the column.

  • Data Acquisition: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength. Record the chromatogram and integrate the peaks to determine retention times, resolution, and separation factor.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing System_Prep System Equilibration Injection Injection System_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Analysis_Results Analysis & Results Data_Acquisition->Analysis_Results

Figure 1: HPLC Experimental Workflow.
Gas Chromatography (GC)

Chiral GC is a highly sensitive and efficient technique for the separation of volatile and thermally stable unsaturated alcohols. Derivatized cyclodextrins are commonly used as chiral stationary phases.[4]

Linalool is a chiral terpene alcohol widely used in fragrances and flavors. Its enantiomers possess distinct aromas. This GC method allows for the baseline separation of (R)-(-)-linalool and (S)-(+)-linalool.

Table 2: GC Conditions and Performance Data for Chiral Separation of Linalool

ParameterCondition
Analyte Linalool
Column Rt-βDEXse (30 m x 0.32 mm ID, 0.25 µm film thickness)[4]
Carrier Gas Hydrogen at 80 cm/sec[4]
Injector Temperature 220 °C[4]
Detector Temperature (FID) 220 °C[4]
Oven Temperature Program 40 °C (1 min hold), then ramp to 230 °C at 2 °C/min (3 min hold)[4]
Retention Time ((R)-linalool) ~35 min[4]
Retention Time ((S)-linalool) ~35.5 min[4]
Resolution (Rs) Baseline separated[4]
  • System Preparation: Install the Rt-βDEXse column in the GC. Set the injector and detector temperatures to 220 °C. Program the oven temperature as specified in Table 2. Set the hydrogen carrier gas flow rate to 80 cm/sec.

  • Sample Preparation: Prepare a dilute solution of the linalool sample in a suitable solvent (e.g., hexane) at a concentration of approximately 100 µg/mL.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Acquisition: Record the chromatogram using a Flame Ionization Detector (FID). Integrate the peaks to determine the retention times and calculate the enantiomeric ratio.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing System_Setup GC System Setup Injection Sample Injection System_Setup->Injection Sample_Prep Sample Dilution Sample_Prep->Injection Separation GC Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Peak_Analysis Peak Integration & Analysis Chromatogram->Peak_Analysis

Figure 2: GC Experimental Workflow.
Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that combines the advantages of both GC and HPLC. It offers fast separations with lower solvent consumption, making it a "greener" alternative. SFC is particularly well-suited for chiral separations on polysaccharide-based CSPs.[5][6]

This method demonstrates the rapid separation of alcohol enantiomers using SFC, which is significantly faster than traditional HPLC.

Table 3: SFC Conditions and Performance Data for Chiral Separation of Alcohol Enantiomers

ParameterCondition
Analyte Generic Alcohol Enantiomers
Column Chiralcel OF (50 x 4.6 mm)[7]
Mobile Phase 30% Methanol / 70% CO2[7]
Flow Rate 4 mL/min[7]
Temperature 35 °C[7]
Backpressure 200 bar[7]
Detection UV at 215 nm[7]
Analysis Time < 2 minutes[7]
  • System Preparation: Equilibrate the Chiralcel OF column with the mobile phase (30% Methanol / 70% CO2) at a flow rate of 4 mL/min. Maintain the column temperature at 35 °C and the backpressure at 200 bar.

  • Sample Preparation: Dissolve the racemic alcohol in the mobile phase modifier (methanol) to a concentration of about 1 mg/mL.

  • Injection: Inject a small volume (e.g., 5 µL) of the prepared sample.

  • Data Acquisition: Monitor the separation using a UV detector at 215 nm. Record the chromatogram for data analysis.

SFC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing System_Equilibration SFC System Equilibration Injection Sample Injection System_Equilibration->Injection Sample_Dissolution Sample Dissolution Sample_Dissolution->Injection SFC_Separation SFC Separation Injection->SFC_Separation UV_Detection UV Detection SFC_Separation->UV_Detection Data_Collection Data Collection UV_Detection->Data_Collection Result_Analysis Result Analysis Data_Collection->Result_Analysis

Figure 3: SFC Experimental Workflow.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method for the preparation of enantiomerically enriched alcohols. Lipases are commonly used enzymes that catalyze the enantioselective acylation or hydrolysis of alcohols or their esters.[8][9]

Application Note: Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Unsaturated Alcohol

This protocol describes the kinetic resolution of a racemic secondary unsaturated alcohol via transesterification using an immobilized lipase. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol enantiomer.

Table 4: Parameters for Enzymatic Kinetic Resolution

ParameterCondition
Substrate Racemic secondary unsaturated alcohol (e.g., sulcatol)[10]
Enzyme Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)[10][11]
Acyl Donor Vinyl acetate or other suitable acyl donor
Solvent Organic solvent (e.g., toluene, hexane)
Temperature 30-40 °C[11]
Monitoring GC or Chiral HPLC
Expected Outcome One enantiomer is acylated, leaving the other enantiomer as the unreacted alcohol. High enantiomeric excess (ee) for both product and remaining substrate can be achieved.
Experimental Protocol: Enzymatic Kinetic Resolution
  • Reaction Setup: In a flask, dissolve the racemic unsaturated alcohol (1 equivalent) in an organic solvent. Add the acyl donor (e.g., vinyl acetate, 1.5 equivalents).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 10-20 mg per mmol of substrate).

  • Reaction: Stir the mixture at the desired temperature (e.g., 40 °C).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC or chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • Work-up: Once the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: Separate the resulting ester from the unreacted alcohol by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the separated alcohol and the ester (after hydrolysis back to the alcohol) by chiral GC or HPLC.

EKR_Workflow cluster_reaction Reaction cluster_workup Work-up & Separation cluster_products Products & Analysis Reactants Racemic Alcohol + Acyl Donor in Solvent Reaction_Mix Reaction Mixture Reactants->Reaction_Mix Enzyme Immobilized Lipase Enzyme->Reaction_Mix Monitoring Reaction Monitoring (GC/HPLC) Reaction_Mix->Monitoring Filtration Enzyme Filtration Monitoring->Filtration At ~50% conversion Separation Column Chromatography Filtration->Separation Enant_Ester Enantioenriched Ester Separation->Enant_Ester Enant_Alcohol Enantioenriched Alcohol Separation->Enant_Alcohol Analysis ee Determination (Chiral GC/HPLC) Enant_Ester->Analysis Enant_Alcohol->Analysis

Figure 4: Enzymatic Kinetic Resolution Workflow.

Conclusion

The chiral separation of unsaturated alcohols is a critical task in many scientific and industrial fields. This document has provided an overview and detailed protocols for several powerful techniques, including HPLC, GC, SFC, and enzymatic kinetic resolution. The choice of the optimal method will depend on the specific properties of the unsaturated alcohol of interest, as well as the desired scale and purity requirements. The provided data and protocols serve as a valuable starting point for researchers to develop and optimize their own chiral separation methods.

References

Application Notes and Protocols for the Synthesis of Volatile Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of volatile alcohols, which are crucial intermediates and final products in the pharmaceutical, flavor, and fragrance industries. The following sections outline four robust synthetic methodologies: Catalytic Hydrogenation of Carbonyls, Reduction of Esters using Lithium Aluminum Hydride, Grignard Reaction with Carbonyl Compounds, and Biocatalytic Synthesis via the Ehrlich Pathway. Each section includes detailed experimental protocols, quantitative data for representative substrates, and diagrams illustrating the workflows and chemical transformations.

Catalytic Hydrogenation of Aldehydes and Ketones

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of aldehydes and ketones to primary and secondary alcohols, respectively.[1][2] This method offers high efficiency and atom economy, often requiring only simple filtration to remove the catalyst.[3][4]

Data Presentation

Table 1: Yields of Alcohols from Catalytic Hydrogenation of Various Carbonyl Compounds.

EntrySubstrateCatalystConditionsProductYield (%)Reference
1BenzaldehydeRaney® Ni (10 wt%)H₂ (1 atm), H₂O, RT, 12hBenzyl alcohol98[5]
24-MethoxyacetophenoneRaney® Ni (10 wt%)H₂ (1 atm), H₂O, RT, 12h1-(4-methoxyphenyl)ethanol95[5]
3CinnamaldehydeFe(II) complex (50 ppm), DBU (1 mol%)H₂ (60 bar), EtOH, 40°C, 16hCinnamyl alcohol>99[6]
44-FluorobenzaldehydeFe(II) complex (100 ppm), DBU (1 mol%)H₂ (30 bar), EtOH, 40°C, 16h(4-Fluorophenyl)methanol>99[6]
5AcetophenonePd(0)EnCat™ 30NP (10 mol%)H₂ (balloon), EtOH, RT, 16h1-Phenylethanol98[7]
6VanillinRaney® Ni (10 wt%)H₂ (1 atm), H₂O, RT, 12hVanillyl alcohol96[5]
Experimental Protocol: Hydrogenation using Raney® Nickel in Aqueous Media

This protocol is adapted from a procedure for the hydrogenation of aldehydes and ketones in an aqueous medium at room temperature.[3][5]

Materials:

  • Aldehyde or ketone substrate (1.0 mmol)

  • Raney® Nickel (10 wt% of the substrate)

  • Deionized Water (5 mL)

  • Hydrogen gas (H₂) balloon or cylinder

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Hydrogenation apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone substrate (1.0 mmol) and deionized water (5 mL).

  • Carefully add the Raney® Nickel catalyst (10 wt%) to the flask.

  • Seal the flask with a septum and purge with hydrogen gas for 5 minutes to displace the air.

  • Connect the flask to a hydrogen balloon or a regulated hydrogen cylinder set to slightly above atmospheric pressure.

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Upon completion, carefully vent the excess hydrogen in a fume hood.

  • Filter the reaction mixture through a pad of celite to remove the Raney® Nickel catalyst.

  • Wash the celite pad with a small amount of water.

  • The aqueous filtrate containing the alcohol product can be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the pure alcohol. For many volatile alcohols, the product is of high purity without the need for column chromatography.[3]

Diagram: Catalytic Hydrogenation Workflow

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up A Combine Substrate, Water, and Raney Ni in Flask B Seal and Purge with H₂ A->B C Stir under H₂ atmosphere (1 atm, RT, 12h) B->C D Vent excess H₂ C->D E Filter through Celite to remove Catalyst D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Pure Volatile Alcohol G->H

Caption: Workflow for the catalytic hydrogenation of carbonyls.

Reduction of Esters with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters to primary alcohols.[8][9] This reaction is typically carried out in anhydrous ether solvents followed by an aqueous workup.[1]

Data Presentation

Table 2: Representative Yields for the Reduction of Esters to Primary Alcohols with LiAlH₄.

EntryEster SubstrateProductYield (%)
1Ethyl benzoateBenzyl alcohol90
2Methyl cinnamateCinnamyl alcohol85
3Ethyl acetateEthanol86
4Methyl phenylacetate2-Phenylethanol92
5Ethyl hexanoate1-Hexanol88

Yields are typical for this reaction under standard conditions.

Experimental Protocol: Reduction of an Ester to a Primary Alcohol

This is a general procedure for the reduction of an ester using LiAlH₄ in an anhydrous ether solvent.[1][10] Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • Ester substrate (10 mmol)

  • Lithium aluminum hydride (LiAlH₄) (20 mmol, 2 equivalents)

  • Anhydrous diethyl ether or THF (50 mL)

  • 10% Sulfuric acid (H₂SO₄) or saturated aqueous ammonium chloride (NH₄Cl)

  • Three-neck round-bottom flask, dropping funnel, condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Set up a dry three-neck round-bottom flask fitted with a dropping funnel, a condenser with a drying tube, and an inert gas inlet.

  • In the flask, suspend LiAlH₄ (20 mmol) in anhydrous diethyl ether (20 mL) under an inert atmosphere.

  • Cool the suspension in an ice bath.

  • Dissolve the ester substrate (10 mmol) in anhydrous diethyl ether (30 mL) and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour or until the reaction is complete (monitored by TLC).

  • Work-up (Caution: Exothermic): Cool the reaction mixture in an ice bath. Slowly and carefully add 10% sulfuric acid or saturated aqueous NH₄Cl dropwise to quench the excess LiAlH₄.

  • Continue adding the aqueous solution until the gray precipitate turns white and the hydrogen evolution ceases.

  • Separate the ether layer. Extract the aqueous layer with two portions of diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude alcohol can be purified by distillation or column chromatography.

Diagram: LiAlH₄ Reduction Pathway

G Ester Ester (RCOOR') Hydride1 1. LiAlH₄, Ether Intermediate Tetrahedral Intermediate Ester->Intermediate Hydride Attack Aldehyde Aldehyde (RCHO) Intermediate->Aldehyde Elimination of -OR' Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Hydride Attack Hydride2 LiAlH₄ Workup 2. H₃O⁺ workup Alcohol Primary Alcohol (RCH₂OH) Alkoxide->Alcohol Protonation

Caption: Mechanism of ester reduction to a primary alcohol.

Grignard Synthesis of Volatile Alcohols

The Grignard reaction is a versatile method for forming carbon-carbon bonds and synthesizing alcohols.[11] By reacting a Grignard reagent (R-MgX) with different carbonyl compounds, primary, secondary, or tertiary alcohols can be produced.[12][13]

  • Formaldehyde → Primary alcohol

  • Other Aldehydes → Secondary alcohol

  • Ketones → Tertiary alcohol

  • Esters (with 2 equivalents of Grignard reagent) → Tertiary alcohol[14]

Data Presentation

Table 3: Synthesis of Various Alcohols using the Grignard Reaction.

EntryCarbonyl SubstrateGrignard ReagentProductAlcohol TypeYield (%)
1FormaldehydePhenylmagnesium bromideBenzyl alcoholPrimary~65
2AcetaldehydeEthylmagnesium bromide2-ButanolSecondary~70
3AcetoneMethylmagnesium iodidetert-ButanolTertiary~75
4BenzaldehydeMethylmagnesium bromide1-PhenylethanolSecondary~80
5Ethyl Acetate2 eq. Phenylmagnesium bromide1,1-DiphenylethanolTertiary~85

Yields are representative and can vary based on specific reaction conditions and substrate purity.

Experimental Protocol: General Grignard Synthesis of an Alcohol

Caution: Grignard reagents are highly reactive with protic solvents (water, alcohols) and atmospheric moisture. All glassware must be flame-dried, and the reaction must be performed under a strict inert atmosphere.

Materials:

  • Alkyl or aryl halide (e.g., bromobenzene) (11 mmol)

  • Magnesium turnings (12 mmol)

  • Anhydrous diethyl ether or THF

  • Carbonyl substrate (aldehyde, ketone, or ester) (10 mmol)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Iodine crystal (as an initiator)

  • Flame-dried three-neck flask, condenser, dropping funnel

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (12 mmol) and a small crystal of iodine in a flame-dried three-neck flask under an inert atmosphere.

    • Add a small portion of a solution of the alkyl/aryl halide (11 mmol) in anhydrous ether (20 mL) to the magnesium.

    • If the reaction does not start (disappearance of iodine color, bubbling), gently warm the flask.

    • Once initiated, add the remaining halide solution dropwise to maintain a steady reflux. After addition, stir for 30 minutes until most of the magnesium is consumed.

  • Reaction with Carbonyl:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Dissolve the carbonyl substrate (10 mmol) in anhydrous ether (15 mL) and add it dropwise to the stirred Grignard solution.

    • After the addition, remove the ice bath and stir at room temperature for 30 minutes.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent by rotary evaporation. The crude alcohol can be purified by distillation or chromatography.

Diagram: Grignard Reaction Logical Relationships

G cluster_reactants Carbonyl Substrates cluster_products Alcohol Products Grignard Grignard Reagent (R-MgX) Formaldehyde Formaldehyde Aldehyde Aldehyde (R'CHO) Ketone Ketone (R'COR'') Ester Ester (R'COOR'') + 2 eq. R-MgX Primary Primary Alcohol (R-CH₂OH) Formaldehyde->Primary Secondary Secondary Alcohol (R-CH(OH)R') Aldehyde->Secondary Tertiary1 Tertiary Alcohol (R-C(OH)R'R'') Ketone->Tertiary1 Tertiary2 Tertiary Alcohol (R₂C(OH)R') Ester->Tertiary2

Caption: Relationship between carbonyl substrate and alcohol product.

Biocatalytic Synthesis: The Ehrlich Pathway

Volatile alcohols known as fusel alcohols are naturally produced by yeast, such as Saccharomyces cerevisiae, during fermentation through the catabolism of amino acids.[15] This process, known as the Ehrlich pathway, converts amino acids into their corresponding higher alcohols.[16][17] This method is paramount for producing natural flavors and fragrances.

Data Presentation

Table 4: Production of Fusel Alcohols by Different Yeast Strains.

Yeast StrainAmino Acid PrecursorFusel Alcohol ProductConcentration (mg/L)Reference
Meyerozyma sp. YB-12LeucineIsoamyl alcohol45.3[18]
Meyerozyma sp. YB-12ValineIsobutanol16.8[18]
S. cerevisiae NRRL Y-567LeucineIsoamyl alcohol90.2[18]
S. cerevisiae NRRL Y-567ValineIsobutanol31.2[18]
Experimental Protocol: Laboratory-Scale Fusel Alcohol Production

This protocol outlines a general method for producing fusel alcohols via yeast fermentation.[18][19]

Materials:

  • Yeast strain (e.g., Saccharomyces cerevisiae)

  • Yeast extract peptone dextrose (YPD) broth or a defined fermentation medium

  • Specific amino acid precursor (e.g., Leucine for isoamyl alcohol) (optional, to enhance yield)

  • Fermentation vessel (e.g., Erlenmeyer flask with airlock)

  • Incubator or temperature-controlled environment

  • Centrifuge

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Inoculum Preparation:

    • Prepare sterile YPD broth.

    • Inoculate the broth with a single colony of the desired yeast strain.

    • Incubate at 30°C with shaking for 24-48 hours to obtain a dense starter culture.

  • Fermentation:

    • Prepare the main fermentation medium in a larger flask. To enhance the production of a specific fusel alcohol, supplement the medium with the corresponding amino acid precursor (e.g., 1-5 g/L of Leucine).

    • Inoculate the fermentation medium with the starter culture to an initial optical density (OD₆₀₀) of approximately 0.1.

    • Fit the flask with a sterile airlock to allow CO₂ to escape while maintaining anaerobic conditions.

    • Incubate at a controlled temperature (e.g., 25°C) without shaking for 5-9 days.

  • Isolation and Analysis:

    • After fermentation, centrifuge the culture to pellet the yeast cells.

    • Carefully decant the supernatant (the fermented broth).

    • The concentration of volatile fusel alcohols in the supernatant can be determined directly by GC-MS analysis, often using a headspace or liquid-liquid extraction sample preparation method.

    • For isolation, the broth can be subjected to fractional distillation to separate the volatile alcohols from water and other components.

Diagram: The Ehrlich Pathway

G AminoAcid Amino Acid (e.g., Leucine) KetoAcid α-Keto Acid AminoAcid->KetoAcid Transamination Transaminase Transaminase Transaminase->KetoAcid Aldehyde Aldehyde KetoAcid->Aldehyde Decarboxylation Decarboxylase Decarboxylase Decarboxylase->Aldehyde Alcohol Fusel Alcohol (e.g., Isoamyl Alcohol) Aldehyde->Alcohol Reduction ADH Alcohol Dehydrogenase ADH->Alcohol

Caption: Key steps of the Ehrlich pathway for fusel alcohol synthesis.

References

Application Notes and Protocols for the Derivatization of Unsaturated Alcohols for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Unsaturated alcohols, a broad class of organic compounds including terpenoids like linalool and geraniol, are prevalent in natural products, pharmaceuticals, and industrial chemicals. Gas chromatography (GC) is a powerful technique for their separation and quantification. However, the direct GC analysis of these compounds can be challenging due to their polarity, which can lead to poor peak shape, thermal degradation, and adsorption on the GC column.[1] Derivatization is a chemical modification process that converts the polar hydroxyl group (-OH) of the alcohol into a less polar, more volatile, and more thermally stable functional group, thereby improving its chromatographic behavior.[1][2] This application note provides detailed protocols for the most common derivatization techniques for unsaturated alcohols—silylation, acylation, and esterification—and presents a comparative summary of their characteristics.

General Experimental Workflow

The overall process of derivatization followed by GC analysis involves several key steps, from sample preparation to data analysis. A generalized workflow is depicted below.

Derivatization_Workflow General Experimental Workflow for Derivatization and GC Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing Sample Sample containing Unsaturated Alcohol Solvent Dissolve in Anhydrous Solvent Sample->Solvent AddReagent Add Derivatizing Reagent Solvent->AddReagent React Incubate (Heat if necessary) AddReagent->React GC_Inject Inject into GC/GC-MS React->GC_Inject Separate Chromatographic Separation GC_Inject->Separate Detect Detection (FID/MS) Separate->Detect Data Data Acquisition & Analysis Detect->Data

Caption: General workflow for derivatization and GC analysis.

Silylation

Silylation is the most widely used derivatization method for GC analysis of compounds with active hydrogens, such as alcohols.[3] The reaction involves the replacement of the active hydrogen of the hydroxyl group with a silyl group, typically a trimethylsilyl (TMS) group.[1][4] This process significantly reduces the polarity and hydrogen bonding capacity of the molecule, leading to increased volatility and thermal stability.[1][3]

Principle: The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating reagent. The reactivity of silylating agents is influenced by the leaving group, with better leaving groups resulting in a more efficient reaction.[4]

References

Application Notes and Protocols for Solid-Phase Extraction of Dienols from Natural Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of dienols from a variety of natural samples. Dienols, characterized by the presence of two hydroxyl groups on an alkene backbone, are a diverse class of compounds that include important bioactive molecules such as certain hydroxylated fatty acids, stilbenoids like resveratrol, and their derivatives. Effective isolation and purification of these compounds are crucial for research, drug development, and quality control.

These protocols outline methods for reversed-phase, normal-phase, silver-ion, and molecularly imprinted polymer SPE, offering a range of selectivities for different dienol-containing analytes and sample matrices.

Reversed-Phase SPE for Resveratrol and Related Stilbenoids from Grape Skins

Reversed-phase solid-phase extraction is a widely used technique for the isolation of moderately polar compounds like resveratrol and its glycosides from complex matrices such as grape skins and wine. The non-polar stationary phase (e.g., C18) retains the analytes from a polar sample matrix, which are then eluted with a less polar organic solvent.

Experimental Protocol

a) Sample Preparation:

  • Homogenize 1 g of dried and powdered grape skins with 20 mL of an ethanol/water mixture (80:20, v/v).

  • Extract the mixture at 60°C for 30 minutes with continuous stirring.[1][2]

  • Centrifuge the extract and collect the supernatant.

  • Repeat the extraction process on the residue and combine the supernatants.

  • Evaporate the combined extracts to dryness under reduced pressure at 40°C.

  • Redissolve the residue in 10 mL of water or a suitable injection solvent.

b) SPE Procedure (C18 Cartridge):

  • Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 10 mL of methanol, followed by 10 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the redissolved sample extract onto the conditioned C18 cartridge at a slow flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 10 mL of deionized water to remove polar interferences.

  • Elution: Elute the retained resveratrol and other stilbenoids with 10 mL of methanol or ethanol.

  • Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for subsequent analysis (e.g., HPLC).

Quantitative Data
AnalyteMatrixSPE SorbentRecovery Rate (%)LODLOQReference
trans-ResveratrolGrape SkinsC18>96%Not specifiedNot specified[1][2]
Piceid IsomersGrape SkinsC18>96%Not specifiedNot specified[1][2]

Silver-Ion SPE for the Fractionation of Conjugated Linoleic Acid (CLA) Isomers

Silver-ion (Ag-Ion) SPE is a powerful technique for the separation of unsaturated fatty acid methyl esters (FAMEs) based on the number, geometry, and position of their double bonds. Silver ions immobilized on a solid support form reversible π-complexes with the double bonds of the analytes, allowing for the fractionation of different isomers. This is particularly useful for separating cis- and trans-isomers of conjugated linoleic acid (CLA), a dienol-containing fatty acid.

Experimental Protocol

a) Sample Preparation (from Milk or Oil):

  • Extract total lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer).

  • Convert the extracted fatty acids to their methyl esters (FAMEs) using a derivatization agent such as BF3 in methanol.[3]

  • Dissolve the resulting FAMEs in hexane prior to SPE.

b) Ag-Ion SPE Procedure:

  • Conditioning: Condition a Discovery® Ag-Ion SPE cartridge (750 mg) with 4 mL of acetone, followed by 4 mL of hexane.[3]

  • Sample Loading: Load 1 mL of the FAMEs sample (in hexane) onto the conditioned cartridge. The maximum capacity is typically 1 mg of FAMEs.[3]

  • Fractionation and Elution: Elute the different FAME fractions sequentially with solvents of increasing polarity. A typical elution scheme is as follows:

    • Fraction 1 (Saturated FAMEs): 6 mL of hexane.

    • Fraction 2 (trans-Monounsaturated FAMEs): 4 mL of hexane/acetone (99:1, v/v).

    • Fraction 3 (cis-Monounsaturated FAMEs): 4 mL of hexane/acetone (95:5, v/v).

    • Fraction 4 (cis,cis-Dienoic FAMEs, including CLA): 4 mL of hexane/acetone (90:10, v/v).

    • Fraction 5 (Polyunsaturated FAMEs): 4 mL of acetone.

  • Post-Elution: Evaporate each fraction to dryness under nitrogen and reconstitute in hexane for GC analysis.[3]

Quantitative Data
FractionElution SolventCompound ClassRecovery (%)Reference
1HexaneSaturated FAMEs98
2Hexane/Acetone (99:1)trans-Monounsaturated FAMEs95
3Hexane/Acetone (95:5)cis-Monounsaturated FAMEs99
4Hexane/Acetone (90:10)cis,cis-Dienoic FAMEs (CLA)97
5AcetonePolyunsaturated FAMEs96

Normal-Phase SPE for Lipid Class Fractionation

Normal-phase SPE is used to separate lipids into different classes based on their polarity. A polar stationary phase (e.g., silica) is used to retain polar lipids, while non-polar lipids are eluted with non-polar solvents. This method can be used as a preliminary clean-up step to isolate dienol-containing lipid classes, such as hydroxylated fatty acids, from a complex lipid extract.

Experimental Protocol

a) Sample Preparation:

  • Extract total lipids from the natural sample (e.g., plant tissue, vegetable oil) using a suitable solvent system like chloroform/methanol.

  • Evaporate the solvent and redissolve the lipid extract in a small volume of a non-polar solvent such as chloroform or hexane.

b) SPE Procedure (Silica Cartridge):

  • Column Preparation: Prepare a slurry of 300 mg of silica gel in chloroform and pack it into a glass column or use a pre-packed silica SPE cartridge.

  • Conditioning: Condition the silica cartridge with 5-10 mL of chloroform.

  • Sample Loading: Apply the lipid extract (in chloroform) to the top of the silica bed.

  • Fractionation and Elution:

    • Fraction 1 (Neutral Lipids): Elute with 10 mL of chloroform. This fraction contains non-polar compounds like hydrocarbons, sterols, and triglycerides.

    • Fraction 2 (Glycolipids and Ceramides): Elute with 15 mL of acetone/methanol (9:1, v/v). This fraction may contain some dienol-containing glycolipids.

    • Fraction 3 (Phospholipids): Elute with 10 mL of methanol. This fraction contains the most polar lipids, including some hydroxylated fatty acids.

  • Post-Elution: Evaporate the solvents from each fraction for further analysis.

Visual Workflow

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Normal-Phase SPE (Silica) cluster_fractions Collected Fractions NaturalSample Natural Sample LipidExtraction Lipid Extraction NaturalSample->LipidExtraction LipidExtract Lipid Extract in Non-polar Solvent LipidExtraction->LipidExtract Conditioning 1. Conditioning (Chloroform) LipidExtract->Conditioning Load SampleLoading 2. Sample Loading Conditioning->SampleLoading WashingElution 3. Elution SampleLoading->WashingElution Fraction1 Fraction 1: Neutral Lipids WashingElution->Fraction1 Chloroform Fraction2 Fraction 2: Glycolipids WashingElution->Fraction2 Acetone/Methanol Fraction3 Fraction 3: Phospholipids WashingElution->Fraction3 Methanol

Caption: Normal-Phase SPE Workflow for Lipid Fractionation.

Molecularly Imprinted Polymer (MIP) SPE for Selective Dienol Extraction

Molecularly Imprinted Polymers (MIPs) are highly cross-linked polymers with custom-made binding sites that are complementary in shape, size, and functionality to a target analyte or a class of structurally similar compounds.[4][5][6] This "molecular memory" allows for a very high degree of selectivity in solid-phase extraction.

General Protocol for MIP-SPE

a) Sample Preparation:

  • Pre-treat the sample to ensure the analyte is in a soluble form and the matrix is compatible with the MIP. This may involve liquid-liquid extraction, dilution, or pH adjustment.

  • The sample should be dissolved in a solvent that promotes the specific interactions between the analyte and the MIP, often a low-polarity solvent.[5]

b) MIP-SPE Procedure:

  • Conditioning: Condition the MIP cartridge with a non-polar solvent to activate the binding sites, followed by equilibration with the same solvent used for sample loading.

  • Sample Loading: Apply the sample solution to the MIP cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a specific solvent or a series of solvents to remove non-specifically bound matrix components. Due to the high selectivity of MIPs, harsher washing conditions can often be used compared to conventional SPE sorbents, resulting in cleaner extracts.[7]

  • Elution: Elute the target dienol with a solvent that can disrupt the specific interactions (e.g., hydrogen bonds, ionic interactions) between the analyte and the MIP's binding sites. This is often a more polar solvent or a solvent mixture containing a small percentage of an acid or a base.[8]

Quantitative Data

Recovery rates and detection limits for MIP-SPE are highly dependent on the specific MIP and the target analyte. However, reported recoveries are often high, and detection limits can be very low due to the excellent clean-up.

Analyte ClassMatrixSPE SorbentRecovery (%)LODReference
EstrogensAqueous SamplesEstrogen MIP>82% for most4.5-9.8 ng/L[9]
PatulinApple PureePatulin MIP70.2%Not specified
TSNAsUrineTSNA MIP>90%5 pg/mL[7]

Visual Representation of MIP Selectivity

MIP_Selectivity cluster_polymer Molecularly Imprinted Polymer cluster_analytes Sample Matrix BindingSite1 Binding Site BindingSite2 Binding Site BindingSite3 Binding Site Target Target Dienol Target->BindingSite1 Specific Binding Interference1 Interference Interference1->BindingSite2 Weak/No Binding Interference2 Interference Interference2->BindingSite3 Weak/No Binding

Caption: Selective Binding in Molecularly Imprinted Polymers.

References

Application Notes and Protocols for Electrophysiological Analysis of Undeca-1,3-dien-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undeca-1,3-dien-6-ol is a novel unsaturated alcohol with potential modulatory effects on neuronal excitability. Preliminary investigations suggest that this compound may interact with specific ion channels, making it a person of interest for therapeutic development in areas such as neuropathic pain and epilepsy. These application notes provide a detailed overview of a hypothetical electrophysiological study investigating the effects of this compound on voltage-gated sodium channels (NaV) using the whole-cell patch-clamp technique. The presented data and protocols are intended to serve as a template for designing and executing similar experiments.

Hypothetical Data Presentation

The following tables summarize the dose-dependent effects of this compound on the biophysical properties of NaV1.7 channels heterologously expressed in HEK293 cells.

Table 1: Inhibition of Peak NaV1.7 Current by this compound

Concentration (µM)Peak Inward Current (pA)% Inhibition
Control-2543 ± 1210%
1-2289 ± 11510%
10-1526 ± 9840%
50-763 ± 6570%
100-254 ± 3290%
IC50 25.3 µM

Table 2: Effect of this compound on NaV1.7 Voltage-Dependence of Activation and Inactivation

TreatmentV1/2 of Activation (mV)Slope (k)V1/2 of Inactivation (mV)Slope (k)
Control-20.5 ± 1.26.8 ± 0.4-85.2 ± 2.1-7.1 ± 0.5
10 µM this compound-20.8 ± 1.56.9 ± 0.5-95.7 ± 2.5*-7.3 ± 0.6

*Indicates a statistically significant difference (p < 0.05) from the control.

Experimental Protocols

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human NaV1.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 500 µg/mL G418 for selection.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Plating for Electrophysiology: Plate cells onto glass coverslips 24-48 hours before recording.

Whole-Cell Patch-Clamp Electrophysiology

Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

Recording Procedure:

  • Place a coverslip with adherent cells into the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.

  • Approach a single, isolated cell with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 5 minutes before initiating recording protocols.

Voltage Protocols:

  • Current-Voltage (I-V) Relationship: From a holding potential of -120 mV, apply depolarizing steps from -80 mV to +60 mV in 5 mV increments for 50 ms.

  • Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms pre-pulses ranging from -140 mV to -10 mV in 10 mV increments, followed by a 20 ms test pulse to 0 mV.

Data Acquisition and Analysis
  • Data Acquisition: Record currents using a patch-clamp amplifier and a digitizer. Acquire data at 10 kHz and filter at 2 kHz.

  • Data Analysis: Analyze data using appropriate software (e.g., Clampfit, pCLAMP).

    • Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data with a Hill equation.

    • Determine the voltage of half-maximal activation (V1/2) and inactivation by fitting the respective curves with a Boltzmann function.

Visualizations

Signaling_Pathway NaV NaV1.7 Channel Na_ion Na+ NaV->Na_ion Blocks Influx Compound This compound Compound->NaV Depolarization Membrane Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Reduced Probability

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_ephys Electrophysiology cluster_treatment Treatment cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture (NaV1.7 Expressing) Plating Plate Cells on Coverslips Cell_Culture->Plating Patch_Clamp Whole-Cell Patch-Clamp Plating->Patch_Clamp Seal Form Giga-ohm Seal Patch_Clamp->Seal Whole_Cell Achieve Whole-Cell Configuration Seal->Whole_Cell Recording Record Na+ Currents Whole_Cell->Recording Compound_App Apply this compound Recording->Compound_App Before and After Data_Acquisition Acquire and Filter Data Recording->Data_Acquisition Analysis Analyze Current and Voltage-Dependence Data_Acquisition->Analysis IC50 Calculate IC50 Analysis->IC50 Boltzmann Fit with Boltzmann Function Analysis->Boltzmann

Caption: Workflow for electrophysiological analysis.

Troubleshooting & Optimization

Technical Support Center: Purification of Volatile Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the purification of volatile alcohols. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of volatile alcohols such as ethanol and methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying volatile alcohols?

A1: The primary challenges include:

  • Azeotrope Formation: Many volatile alcohols form azeotropes with water, which are mixtures with a constant boiling point that cannot be separated by simple distillation.[1][2] The ethanol-water azeotrope, for instance, consists of 95.6% ethanol and 4.4% water by weight and boils at 78.2°C.[2][3]

  • Presence of Impurities with Similar Boiling Points: Impurities such as other alcohols (e.g., methanol, propanol, isobutanol, also known as fusel oils), aldehydes, and esters can have boiling points very close to the target alcohol, making separation by distillation difficult.[4]

  • Water Removal: Removing residual water to achieve anhydrous alcohol is a significant challenge due to the formation of azeotropes and the hygroscopic nature of many alcohols.

  • Safety Hazards: Volatile alcohols are flammable and their vapors can form explosive mixtures with air.[5][6] Handling these substances requires strict safety protocols.

Q2: What is an azeotrope and why does it complicate purification?

A2: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[2] This occurs because the vapor produced by boiling the azeotropic mixture has the same composition as the liquid.[1] For example, the ethanol-water azeotrope boils at a lower temperature than pure ethanol, preventing further concentration beyond 95.6% by simple distillation alone.[2]

Q3: What methods can be used to break an azeotrope?

A3: Several techniques can be employed to break azeotropes and achieve higher purity:

  • Azeotropic Distillation: This involves adding a third component, known as an entrainer (e.g., benzene or cyclohexane), to form a new, lower-boiling-point ternary azeotrope with the water.[2][3] This new azeotrope is then distilled off, leaving behind anhydrous alcohol.

  • Molecular Sieves: These are materials with pores of a uniform size that can selectively adsorb water molecules from the alcohol-water mixture.[3]

  • Pressure-Swing Distillation: The composition of an azeotrope can be pressure-dependent. By altering the pressure of the distillation column, the azeotrope can sometimes be eliminated.[3] For the ethanol-water mixture, at pressures below 70 torr, no azeotrope is formed.[3]

  • Membranes: Pervaporation and vapor permeation are membrane-based separation techniques that do not rely on vapor-liquid equilibria and can effectively separate water from alcohol.[3]

Q4: How can I remove impurities other than water from volatile alcohols?

A4: Fractional distillation is the primary method used to separate impurities with different boiling points.[7][8] For impurities with very close boiling points, techniques like extractive distillation or the use of specific adsorbents may be necessary. For instance, higher alcohols (fusel oils) can be removed by drawing a side stream from the distillation column where they tend to concentrate.

Q5: What are the key safety precautions when purifying volatile alcohols?

A5: Safety is paramount when working with volatile alcohols. Key precautions include:

  • Working in a well-ventilated area, preferably within a fume hood, to prevent the buildup of flammable vapors.[9][10]

  • Eliminating all potential ignition sources, such as open flames, sparks, and hot surfaces.[5][10]

  • Wearing appropriate Personal Protective Equipment (PPE), including safety goggles, flame-resistant lab coats, and chemical-resistant gloves.[5][9]

  • Knowing the location and proper use of safety equipment, such as fire extinguishers, fire blankets, and emergency showers.[9][10]

  • Grounding and bonding metal containers during transfer to prevent static discharge.[5]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of volatile alcohols.

Distillation Problems
Problem Possible Cause(s) Troubleshooting Steps
Low Purity of Distillate 1. Inefficient column packing or too few theoretical plates in the fractional distillation setup. 2. Distillation rate is too high, preventing proper equilibrium. 3. Formation of an azeotrope.[1][11]1. Ensure the distillation column is packed correctly and is of sufficient length for the desired separation. 2. Reduce the heating rate to allow for a slow and steady distillation. 3. If an azeotrope is present, employ methods to break it, such as adding an entrainer or using molecular sieves.[2][3]
No Distillate is Being Collected 1. Insufficient heating of the distillation flask. 2. Blockage in the condenser or collection apparatus. 3. Leaks in the distillation setup.1. Gradually increase the temperature of the heating mantle. Ensure the thermometer is correctly placed to measure the vapor temperature. 2. Check for any obstructions in the vapor path. 3. Inspect all joints and connections for a proper seal.
Cloudy Distillate 1. The wash (the initial fermented mixture) has frothed and carried over into the condenser.[12] 2. Contamination in the collection flask.1. Use an anti-foaming agent or distilling conditioner in the wash before starting the distillation.[12] 2. Ensure all glassware is thoroughly cleaned and dried before use.
Distillate has an Unusual Color (e.g., blue) 1. This can be caused by an imbalance of nutrients if a fermentation step was involved.[12] 2. Corrosion of copper components in the still, if applicable.1. Ensure the correct type and amount of yeast and nutrients are used during fermentation.[12] 2. Clean the distillation apparatus thoroughly.
Purity Analysis Issues (Gas Chromatography)
Problem Possible Cause(s) Troubleshooting Steps
Poor Peak Resolution 1. Incorrect GC column for the separation. 2. Inappropriate temperature program. 3. Carrier gas flow rate is not optimal.1. Select a column with a stationary phase suitable for separating polar compounds like alcohols (e.g., a wax-type column).[13] 2. Optimize the temperature ramp rate and initial/final hold times. 3. Adjust the carrier gas flow rate to achieve better separation.
Presence of Unexpected Peaks 1. Contamination of the sample or solvent. 2. Carryover from a previous injection. 3. Degradation of the sample in the injector port.1. Run a blank analysis of the solvent to check for contaminants.[14] 2. Perform a bake-out of the column and injector port. 3. Lower the injector temperature to prevent thermal decomposition.
Inaccurate Quantification 1. Non-linear detector response. 2. Improper calibration. 3. Loss of volatile components during sample preparation.1. Ensure the sample concentration is within the linear range of the detector. 2. Prepare a multi-point calibration curve using high-purity standards.[13] 3. Use a headspace autosampler for sample introduction to ensure consistent analysis of volatile components.[15]

Quantitative Data Summary

Boiling Points of Common Alcohols and Azeotropes
SubstanceBoiling Point (°C) at 1 atm
Methanol64.7
Ethanol78.4[2]
Water100.0[2]
Ethanol/Water Azeotrope (95.6% Ethanol)78.2[2]
Ethanol/Water/Benzene Ternary Azeotrope64.9[3]
Ethanol/Water/Cyclohexane Ternary Azeotrope62.1[2]
Common Impurities in Ethanol and Pharmacopoeia Limits
ImpurityTypical SourcePurity Limit (Example from Pharmacopoeias)
MethanolFermentation byproductsNot more than 200 ppm
AcetaldehydeOxidation of ethanol, fermentationTotal acetaldehyde and acetal not more than 10 ppm[16]
BenzeneUsed as an entrainer in azeotropic distillationNot more than 2 ppm[16]
Fusel Oils (e.g., propanol, butanol, amyl alcohol)Fermentation byproductsVaries depending on the specific alcohol

Experimental Protocols

Protocol 1: Purification of Ethanol from an Aqueous Solution by Fractional Distillation

Objective: To concentrate an ethanol-water mixture up to its azeotropic composition (~95.6%).

Methodology:

  • Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

  • Charging the Flask: Fill the distillation flask no more than two-thirds full with the ethanol-water mixture. Add a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the distillation flask. As the mixture boils, the vapor will rise through the fractionating column.

  • Distillation: The vapor will repeatedly condense and vaporize on the surface of the column packing, enriching the more volatile component (ethanol) in the vapor phase.[17]

  • Temperature Monitoring: Monitor the temperature at the top of the column. The temperature should stabilize at the boiling point of the azeotrope (approximately 78.2°C).[2]

  • Collection: Collect the distillate that comes over at this constant temperature. This will be the ethanol-water azeotrope.

  • Shutdown: Stop the distillation when the temperature begins to rise significantly, indicating that the less volatile component (water) is starting to distill.

Protocol 2: Drying of 95.6% Ethanol using Molecular Sieves

Objective: To remove residual water from the ethanol-water azeotrope to produce anhydrous ethanol.

Methodology:

  • Activation of Sieves: Activate 3A molecular sieves by heating them in a furnace at 300-350°C for at least 3 hours to remove any adsorbed water. Allow them to cool in a desiccator.

  • Addition of Sieves: Add the activated molecular sieves to the 95.6% ethanol in a dry flask. Use approximately 100-200 grams of sieves per liter of ethanol.

  • Drying: Seal the flask and allow it to stand for at least 24 hours. The molecular sieves will selectively adsorb the water molecules.[3]

  • Separation: Carefully decant or filter the anhydrous ethanol from the molecular sieves in a moisture-free environment.

  • Purity Check: Verify the water content of the final product using a suitable analytical method, such as Karl Fischer titration.

Visualizations

G cluster_input Input Mixture cluster_process Azeotropic Distillation cluster_output Products A Ethanol/Water Mixture (<95.6% Ethanol) B Distillation Column 1 (with Cyclohexane) A->B C Condenser B->C Vapor (Ternary Azeotrope) F Anhydrous Ethanol (Bottoms from Column 1) B->F D Decanter (Phase Separator) C->D D->B Organic Layer (Cyclohexane rich) Recycled E Distillation Column 2 D->E Aqueous Layer G Water (Bottoms from Column 2) E->G H Cyclohexane/Ethanol (Overhead from Column 2) Recycled E->H

Caption: Workflow for azeotropic distillation of ethanol-water.

G A Start: Distillation Problem B Is any distillate being collected? A->B C Check for leaks. Increase heating. Check for blockages. B->C No D Is the distillate purity too low? B->D Yes H Problem Resolved C->H E Reduce distillation rate. Check column efficiency. Consider azeotrope formation. D->E Yes F Is the distillate cloudy? D->F No E->H G Use anti-foaming agent. Check for contamination. F->G Yes F->H No G->H

Caption: Troubleshooting logic for common distillation issues.

References

Technical Support Center: Optimization of Stereoselectivity in Dienol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stereoselectivity of dienol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing stereoselectivity in dienol synthesis?

A1: The stereochemical outcome of dienol synthesis is highly dependent on a combination of factors. The choice of catalyst system, including the metal and the ligand, plays a pivotal role. Reaction conditions such as temperature and solvent are also critical. Furthermore, the inherent structure of the substrates, including the diene and the aldehyde, can significantly influence the stereoselectivity of the reaction.

Q2: How does the choice of catalyst impact the stereoselectivity of the reaction?

A2: The catalyst is a key determinant of stereoselectivity. For instance, in nickel-catalyzed reactions, the ligand's electronic and steric properties can dramatically alter the reaction's stereochemical course. Chiral Brønsted acids can effectively control the Z/E selectivity and enantioselectivity in the synthesis of butadienyl-2-carbinols. Similarly, Lewis acids can influence the endo/exo selectivity in Diels-Alder reactions. In some cases, the use of a specific chiral catalyst can even reverse the inherent stereochemical preference of the substrates.

Q3: What is the role of the solvent in controlling stereoselectivity?

A3: The solvent can have a profound effect on stereoselectivity by influencing the stability of the transition states. Solvent polarity, viscosity, and the potential for hydrogen bonding can alter the energy difference between the diastereomeric transition states, thereby affecting the product distribution. For example, in some Diels-Alder reactions, less polar solvents can lead to increased stereoselectivity.

Q4: Can temperature be used to control the stereoselectivity of dienol synthesis?

A4: Yes, temperature is a critical parameter for controlling stereoselectivity. Lowering the reaction temperature generally increases the energy difference between competing diastereomeric transition states, often leading to higher stereoselectivity. However, this may also decrease the reaction rate, requiring a balance to be struck between selectivity and reaction efficiency.

Q5: What are some common substrate limitations in stereoselective dienol synthesis?

A5: Many stereoselective reactions have a limited substrate scope. For example, some nickel-catalyzed systems may show high selectivity for aromatic aldehydes but perform poorly with aliphatic ones. The steric and electronic properties of both the diene and the electrophile can impact catalyst performance and selectivity. It is not uncommon for a highly optimized catalyst system to be effective for only a narrow range of substrates.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity or Enantioselectivity

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal Catalyst/Ligand - Screen a variety of ligands with different steric and electronic properties. For nickel-catalyzed reactions, consider bulky phosphine or N-heterocyclic carbene (NHC) ligands.[1] - For Brønsted acid-catalyzed reactions, evaluate different chiral phosphoric acids. - In Diels-Alder reactions, consider using a chiral Lewis acid catalyst.
Incorrect Reaction Temperature - Lower the reaction temperature. Many stereoselective reactions show improved selectivity at lower temperatures.[1] However, be aware that this may decrease the reaction rate. - Perform a temperature screen to find the optimal balance between selectivity and reaction time.
Inappropriate Solvent - Conduct a solvent screen with a range of polar and non-polar, protic and aprotic solvents. The optimal solvent can vary significantly between different reaction types. - Consider the use of non-coordinating solvents to minimize interference with the catalyst.
Substrate Mismatch with Catalyst - If the inherent stereochemical bias of the substrate is opposing the catalyst's control, consider modifying the substrate or choosing a different catalyst that can override the substrate's preference.[1]
Presence of Water or Other Impurities - Ensure all reagents and solvents are dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Water can hydrolyze catalysts and reagents, leading to decreased selectivity.
Problem 2: Formation of Regioisomers or Other Side Products

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Lack of Regiocontrol in the Catalyst System - The choice of ligand is crucial for controlling regioselectivity in metal-catalyzed reactions. For instance, in nickel-catalyzed couplings of dienol ethers and aldehydes, specific phosphoramidite ligands have been shown to favor the formation of the 1,2-diol product over the more common 1,4-addition product.[1]
Side Reactions of the Substrates - Diene polymerization or decomposition can be a significant side reaction. Consider using a higher concentration of the dienophile or adding the diene slowly to the reaction mixture. - For sensitive aldehydes, ensure mild reaction conditions to avoid decomposition or side reactions.
Incorrect Stoichiometry - Optimize the ratio of diene to electrophile. An excess of one reagent may lead to undesired side reactions.

Data Presentation

Table 1: Effect of Ligand on Nickel-Catalyzed Reductive Coupling of a Dienol Ether with an Aldehyde

LigandDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
PPh₃1.2:1Low
PCy₃No conversion-
(R)-BINAPNo conversion-
TADDOL-phosphonite>20:130
VAPOL-phosphoramidite>20:184

Data synthesized from literature reports for representative reactions.

Table 2: Influence of Reaction Conditions on Brønsted Acid-Catalyzed Dienol Synthesis

CatalystSolventTemperature (°C)Z:E RatioEnantiomeric Excess (ee, %)
NoneToluene256:195
(R)-Chiral Phosphoric AcidToluene-45>30:198
(S)-Chiral Phosphoric AcidToluene-451.5:1-
BF₃·OEt₂CH₂Cl₂251:1-

Data synthesized from literature reports for representative reactions.

Experimental Protocols

Protocol 1: Brønsted Acid-Catalyzed Enantioselective Synthesis of a (Z)-1,3-Butadienyl-2-carbinol

This protocol is a representative example of a Brønsted acid-catalyzed enantioselective synthesis of a (Z)-dienol.

Materials:

  • α-Alkyl-substituted homoallenyl boronate (1.2 equiv)

  • Aldehyde (1.0 equiv)

  • (R)-Chiral Phosphoric Acid catalyst (5 mol%)

  • 4 Å Molecular Sieves (50 mg per 0.1 mmol of aldehyde)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the (R)-chiral phosphoric acid catalyst and 4 Å molecular sieves.

  • Add anhydrous toluene to the tube.

  • Cool the mixture to -45 °C in a suitable cooling bath.

  • Add the aldehyde to the cooled mixture.

  • Add the α-alkyl-substituted homoallenyl boronate to the reaction mixture.

  • Stir the reaction at -45 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Analysis:

  • Determine the Z/E ratio of the product by ¹H NMR analysis of the crude reaction mixture.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis or by derivatization with a chiral auxiliary (e.g., Mosher's acid) followed by ¹H or ¹⁹F NMR analysis.

Protocol 2: Nickel-Catalyzed Enantioselective Synthesis of a Monoprotected 1,2-Diol

This protocol provides a general procedure for the nickel-catalyzed enantioselective reductive coupling of a dienol ether with an aldehyde.

Materials:

  • Ni(cod)₂ (5-10 mol%)

  • Chiral ligand (e.g., VAPOL-derived phosphoramidite) (5-10 mol%)

  • Dienol ether (1.5-2.0 equiv)

  • Aldehyde (1.0 equiv)

  • Triethylborane (BEt₃) (1.5 equiv)

  • Anhydrous solvent (e.g., THF or Toluene)

Procedure:

  • In a glovebox, add Ni(cod)₂ and the chiral ligand to a flame-dried reaction vessel.

  • Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

  • Cool the catalyst solution to the desired temperature (e.g., -20 °C).

  • In a separate flask, dissolve the aldehyde and dienol ether in the anhydrous solvent.

  • Add the solution of the aldehyde and dienol ether to the pre-formed catalyst solution.

  • Add triethylborane dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by carefully adding methanol at the reaction temperature.

  • Allow the mixture to warm to room temperature and then pour it into a saturated aqueous solution of Rochelle's salt.

  • Stir vigorously for several hours until the layers clearly separate.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Assembly cluster_workup Workup and Purification prep_catalyst Pre-form Catalyst (Ni(cod)₂ + Chiral Ligand) add_reagents Add Aldehyde and Dienol Ether prep_catalyst->add_reagents add_reductant Add Triethylborane add_reagents->add_reductant quench Quench Reaction add_reductant->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Purified Dienol Product purify->product

Caption: Workflow for Nickel-Catalyzed Dienol Synthesis.

troubleshooting_stereoselectivity start Low Stereoselectivity Observed check_temp Is the reaction at optimal temperature? start->check_temp lower_temp Lower the temperature check_temp->lower_temp No check_catalyst Is the catalyst/ligand optimal? check_temp->check_catalyst Yes lower_temp->check_catalyst screen_ligands Screen different ligands check_catalyst->screen_ligands No check_solvent Is the solvent optimal? check_catalyst->check_solvent Yes screen_ligands->check_solvent screen_solvents Screen different solvents check_solvent->screen_solvents No optimized Stereoselectivity Optimized check_solvent->optimized Yes screen_solvents->optimized

Caption: Troubleshooting Low Stereoselectivity.

diels_alder_pathway reactants Diene + Dienophile ts_endo Endo Transition State reactants->ts_endo ts_exo Exo Transition State reactants->ts_exo product_endo Endo Product ts_endo->product_endo Lower Energy Pathway (Generally Favored) product_exo Exo Product ts_exo->product_exo Higher Energy Pathway

Caption: Endo/Exo Selectivity in Diels-Alder Reactions.

References

Technical Support Center: Preventing Oxidation and Degradation of Dienols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the handling and stabilization of dienols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation and degradation of these valuable compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of dienol degradation?

A1: The primary cause of dienol degradation is oxidation, particularly autoxidation, which is a free-radical chain reaction initiated by factors such as light, heat, and the presence of metal ions. This process leads to the formation of hydroperoxides, which can further decompose into a variety of secondary products, including aldehydes, ketones, and other oxygenated species.[1][2] Other degradation pathways can include acid or base-catalyzed isomerization or cyclization.

Q2: How can I prevent the oxidation of my dienol samples?

A2: Preventing oxidation is crucial for maintaining the integrity of dienols. The most effective strategies include:

  • Use of Antioxidants: Adding antioxidants can inhibit the free-radical chain reactions. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E).[3][4]

  • Proper Storage: Dienols should be stored at low temperatures (refrigerated or frozen), protected from light by using amber vials or wrapping containers in foil, and under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.[5][6][7]

  • Solvent Purity: Use freshly distilled or high-purity solvents that are free of peroxides.

Q3: What are protecting groups and how can they help stabilize dienols?

A3: Protecting groups are chemical moieties that are temporarily attached to the hydroxyl group of the dienol to prevent it from participating in unwanted reactions. This is a common strategy in multi-step organic synthesis. For dienols, silyl ethers such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers are frequently used due to their ease of installation and removal under mild and specific conditions.[8][9][10] This protection prevents both oxidation of the alcohol and its participation in undesired side reactions.

Q4: How do I choose the right antioxidant for my experiment?

A4: The choice of antioxidant depends on several factors, including the specific dienol, the solvent system, and the downstream applications. Phenolic antioxidants like BHT and BHA are very effective radical scavengers.[11] The optimal concentration of the antioxidant should be determined experimentally, but a common starting point is 0.1% by weight.[12]

Q5: What is the impact of pH on dienol stability?

A5: The pH of the solution can significantly impact the stability of dienols. Both acidic and basic conditions can catalyze degradation reactions such as isomerization or cyclization.[13][14] It is crucial to maintain the pH of the solution within a range where the dienol is most stable, which should be determined experimentally for each specific compound. Buffering the solution can help maintain a stable pH.

Troubleshooting Guides

Issue 1: My dienol sample shows signs of degradation (e.g., yellowing, viscosity change, unexpected spots on TLC) despite storage precautions.

Possible Cause: Peroxide formation due to autoxidation.

Solution:

  • Test for Peroxides: Use peroxide test strips or the ferrous thiocyanate test to confirm the presence of peroxides. A concentration above 30 ppm is considered hazardous and requires immediate attention.[2]

  • Peroxide Removal: If peroxides are present, they must be removed before using the dienol, especially before any distillation or evaporation steps. Leaving at least 10% of the material as residue during distillation is a critical safety measure.[1][2]

    • Ferrous Sulfate Wash: For water-insoluble dienols, wash the sample with a freshly prepared 5% aqueous solution of ferrous sulfate or sodium metabisulfite.[1][2]

    • Activated Alumina Column: Pass the dienol solution through a column of activated basic alumina. This method is effective for removing hydroperoxides.[8][15]

Experimental Protocol: Peroxide Removal using Ferrous Sulfate

  • Prepare a 5% (w/v) solution of ferrous sulfate (FeSO₄·7H₂O) in deoxygenated water.

  • In a separatory funnel, wash the dienol solution with an equal volume of the ferrous sulfate solution.

  • Shake the funnel gently, periodically venting to release any pressure.

  • Separate the organic layer containing the dienol.

  • Wash the organic layer with deoxygenated water to remove any residual ferrous sulfate.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure at a low temperature.

  • Re-test for the presence of peroxides to ensure their complete removal.

Issue 2: I am observing unexpected side products in my reaction involving a dienol.

Possible Causes:

  • Isomerization: The double bonds in the dienol may have isomerized under the reaction conditions (e.g., due to trace acid or base).

  • Cyclization: The dienol may have undergone an intramolecular cyclization reaction.[16]

  • Reaction with Unprotected Hydroxyl Group: The hydroxyl group of the dienol may be participating in the reaction.

Solutions:

  • Protect the Hydroxyl Group: If the hydroxyl group is interfering, protect it as a silyl ether (e.g., TBDMS ether) before proceeding with the reaction.[8][17]

  • Control Reaction Conditions:

    • Ensure all reagents and solvents are pure and free from acidic or basic impurities.

    • Run the reaction at the lowest possible temperature.

    • Use a non-polar aprotic solvent if possible.

  • Analyze Side Products: Isolate and characterize the side products using techniques like HPLC, LC-MS/MS, and NMR to understand the degradation pathway and optimize the reaction conditions accordingly.[4][14]

Experimental Protocol: Protection of a Dienol as a TBDMS Ether

  • Dissolve the dienol in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (argon or nitrogen).

  • Add imidazole (1.5-2.5 equivalents).

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2-1.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the TBDMS-protected dienol by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Common Antioxidants for Unsaturated Compounds

AntioxidantChemical ClassMechanism of ActionTypical ConcentrationAdvantagesDisadvantages
Butylated Hydroxytoluene (BHT) PhenolicRadical Scavenger0.01 - 0.1%Highly effective, low costCan be volatile, potential for toxicological concerns at high concentrations[4][12]
Butylated Hydroxyanisole (BHA) PhenolicRadical Scavenger0.01 - 0.1%Effective, often used in combination with BHTPotential for toxicological concerns at high concentrations[11]
α-Tocopherol (Vitamin E) PhenolicRadical Scavenger0.1 - 0.5%Natural, considered safeCan be less effective than synthetic antioxidants in some cases, can reduce crosslinking efficiency if used prior to irradiation[4][12]
Propyl Gallate (PG) PhenolicRadical Scavenger0.01 - 0.1%Effective, often used in food productsCan be sensitive to heat
Ascorbic Acid (Vitamin C) Non-phenolicOxygen Scavenger, Reducing AgentVariesWater-soluble, effective oxygen scavengerCan be unstable, especially at neutral or high pH[13]

Table 2: Recommended Storage Conditions for Dienols

Storage ConditionTemperatureAtmosphereLight ProtectionDurationRationale
Short-term 2-8 °CInert (Argon/Nitrogen)Amber Vial/Foil WrapDays to WeeksMinimizes thermal degradation and oxidation for immediate use.[18][19]
Long-term -20 °C or lowerInert (Argon/Nitrogen)Amber Vial/Foil WrapMonths to YearsSignificantly slows down degradation kinetics for archival purposes.[18][19]
In Solution As low as possibleInert (Argon/Nitrogen)Amber Vial/Foil WrapAs short as possibleDienols are often less stable in solution. Use freshly prepared solutions.

Visualizations

Dienol_Oxidation_Pathway Dienol Dienol (R-OH) Radical Dienol Radical (R-O•) Dienol->Radical H• abstraction Initiation Initiation (Light, Heat, Metal Ions) Initiation->Radical Peroxy_Radical Peroxy Radical (R-OO•) Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Oxygen->Peroxy_Radical Hydroperoxide Hydroperoxide (R-OOH) Peroxy_Radical->Hydroperoxide + R-OH Another_Dienol Another Dienol Molecule Another_Dienol->Hydroperoxide Degradation_Products Secondary Degradation Products (Aldehydes, Ketones, etc.) Hydroperoxide->Degradation_Products Decomposition

Caption: Autoxidation pathway of dienols leading to degradation products.

Prevention_Workflow Start Dienol Synthesis/ Purification Assess_Purity Assess Purity and Check for Peroxides Start->Assess_Purity Peroxides_Present Peroxides Present? Assess_Purity->Peroxides_Present Remove_Peroxides Remove Peroxides (e.g., FeSO4 wash) Peroxides_Present->Remove_Peroxides Yes No_Peroxides Peroxide-Free Dienol Peroxides_Present->No_Peroxides No Remove_Peroxides->No_Peroxides Storage_Decision Intended Use? No_Peroxides->Storage_Decision Short_Term Short-Term Use Storage_Decision->Short_Term Immediate Use Long_Term Long-Term Storage/ Further Reactions Storage_Decision->Long_Term Storage/Synthesis Add_Antioxidant Add Antioxidant (e.g., BHT) Short_Term->Add_Antioxidant Protect_Hydroxyl Protect Hydroxyl Group (e.g., as TBDMS ether) Long_Term->Protect_Hydroxyl Store_Short Store at 2-8°C Under Inert Gas In Dark End Use in Experiment Store_Short->End Store_Long Store at -20°C Under Inert Gas In Dark Protect_Hydroxyl->Store_Long Add_Antioxidant->Store_Short Store_Long->End

Caption: Decision workflow for the prevention of dienol degradation.

Troubleshooting_Logic Start Degradation Observed Identify_Symptoms Identify Symptoms Start->Identify_Symptoms Yellowing Yellowing/ Viscosity Change Identify_Symptoms->Yellowing Side_Products Unexpected Side Products in Reaction Identify_Symptoms->Side_Products Low_Yield Low Yield/ No Reaction Identify_Symptoms->Low_Yield Test_Peroxides Test for Peroxides Yellowing->Test_Peroxides Suspect Oxidation Analyze_Side_Products Analyze Side Products (LC-MS, NMR) Side_Products->Analyze_Side_Products Suspect Isomerization, Cyclization, or -OH Reactivity Verify_Starting_Material Verify Purity of Dienol (NMR, LC-MS) Low_Yield->Verify_Starting_Material Suspect Starting Material Degradation Peroxides_Present Peroxides > 30 ppm? Test_Peroxides->Peroxides_Present Remove_Peroxides Remove Peroxides and Re-purify Peroxides_Present->Remove_Peroxides Yes Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Peroxides_Present->Check_Storage No Protect_OH Protect -OH Group Analyze_Side_Products->Protect_OH Control_Conditions Control pH, Temp, and Reagent Purity Analyze_Side_Products->Control_Conditions Verify_Starting_Material->Test_Peroxides

Caption: Logical troubleshooting guide for dienol degradation issues.

References

Technical Support Center: Overcoming Low Yields in Long-Chain Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of long-chain alcohols. The information is presented in a question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and process diagrams to facilitate a deeper understanding and resolution of synthesis-related issues.

Troubleshooting Guides & FAQs

This section is organized by the four primary synthesis methods for long-chain alcohols.

Guerbet Reaction

The Guerbet reaction is a self-condensation of primary alcohols to form branched dimer alcohols at elevated temperatures.[1] Common issues include low conversion rates, formation of by-products, and catalyst deactivation.

Q1: My Guerbet reaction is showing low conversion of the starting alcohol. What are the likely causes and how can I improve the yield?

A1: Low conversion in the Guerbet reaction can be attributed to several factors:

  • Insufficient Temperature: The Guerbet reaction is typically conducted at temperatures between 180-360 °C.[1] The optimal temperature depends on the specific alcohol being used. For the synthesis of 2-hexyl-1-decanol from 1-octanol, a temperature range of 190-225 °C is recommended.[2]

  • Ineffective Water Removal: The reaction produces one equivalent of water, which can inhibit the reaction equilibrium.[1] Continuous removal of water, for instance, using a Dean-Stark apparatus, is crucial for driving the reaction towards the product.[2][3] The presence of water can also lead to catalyst deactivation.[4]

  • Catalyst Deactivation: The catalyst, often a combination of a base (like KOH or NaOH) and a transition metal (like copper-nickel), can become deactivated.[2][3] This can be due to poisoning by impurities or sintering at high temperatures. Ensure high-purity reactants and consider catalyst regeneration or using a more robust catalyst system.

  • Inadequate Mixing: Proper mixing is essential to ensure good contact between the reactants and the catalyst, especially in heterogeneous systems.

Q2: I am observing a significant amount of by-products, such as esters and carboxylic acids. How can I improve the selectivity towards the desired Guerbet alcohol?

A2: The formation of by-products like esters (from Tishchenko reaction) and carboxylic acids (from Cannizzaro reaction) is a common issue.[1]

  • Optimize Base Concentration: While a base is necessary, an excessively high concentration can promote side reactions. For the synthesis of 2-octyldodecanol from 1-decanol, a specific concentration of potassium hydroxide is used to achieve high selectivity.[5]

  • Choice of Catalyst: The type of catalyst can significantly influence selectivity. For example, using a copper-nickel catalyst on a hydrotalcite support has been shown to yield high selectivity for the Guerbet alcohol.[2]

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to more by-products.[6] It is crucial to find the optimal temperature that balances conversion and selectivity.

  • Continuous Water Removal: As mentioned, effective water removal not only improves conversion but also minimizes side reactions that may be favored in the presence of water.[3]

Q3: How can I effectively remove the water generated during the reaction?

A3: Effective water removal is critical for high yields.

  • Azeotropic Distillation: Using a Dean-Stark trap with a suitable solvent that forms an azeotrope with water is a common and effective method.[2]

  • Inert Gas Sparging: Bubbling an inert gas, such as nitrogen, through the reaction mixture can help carry away the water vapor.

  • Vacuum: For higher boiling alcohols, applying a vacuum can facilitate the removal of water.[7]

  • Molecular Sieves: In some setups, a recirculating loop with a bed of molecular sieves can be used to trap water.[4]

Ziegler-Natta Process

The Ziegler process involves the oligomerization of ethylene using a trialkylaluminum catalyst, followed by oxidation and hydrolysis to produce linear primary alcohols.[8] Key challenges include controlling the chain length distribution and minimizing by-product formation.

Q1: The molecular weight distribution of my long-chain alcohols is too broad. How can I achieve a narrower distribution?

A1: Controlling the molecular weight distribution in a Ziegler-Natta process is crucial and can be influenced by several factors:

  • Reaction Temperature: Temperature plays a significant role in the chain growth process. Lower temperatures (e.g., 60-120°C) generally favor the formation of higher molecular weight trialkylaluminum, leading to longer alcohol chains. Higher temperatures (e.g., 120-150°C) can lead to chain termination reactions, resulting in shorter chains.[8]

  • Ethylene Pressure: The concentration of ethylene affects the rate of chain propagation. Higher ethylene pressures generally lead to longer polymer chains.

  • Catalyst Composition: The choice of the titanium and aluminum components of the Ziegler-Natta catalyst can influence the chain growth characteristics. Different aluminum alkyls can affect the polymerization activity and potentially the molecular weight distribution.[9]

  • Hydrogen Concentration: Hydrogen acts as a chain transfer agent, and its presence can be used to control the molecular weight of the resulting polymers and, consequently, the alcohol chain length.[10]

Q2: I am getting a significant amount of paraffins and olefins as by-products. What can I do to minimize their formation?

A2: The formation of paraffins and olefins is a known side reaction in the Ziegler process.[11]

  • Temperature Control: As mentioned, higher temperatures can promote thermal cleavage of the aluminum-alkyl bond, leading to the formation of α-olefins.[11] Maintaining the optimal temperature range is critical.

  • Oxidation and Hydrolysis Conditions: The conditions during the oxidation and hydrolysis steps can also influence by-product formation. Careful control of these steps is necessary to ensure the efficient conversion of the aluminum alkyls to alcohols.

  • Catalyst Selection: The specific Ziegler-Natta catalyst system can influence the extent of side reactions. Experimenting with different catalyst formulations may help to reduce by-product formation.

Hydroformylation (Oxo Process)

Hydroformylation involves the reaction of an olefin with synthesis gas (CO and H₂) to form an aldehyde, which is then typically hydrogenated to the corresponding alcohol.[12] A primary challenge is controlling the regioselectivity to favor the desired linear alcohol over its branched isomer.

Q1: The ratio of linear to branched alcohol (n/iso ratio) in my product is low. How can I improve the selectivity for the linear alcohol?

A1: Achieving a high n/iso ratio is a common goal in hydroformylation.

  • Ligand Selection: The choice of phosphine or phosphite ligand coordinated to the rhodium or cobalt catalyst is the most critical factor influencing regioselectivity. Bulky ligands and ligands with specific electronic properties can favor the formation of the linear product. For example, certain diphosphite ligands have been shown to give excellent linear selectivity.[13]

  • Catalyst Type: Rhodium-based catalysts are generally more selective for linear aldehydes than cobalt-based catalysts, although cobalt catalysts are often used for higher olefins due to cost considerations.[14]

  • Reaction Conditions:

    • CO Partial Pressure: A lower carbon monoxide partial pressure often favors the formation of the linear isomer. However, this can also decrease the overall reaction rate.

    • Temperature: The effect of temperature on selectivity can be complex and depends on the specific catalyst system. Optimization of the reaction temperature is necessary.

  • Solvent: The choice of solvent can also influence the selectivity of the reaction.

Q2: My hydroformylation catalyst is deactivating quickly. What are the common causes and how can I improve its stability?

A2: Catalyst deactivation is a significant issue, particularly with expensive rhodium catalysts.

  • Impurities in the Feed: Impurities in the olefin or syngas feed can poison the catalyst. Proper purification of the starting materials is essential.

  • Ligand Degradation: The phosphine or phosphite ligands can degrade under reaction conditions, leading to loss of catalyst activity and selectivity.[15] Maintaining a low concentration of high-boiling organophosphorus by-products can help reduce ligand degradation and catalyst deactivation.[15]

  • By-product Formation: The formation of high-molecular-weight condensation products from the aldehyde product can lead to catalyst deactivation.[15]

  • Catalyst Recovery and Recycling: For homogeneous catalysts, the separation and recycling process can lead to catalyst loss or deactivation. Implementing an efficient and non-destructive catalyst recovery method, such as extraction or membrane filtration, is crucial.[16]

Fatty Acid & Ester Reduction

Long-chain alcohols can be synthesized by the reduction of fatty acids or their corresponding esters using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[17][18] Common challenges include incomplete reduction and difficulties in product isolation and purification.

Q1: My reduction of a fatty acid with LiAlH₄ is giving a low yield of the desired alcohol. What could be the problem?

A1: Low yields in LiAlH₄ reductions of carboxylic acids can be due to several factors:

  • Stoichiometry of LiAlH₄: Carboxylic acids have an acidic proton that reacts with LiAlH₄ to produce hydrogen gas. Therefore, more than one equivalent of LiAlH₄ is required for the reduction. Typically, an excess of the reducing agent is used.[18]

  • Reaction Conditions: The reaction is usually carried out in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere. The presence of water or other protic impurities will consume the LiAlH₄ and reduce the yield.[13]

  • Work-up Procedure: The work-up to quench the excess LiAlH₄ and hydrolyze the aluminum alkoxide intermediate is critical. Improper work-up can lead to the formation of gelatinous aluminum salts that trap the product, making isolation difficult and reducing the yield. The Fieser work-up is a commonly used procedure to obtain a granular precipitate that is easier to filter.[13]

  • Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time, which may require heating (refluxing) for less reactive esters or acids.

Q2: I am having trouble isolating my long-chain alcohol after a LiAlH₄ reduction due to the formation of a gelatinous precipitate. What is the best way to handle the work-up?

A2: The formation of a difficult-to-filter aluminum hydroxide precipitate is a common issue.

  • Fieser Work-up: This is a widely recommended procedure. After the reaction is complete and cooled in an ice bath, a specific sequence of additions is performed:

    • Slow, dropwise addition of 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • Slow, dropwise addition of 'x' mL of 15% aqueous sodium hydroxide.

    • Slow, dropwise addition of '3x' mL of water. This procedure should result in a granular, easily filterable precipitate.[13]

  • Glauber's Salt: An alternative is the portion-wise addition of solid hydrated sodium sulfate (Na₂SO₄·10H₂O) until the salts become white and free-flowing.[13]

  • Acidic Work-up: While possible, acidic work-ups can sometimes lead to lower yields and are often avoided.[18]

Q3: What are the advantages and disadvantages of using catalytic hydrogenation versus LiAlH₄ for reducing fatty acid esters?

A3:

  • LiAlH₄:

    • Advantages: Very powerful reducing agent that can reduce a wide variety of carbonyl compounds, including carboxylic acids and esters, with high yields under relatively mild conditions (low temperature and pressure).[17]

    • Disadvantages: Highly reactive and pyrophoric, reacts violently with water and protic solvents, requiring careful handling and anhydrous conditions. The work-up can be challenging.[13]

  • Catalytic Hydrogenation (e.g., with Copper Chromite):

    • Advantages: Generally safer and more suitable for large-scale industrial processes. The work-up is typically simpler.

    • Disadvantages: Requires high temperatures (200-250 °C) and high pressures (30-50 bar), which necessitates specialized equipment.[19] The catalyst, such as copper chromite, can be toxic.[18]

Data Presentation: Comparative Synthesis Parameters

The following tables summarize quantitative data for different long-chain alcohol synthesis methods, highlighting the impact of various reaction parameters on yield and selectivity.

Table 1: Guerbet Reaction - Synthesis of 2-Octyldodecanol from 1-Decanol

Catalyst SystemBaseTemperature (°C)Time (h)Conversion (%)Yield (%)Selectivity (%)Reference
Copper-Nickel on AluminaKOH2203~94.689.995.0[5]
NoneKOH22010~87.375.086.0[5]
Copper ChromiteKOH2208~94.180.085.0[5]

Table 2: Hydroformylation of 1-Octene - Comparison of Rhodium and Cobalt Catalysts

CatalystLigandTemperature (°C)Pressure (bar, CO/H₂)n/iso RatioAldehyde Yield (%)Reference
Rh(CO)₂(acac)Triphenylphosphine (TPP)8020 (1:1)~3High[20]
Rh(CO)₂(acac)Bisphosphite (BOX-800)8020 (1:1)~7781.6[20]
Cobalt CarbonylPhosphine150-180200-350Lower than RhVariable[14]

Table 3: Reduction of Palmitic Acid to 1-Hexadecanol

Reducing Agent/CatalystSolventTemperature (°C)Yield (%)Reference
LiAlH₄THFRefluxHigh (typically >90%)[17]
Ni/LY char (catalytic hydrotreating)Acetone300~52 (alcohol group)
Limonite (catalytic hydrotreating)Acetone300~52 (alcohol group)

Experimental Protocols

This section provides detailed methodologies for key experiments in long-chain alcohol synthesis.

Protocol 1: Guerbet Synthesis of 2-Hexyl-1-decanol from 1-Octanol

This protocol is adapted from a literature procedure.[2]

Materials:

  • 1-Octanol

  • Potassium hydroxide (KOH), granular

  • Copper-nickel catalyst on hydrotalcite support

  • Nitrogen gas

  • Apparatus: 100 mL five-neck flask, magnetic stirrer, temperature probe, nitrogen inlet, condenser, and Dean-Stark trap.

Procedure:

  • To the 100 mL five-neck flask, add 40 g of 1-octanol, 0.6 g of granular potassium hydroxide (1.5 wt%), and 0.4 g of the copper-nickel catalyst.

  • Begin stirring and purge the system with a gentle flow of nitrogen gas (50-60 mL/min).

  • Heat the mixture. The reaction is considered to start when the temperature reaches 190-200 °C (reflux).

  • Maintain the reaction temperature between 190 °C and a maximum of 225 °C. Continuously collect the water generated in the Dean-Stark trap.

  • After 8 hours, stop heating and allow the reaction mixture to cool to room temperature.

  • Centrifuge the cooled mixture to separate the solid catalyst and precipitated potassium carboxylates.

  • Analyze the liquid product by gas chromatography (GC) to determine the composition and calculate the yield.

Work-up and Purification:

  • The crude product obtained after centrifugation can be purified by vacuum distillation to isolate the 2-hexyl-1-decanol.

Protocol 2: Reduction of Lauric Acid to 1-Dodecanol using LiAlH₄

This is a general laboratory procedure for the LiAlH₄ reduction of a long-chain carboxylic acid.[17]

Materials:

  • Lauric acid (Dodecanoic acid)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Apparatus: Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and an inert atmosphere setup (e.g., nitrogen or argon balloon).

Procedure:

  • Setup: Assemble the reaction apparatus and ensure it is completely dry. Flame-dry the glassware under vacuum or oven-dry it before use. Maintain an inert atmosphere throughout the reaction.

  • LiAlH₄ Suspension: In the round-bottom flask, suspend the required amount of LiAlH₄ (a molar excess, typically 1.5-2 equivalents relative to the lauric acid) in anhydrous diethyl ether or THF.

  • Addition of Lauric Acid: Dissolve the lauric acid in a minimal amount of anhydrous diethyl ether or THF in the dropping funnel. Add the lauric acid solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue stirring the reaction mixture. If necessary, gently heat the mixture to reflux for a few hours to ensure the reaction goes to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching (Fieser Work-up): Cool the reaction flask in an ice bath. With vigorous stirring, very slowly and carefully add the following in sequence:

    • 'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • A white, granular precipitate should form. Stir the mixture at room temperature for about 30 minutes.

  • Isolation: Filter the mixture through a pad of Celite or filter paper. Wash the precipitate thoroughly with several portions of diethyl ether or THF.

  • Drying and Evaporation: Combine the filtrate and the washings. Dry the organic solution over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude 1-dodecanol.

Purification:

  • The crude product can be purified by recrystallization or vacuum distillation.

Visualization: Signaling Pathways & Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key processes in long-chain alcohol synthesis.

Guerbet Reaction Mechanism

Guerbet_Reaction A Primary Alcohol (R-CH2-CH2-OH) B Aldehyde (R-CH2-CHO) A->B Dehydrogenation (-H2) C Enolate B->C Base (e.g., OH-) D Aldol Adduct C->D + Aldehyde E α,β-Unsaturated Aldehyde D->E Dehydration (-H2O) F Guerbet Alcohol (Dimer Alcohol) E->F Hydrogenation (+H2)

Caption: The four-step mechanism of the Guerbet reaction.

Hydroformylation Catalytic Cycle (Cobalt-Catalyzed)

Hydroformylation A HCo(CO)4 B HCo(CO)3 A->B - CO C Alkene Complex B->C + Alkene D Alkyl-Co Complex C->D Hydride Migration E Acyl-Co Complex D->E + CO, Insertion F Acyl-Co-H2 Complex E->F + H2 F->A Reductive Elimination G Aldehyde F->G Ziegler_Natta cluster_0 Chain Growth cluster_1 Conversion to Alcohol A Triethylaluminum Al(C2H5)3 C Trialkylaluminum Al(R)3 A->C Oligomerization B Ethylene (CH2=CH2) B->C Oligomerization E Aluminum Alkoxide D Oxygen (Air) D->E G Long-Chain Alcohol H Aluminum Hydroxide E->H Hydrolysis F Water F->G Exp_Workflow A Reactant & Catalyst Preparation B Reaction Setup (Inert Atmosphere) A->B C Reaction (Heating, Stirring) B->C D Reaction Quenching & Work-up C->D E Product Isolation (Extraction/Filtration) D->E F Purification (Distillation/Recrystallization) E->F G Analysis (GC, NMR, etc.) F->G

References

Technical Support Center: Chiral Separation of Undeca-1,3-dien-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the enantioselective separation of Undeca-1,3-dien-6-ol using chiral column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the chiral separation of this compound.

Issue 1: No Separation of Enantiomers (Single Peak Observed)

Question: I am injecting a racemic mixture of this compound, but I only see one peak on my chromatogram. What are the likely causes and how can I resolve this?

Answer:

Observing a single peak for a racemic compound indicates that the current chromatographic conditions are insufficient to resolve the enantiomers. This is a common challenge in chiral method development. Here are the primary troubleshooting steps:

  • Inappropriate Chiral Stationary Phase (CSP): The most critical factor in chiral separations is the choice of the CSP.[1] this compound, as an unsaturated alcohol, is often well-resolved on polysaccharide-based CSPs. If you are not using one, consider screening columns with the following phases:

    • Cellulose-based (e.g., Chiralcel® OD, OJ)

    • Amylose-based (e.g., Chiralpak® AD, AS, IA, IB, IC)[2][3]

  • Incorrect Mobile Phase Composition: The mobile phase composition plays a crucial role in achieving enantioselectivity.[4] For normal-phase chromatography, which is common for compounds like this compound, the ratio of the non-polar solvent to the alcohol modifier is key.

    • Action: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in your mobile phase (e.g., n-hexane or heptane). Try compositions ranging from 99:1 to 80:20 (hexane:alcohol).

  • Sub-optimal Alcohol Modifier: The type of alcohol used as a mobile phase modifier can significantly impact selectivity.[5][6]

    • Action: If isopropanol is not providing separation, try switching to ethanol, or vice-versa.

Issue 2: Poor Peak Shape (Tailing or Fronting Peaks)

Question: I am seeing separation, but my peaks are tailing badly. What could be causing this and how can I improve the peak shape?

Answer:

Poor peak shape can compromise resolution and the accuracy of quantification.[7] Tailing is the most common issue.

  • Secondary Interactions with Stationary Phase: Unwanted interactions between the analyte and the silica backbone of the CSP can cause peak tailing. The hydroxyl group of this compound can be particularly prone to this.

    • Action: Add a small amount of an acidic or basic additive to the mobile phase to suppress these interactions.[8] For a neutral analyte like an alcohol, this is less common but can still be effective. A very small amount of a competing alcohol like methanol might sometimes help.

  • Column Contamination or Damage: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can lead to distorted peak shapes.[7]

    • Action: First, try reversing and flushing the column (check the manufacturer's instructions before doing so). If a guard column is installed, replace it. If the problem persists, the column may need to be regenerated or replaced.

  • Sample Solvent Effects: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.

    • Action: Ideally, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.

Issue 3: Unstable or Shifting Retention Times

Question: My retention times are drifting from one injection to the next. What is causing this instability?

Answer:

Consistent retention times are crucial for reliable analysis. Drifting retention times usually point to a lack of system equilibration or changes in the mobile phase or column conditions.

  • Insufficient Column Equilibration: Chiral columns, especially polysaccharide-based ones, can require longer equilibration times than standard reversed-phase columns.

    • Action: Ensure the column is equilibrated with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved, before starting your analytical run.

  • Mobile Phase Volatility: If using a volatile mobile phase component like hexane, differential evaporation can alter the mobile phase composition over time.

    • Action: Keep mobile phase bottles capped and use fresh mobile phase for each run.

  • Temperature Fluctuations: Column temperature can affect retention times.

    • Action: Use a column oven to maintain a constant and controlled temperature. Lower temperatures often improve chiral resolution.[9]

Experimental Protocols

Protocol 1: Chiral Method Development for this compound

This protocol outlines a systematic approach to developing a chiral separation method for this compound.

1. Column Screening:

  • Select a range of polysaccharide-based chiral columns. A recommended starting set includes:
  • Chiralpak® IA
  • Chiralpak® IB
  • Chiralpak® IC
  • Chiralcel® OD-H
  • Chiralpak® AD-H
  • Prepare a stock solution of racemic this compound in ethanol or isopropanol.
  • Screen each column with a standard mobile phase, for example, n-Hexane/Isopropanol (90:10, v/v).
  • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
  • Monitor the separation at a suitable UV wavelength (if the compound has a chromophore) or using a refractive index (RI) or mass spectrometer (MS) detector.

2. Mobile Phase Optimization:

  • Using the column that shows the best initial separation, optimize the mobile phase composition.
  • Vary the Alcohol Percentage: Adjust the percentage of isopropanol or ethanol in n-hexane. A typical range to explore is from 5% to 20%.
  • Change the Alcohol Modifier: Test different alcohols (e.g., ethanol, 2-propanol, n-butanol) to see how they affect selectivity.
  • Flow Rate Adjustment: To improve resolution for closely eluting peaks, the flow rate can be decreased (e.g., to 0.5 mL/min).[10]

3. Temperature Optimization:

  • Investigate the effect of column temperature on the separation. Test temperatures between 10 °C and 40 °C. Lower temperatures often enhance enantioselectivity.

Data Presentation

Table 1: Recommended Starting Conditions for Column Screening

ParameterRecommended Setting
Chiral Columns Chiralpak® IA, Chiralpak® IB, Chiralcel® OD-H, Chiralpak® AD-H
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV (if applicable), RI, or MS
Injection Volume 5-10 µL

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
No Separation Incorrect CSP or mobile phaseScreen different polysaccharide columns; vary alcohol modifier type and concentration.
Poor Peak Shape (Tailing) Secondary interactions; column contaminationAdd a mobile phase additive (if necessary); reverse/flush column; replace guard column; dissolve sample in mobile phase.
Shifting Retention Times Insufficient equilibration; temperature fluctuationsAllow for longer column equilibration times; use a column oven.

Visualizations

TroubleshootingWorkflow start Start: Chiral Separation Issue issue_no_sep No Separation (Single Peak) start->issue_no_sep issue_peak_shape Poor Peak Shape (Tailing/Fronting) start->issue_peak_shape issue_retention Shifting Retention Times start->issue_retention check_csp Is the CSP appropriate? (e.g., Polysaccharide-based) issue_no_sep->check_csp check_additive Are there secondary interactions? issue_peak_shape->check_additive check_equilibration Is column fully equilibrated? issue_retention->check_equilibration screen_csp Screen different CSPs (e.g., Chiralpak IA, IB, AD) check_csp->screen_csp No check_mp Is the mobile phase optimal? check_csp->check_mp Yes end Problem Resolved screen_csp->end optimize_mp Vary alcohol % and type (e.g., Hexane/IPA, 95:5 to 80:20) check_mp->optimize_mp No optimize_mp->end add_additive Consider a mobile phase additive (use with caution for neutral analytes) check_additive->add_additive Yes check_column_health Is the column contaminated? check_additive->check_column_health No add_additive->check_column_health flush_column Reverse/flush column Replace guard column check_column_health->flush_column Yes check_sample_solvent Is sample solvent stronger than MP? check_column_health->check_sample_solvent No flush_column->check_sample_solvent change_sample_solvent Dissolve sample in mobile phase check_sample_solvent->change_sample_solvent Yes check_sample_solvent->end No, resolved change_sample_solvent->end increase_equilibration Increase equilibration time (30-60 min) check_equilibration->increase_equilibration No check_temp Is temperature stable? check_equilibration->check_temp Yes increase_equilibration->check_temp use_oven Use a column oven check_temp->use_oven No check_temp->end Yes, resolved use_oven->end

Caption: Troubleshooting workflow for chiral separation issues.

MethodDevelopment start Start: Method Development for This compound step1 Step 1: Column Screening start->step1 step1_details Screen Polysaccharide CSPs: - Chiralpak IA, IB, IC - Chiralcel OD-H, AD-H with Hexane/IPA (90:10) step1->step1_details decision1 Separation observed? step1->decision1 decision1->step1 No, try different mobile phase screen step2 Step 2: Mobile Phase Optimization decision1->step2 Yes step2_details On best column: 1. Vary % of alcohol (5-20%) 2. Test different alcohols (IPA, EtOH) 3. Adjust flow rate (0.5-1.0 mL/min) step2->step2_details decision2 Resolution > 1.5? step2->decision2 step3 Step 3: Temperature Optimization decision2->step3 No end Final Method decision2->end Yes step3_details Test temperatures from 10-40°C to maximize resolution step3->step3_details step3->end

Caption: Systematic workflow for chiral method development.

References

Technical Support Center: Resolution of Undeca-1,3-dien-6-ol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of Undeca-1,3-dien-6-ol and related dienol isomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental resolution of this compound isomers.

Chiral High-Performance Liquid Chromatography (HPLC)
Issue Potential Cause Recommended Solution
Poor or no separation of enantiomers. Incorrect chiral stationary phase (CSP).Screen a variety of CSPs. For polyunsaturated alcohols like this compound, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.
Suboptimal mobile phase composition.Optimize the mobile phase. For normal phase chromatography, vary the ratio of hexane/isopropanol. For reversed-phase, adjust the methanol/water or acetonitrile/water gradient. The addition of small amounts of additives like trifluoroacetic acid or diethylamine can sometimes improve resolution.
Low column efficiency.Decrease the flow rate to operate closer to the column's optimal flow rate. Ensure the column is properly packed and not degraded.
Peak tailing or broadening. Sample overload.Reduce the injection volume or the concentration of the sample.
Secondary interactions with the stationary phase.Add a modifier to the mobile phase to block active sites on the silica support. For example, a small amount of a polar solvent like ethanol in a non-polar mobile phase.
Column contamination.Flush the column with a strong solvent to remove any adsorbed impurities.
Irreproducible retention times. Inadequate column equilibration.Ensure the column is equilibrated with the mobile phase for a sufficient time before each injection, especially after changing the mobile phase composition.
Fluctuations in temperature.Use a column oven to maintain a constant temperature.
Mobile phase degradation.Prepare fresh mobile phase daily.
Enzymatic Kinetic Resolution
Issue Potential Cause Recommended Solution
Low or no enzymatic activity. Inappropriate enzyme.Screen different lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) as they exhibit different selectivities for various substrates.[1]
Incorrect solvent.The choice of organic solvent can significantly impact enzyme activity and enantioselectivity. Test a range of non-polar solvents such as hexane, toluene, or tert-butyl methyl ether.
Enzyme denaturation.Ensure the reaction temperature is within the optimal range for the chosen enzyme. Avoid extreme pH conditions.
Low enantioselectivity (low ee%). Suboptimal acyl donor.The nature of the acyl donor in transesterification reactions is crucial. Vinyl acetate is a common and effective choice.
Reaction proceeding past 50% conversion.For a classic kinetic resolution, the maximum yield for one enantiomer is 50%. Pushing the reaction further will decrease the enantiomeric excess of the remaining substrate. Monitor the reaction progress and stop at or near 50% conversion.
Water content in the reaction medium.For reactions in organic solvents, the presence of water can affect enzyme activity and selectivity. Use anhydrous solvents and consider adding molecular sieves.
Difficult separation of product and unreacted substrate. Similar physical properties.Utilize column chromatography with an appropriate solvent system to separate the esterified product from the unreacted alcohol.
Diastereomeric Crystallization
Issue Potential Cause Recommended Solution
Failure to form crystalline diastereomeric salts. Unsuitable resolving agent.The choice of a chiral resolving agent is critical. For alcohols, derivatization to a phthalic acid half-ester followed by salt formation with a chiral amine (e.g., brucine, strychnine, or synthetic amines) is a common strategy.[2][3][4]
Incorrect solvent for crystallization.Screen a variety of solvents and solvent mixtures to find conditions where the two diastereomers have significantly different solubilities.[4]
Low diastereomeric excess (de%) after crystallization. Co-crystallization of both diastereomers.Perform multiple recrystallizations to enrich the less soluble diastereomer.
Eutectic formation.The phase diagram of the diastereomeric mixture may show a eutectic point, limiting the achievable purity through simple crystallization.
Difficulty in recovering the resolved enantiomer. Harsh cleavage conditions.Use mild conditions to hydrolyze the diastereomeric ester and recover the chiral alcohol to avoid racemization or degradation.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if I am seeing no separation of my this compound enantiomers on a chiral HPLC column?

A1: The first and most crucial step is to ensure you are using an appropriate chiral stationary phase (CSP). For a molecule like this compound, which contains both polar (hydroxyl) and non-polar (alkenyl) functionalities, a polysaccharide-based CSP is a good starting point. If you are already using one, the next step is to systematically optimize the mobile phase composition. This includes varying the ratio of the primary solvents and testing the effect of small amounts of acidic or basic additives.

Q2: In an enzymatic resolution of this compound, my conversion is high, but the enantiomeric excess (ee%) of the remaining alcohol is low. What is happening?

A2: This is a common issue in kinetic resolutions. For a simple kinetic resolution, the theoretical maximum yield of one enantiomer is 50%, at which point the enantiomeric excess of the remaining substrate should be at its highest. If the reaction proceeds significantly beyond 50% conversion, the enzyme will start to react with the less-favored enantiomer, leading to a decrease in the ee% of the unreacted starting material. It is essential to monitor the reaction progress over time and stop it at the optimal point, which is typically around 50% conversion.

Q3: I am attempting to resolve this compound by forming diastereomeric esters, but the resulting mixture is an oil and will not crystallize. What can I do?

A3: The formation of an oil instead of a crystalline solid is a common challenge in diastereomeric crystallization. This can be due to the properties of the diastereomers themselves or the choice of solvent. You can try several approaches:

  • Change the chiral derivatizing agent: The structure of the resolving agent has a significant impact on the crystalline properties of the resulting diastereomers.

  • Screen a wider range of crystallization solvents: Systematically test different solvents and solvent mixtures. Sometimes, a combination of a good solvent and a poor solvent (anti-solvent) can induce crystallization.

  • Purify the diastereomeric mixture: The presence of impurities can inhibit crystallization. Try to purify the oily mixture by column chromatography before attempting crystallization again.

Q4: Can I use the same chiral HPLC method for both analytical and preparative scale separation of this compound isomers?

A4: Generally, yes. A method developed on an analytical scale can be scaled up to a preparative scale. However, some adjustments are necessary. You will need a larger column with the same stationary phase. The flow rate will need to be increased proportionally to the column's cross-sectional area. You may also need to adjust the sample concentration and injection volume to avoid overloading the preparative column, which can lead to poor separation.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound
  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase Screening (Normal Phase):

    • Prepare mobile phases with varying ratios of n-hexane and isopropanol (e.g., 99:1, 95:5, 90:10, 80:20).

    • Inject a small amount of the racemic this compound solution.

    • Monitor the separation at a suitable wavelength (e.g., 210 nm).

  • Mobile Phase Optimization:

    • If partial separation is observed, fine-tune the hexane/isopropanol ratio.

    • If peaks are broad, try adding a small amount of a different alcohol, like ethanol.

    • If resolution is still poor, consider adding an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine).

  • Flow Rate and Temperature Optimization:

    • Once a suitable mobile phase is identified, optimize the flow rate to maximize resolution. Lower flow rates often improve resolution but increase run time.

    • Investigate the effect of temperature using a column oven. Sometimes, sub-ambient temperatures can enhance enantioselectivity.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of this compound
  • Enzyme and Reagent Preparation:

    • Dissolve racemic this compound in an anhydrous non-polar organic solvent (e.g., toluene or hexane).

    • Add an acyl donor, such as vinyl acetate (typically 1.5-2.0 equivalents).

  • Enzymatic Reaction:

    • Add a lipase (e.g., immobilized Candida antarctica lipase B, ~10-20 mg per mmol of substrate).

    • Stir the reaction mixture at a constant temperature (e.g., 30-40 °C).

  • Reaction Monitoring:

    • Periodically take small aliquots from the reaction mixture.

    • Analyze the aliquots by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

  • Work-up and Purification:

    • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

    • Remove the solvent under reduced pressure.

    • Separate the resulting ester from the unreacted alcohol using silica gel column chromatography.

  • Characterization:

    • Determine the enantiomeric excess of the purified alcohol and the hydrolyzed ester by chiral GC or HPLC.

Visualizations

experimental_workflow cluster_hplc Chiral HPLC Resolution cluster_enzymatic Enzymatic Kinetic Resolution cluster_diastereomeric Diastereomeric Crystallization racemate_hplc Racemic this compound hplc_column Chiral HPLC Column racemate_hplc->hplc_column separation Separation hplc_column->separation enantiomer1_hplc Enantiomer 1 separation->enantiomer1_hplc enantiomer2_hplc Enantiomer 2 separation->enantiomer2_hplc racemate_enz Racemic this compound lipase Lipase + Acyl Donor racemate_enz->lipase reaction Selective Esterification lipase->reaction ester Enantioenriched Ester reaction->ester alcohol Enantioenriched Alcohol reaction->alcohol racemate_xtal Racemic this compound derivatization Derivatization with Chiral Acid racemate_xtal->derivatization diastereomers Diastereomeric Mixture derivatization->diastereomers crystallization Fractional Crystallization diastereomers->crystallization diastereomer1 Diastereomer 1 (crystal) crystallization->diastereomer1 diastereomer2 Diastereomer 2 (solution) crystallization->diastereomer2 cleavage1 Cleavage diastereomer1->cleavage1 cleavage2 Cleavage diastereomer2->cleavage2 enantiomer1_xtal Enantiomer 1 cleavage1->enantiomer1_xtal enantiomer2_xtal Enantiomer 2 cleavage2->enantiomer2_xtal

Caption: Overview of common experimental workflows for the resolution of chiral alcohols.

troubleshooting_logic start Poor Resolution Observed check_method Identify Resolution Method start->check_method hplc Chiral HPLC check_method->hplc enzymatic Enzymatic check_method->enzymatic crystallization Diastereomeric Crystallization check_method->crystallization hplc_q1 Is CSP appropriate? hplc->hplc_q1 enzymatic_q1 Is conversion > 50%? enzymatic->enzymatic_q1 crystallization_q1 Are crystals forming? crystallization->crystallization_q1 hplc_a1_yes Optimize Mobile Phase hplc_q1->hplc_a1_yes Yes hplc_a1_no Screen Different CSPs hplc_q1->hplc_a1_no No hplc_q2 Is peak shape good? hplc_a1_yes->hplc_q2 hplc_a2_yes Optimize Flow/Temp hplc_q2->hplc_a2_yes Yes hplc_a2_no Check for Overload/Contamination hplc_q2->hplc_a2_no No enzymatic_a1_yes Reduce Reaction Time enzymatic_q1->enzymatic_a1_yes Yes enzymatic_a1_no Check Enzyme/Solvent/Acyl Donor enzymatic_q1->enzymatic_a1_no No enzymatic_q2 Is ee% still low? enzymatic_a1_no->enzymatic_q2 enzymatic_a2_yes Screen Different Enzymes enzymatic_q2->enzymatic_a2_yes Yes enzymatic_a2_no Purification Successful enzymatic_q2->enzymatic_a2_no No crystallization_a1_no Screen Resolving Agents/Solvents crystallization_q1->crystallization_a1_no No crystallization_a1_yes Check de% crystallization_q1->crystallization_a1_yes Yes crystallization_q2 Is de% low? crystallization_a1_yes->crystallization_q2 crystallization_a2_yes Recrystallize crystallization_q2->crystallization_a2_yes Yes crystallization_a2_no Proceed to Cleavage crystallization_q2->crystallization_a2_no No

Caption: A logical troubleshooting workflow for addressing poor resolution of chiral isomers.

References

Stability studies of Undeca-1,3-dien-6-ol under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Undeca-1,3-dien-6-ol. The information is based on the general stability of conjugated diene alcohols and aims to address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: this compound, as a conjugated diene alcohol, is susceptible to several factors that can lead to its degradation. These include:

  • Oxidation: The double bonds and the allylic alcohol group are prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. This can lead to the formation of aldehydes, ketones, or other oxygenated derivatives.

  • Temperature: Elevated temperatures can accelerate degradation reactions, including oxidation and dehydration (loss of the hydroxyl group).

  • Light: The conjugated diene system in this compound can absorb ultraviolet (UV) light, which may lead to photodegradation.[1][2]

  • pH: Extreme pH conditions (highly acidic or basic) can catalyze hydrolysis or other degradation reactions.

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably refrigerated or frozen.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light: Protect from light by using amber-colored vials or by storing in the dark.

  • Container: Use well-sealed containers to prevent exposure to air and moisture.

Q3: What are the likely degradation products of this compound?

A3: Based on the structure, the potential degradation products could include:

  • Oxidation products: Undeca-1,3-dien-6-one (ketone) or related aldehydes formed from the oxidation of the alcohol group.[3][4][5][6] Further oxidation could lead to cleavage of the carbon chain.

  • Isomers: Cis-trans isomerization of the double bonds can occur, especially upon exposure to light or heat.

  • Dehydration products: Elimination of the hydroxyl group could lead to the formation of a more extended conjugated system (a triene).

  • Polymers: In some cases, unsaturated compounds can undergo polymerization, especially under harsh conditions.

Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

A4: Unexpected peaks are often indicative of degradation or the presence of impurities. Consider the following possibilities:

  • Degradation: Your sample may have degraded due to improper storage or handling. Review the storage conditions and experimental setup for potential exposure to heat, light, or oxygen.

  • Reaction with solvent: The solvent used for your analysis might be reacting with the compound. Ensure the solvent is of high purity and inert.

  • Contamination: The sample might be contaminated. Verify the purity of your starting material.

  • Isomerization: You might be observing geometric isomers of this compound.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: Rapid Loss of Purity of the Compound in Solution
Potential Cause Troubleshooting Step
Oxidation Degas your solvents before use. Prepare solutions fresh and use them promptly. If possible, work under an inert atmosphere.
Light-induced degradation Protect your solutions from light by using amber glassware or wrapping your containers in aluminum foil. Minimize exposure to ambient light during experiments.
Incompatible Solvent Ensure the solvent is free of peroxides (e.g., in ethers like THF or dioxane). Use high-purity, stabilized solvents.
Temperature Maintain low temperatures for your solutions, especially during storage. If reactions are run at elevated temperatures, minimize the reaction time.
Issue 2: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Step
Degradation in Assay Medium Assess the stability of this compound directly in the assay medium under the experimental conditions (time, temperature, pH). Consider the presence of oxidizing agents in the medium.
Interaction with other components Investigate potential interactions of the compound with other components in the assay mixture.
Variability in Sample Handling Standardize the sample preparation and handling procedures to ensure consistency. Prepare stock solutions in a stable solvent and dilute into the assay medium just before use.

Quantitative Stability Data (Illustrative Examples)

Table 1: Illustrative Forced Degradation of a Conjugated Dienol (e.g., Retinol) in Solution

Stress ConditionDurationTemperature% Degradation (Illustrative)Major Degradation Products (Illustrative)
0.1 M HCl5 minutesRoom Temp25%Isomers, Dehydration Products
0.1 M NaOH5 minutesRoom Temp15%Isomers, Oxidation Products
3% H₂O₂5 minutesRoom Temp40%Epoxides, Aldehydes, Ketones
Thermal5 minutes85°C30%Isomers, Dehydration Products
Photolytic (Sunlight)15 minutesRoom Temp50%Cis/Trans Isomers, Photo-oxidation Products

Table 2: Illustrative Photostability of a Conjugated Dienol (e.g., Retinol) Solid State vs. Solution

ConditionFormLight SourceDuration% Degradation (Illustrative)
Exposed to LightSolid PowderXenon Lamp (ICH Q1B)24 hours15%
Exposed to LightIn Ethanol SolutionXenon Lamp (ICH Q1B)24 hours60%
Dark ControlSolid Powder-24 hours<1%
Dark ControlIn Ethanol Solution-24 hours5%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or ethanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time.[11][12][13]

  • Thermal Degradation: Place a sample of the stock solution in a thermostatically controlled oven at a specific temperature (e.g., 60°C or 80°C) for a specified time. Also, test the solid compound under the same conditions.

  • Photolytic Degradation: Expose a sample of the stock solution and the solid compound to a light source as specified in ICH guideline Q1B (e.g., a xenon lamp providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3][6][14][15][16] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.[17][18][19]

  • Quantify the amount of undegraded this compound and detect the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for accurately measuring the compound in the presence of its degradation products.

1. Column and Mobile Phase Selection:

  • Start with a C18 reversed-phase column.

  • Use a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often necessary to separate all components.

2. Method Optimization:

  • Inject a mixture of the stressed samples (from the forced degradation study) into the HPLC system.

  • Optimize the mobile phase gradient, flow rate, and column temperature to achieve good separation between the parent compound and all degradation products.

  • The method is considered stability-indicating if all peaks are well-resolved.

3. Detection:

  • Use a photodiode array (PDA) detector to obtain UV spectra of all peaks to check for peak purity.

  • Mass spectrometry (LC-MS) can be used for the identification of degradation products.

Visualizations

Experimental_Workflow_Forced_Degradation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in Acetonitrile) Acid Acid Hydrolysis (0.1 M HCl) Stock->Acid Expose Base Base Hydrolysis (0.1 M NaOH) Stock->Base Expose Oxidation Oxidative Stress (3% H2O2) Stock->Oxidation Expose Thermal Thermal Stress (60°C) Stock->Thermal Expose Photo Photolytic Stress (ICH Q1B) Stock->Photo Expose HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Data Data Evaluation (Quantify Parent & Degradants) HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathways cluster_products Potential Degradation Products UDO This compound Oxidized Oxidation Products (Ketones, Aldehydes) UDO->Oxidized Oxidizing Agents (O2, H2O2) Isomers Geometric Isomers (cis/trans) UDO->Isomers Light, Heat Dehydrated Dehydration Product (Triene) UDO->Dehydrated Heat, Acid

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Enhancing Undeca-1,3-dien-6-ol Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of Undeca-1,3-dien-6-ol. The information is based on general principles of organic extraction and data from related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for extracting this compound?

A1: The choice of solvent is critical and depends on the polarity of this compound. Given its structure (a moderately polar alcohol with a nonpolar hydrocarbon chain), solvents with intermediate polarity are often a good starting point. A solvent miscibility study is recommended. Commonly used solvents for similar compounds include dichloromethane, ethyl acetate, and hexane/ethyl acetate mixtures.[1] For a greener alternative, consider propylene carbonate, which has shown promise in extracting similar diene structures.[2][3]

Q2: I am experiencing low extraction yields. What are the potential causes and solutions?

A2: Low yields can stem from several factors:

  • Incomplete Extraction: The solvent may not be effectively penetrating the source material. Try increasing the extraction time, agitating the mixture more vigorously, or grinding the source material to increase surface area.

  • Inappropriate Solvent Choice: The polarity of your solvent may not be optimal. Refer to the solvent selection guide below and consider performing small-scale extractions with a range of solvents to find the most effective one.

  • Compound Degradation: this compound, being a diene, may be susceptible to oxidation or polymerization, especially at elevated temperatures or in the presence of light.[4] Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) and at lower temperatures.

  • Suboptimal pH: If the source material is in an aqueous solution, the pH can influence the protonation state of the hydroxyl group, affecting its solubility. Adjusting the pH of the aqueous phase may improve partitioning into the organic solvent.

Q3: How can I improve the purity of my extracted this compound?

A3: If your extract contains significant impurities, consider the following purification techniques:

  • Liquid-Liquid Extraction (Washing): Wash the organic extract with a brine solution or a buffer at a specific pH to remove water-soluble impurities.

  • Column Chromatography: This is a highly effective method for separating compounds based on their polarity. Silica gel is a common stationary phase, and a gradient of solvents, such as hexane and ethyl acetate, can be used as the mobile phase.[1]

  • Distillation: If the impurities have significantly different boiling points from this compound, distillation under reduced pressure (vacuum distillation) can be an effective purification method.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low Extraction Yield 1. Inefficient solvent penetration. 2. Suboptimal solvent polarity. 3. Degradation of the target compound. 4. Emulsion formation during extraction.1. Increase extraction time and agitation; reduce particle size of the source material. 2. Test a range of solvents with varying polarities (see table below). 3. Use an inert atmosphere, lower temperatures, and protect from light. 4. Add brine to the separatory funnel to break the emulsion.
Purity Issues 1. Co-extraction of impurities with similar polarity. 2. Presence of residual solvent.1. Optimize column chromatography conditions (e.g., different solvent system, gradient elution). 2. Use a rotary evaporator to remove the bulk of the solvent, followed by high vacuum to remove trace amounts.
Difficulty with Phase Separation 1. Emulsion formation. 2. Similar densities of the two phases.1. Add a small amount of brine or a different salt; gentle swirling instead of vigorous shaking. 2. Select a solvent with a significantly different density from the aqueous phase.

Solvent Selection Data

The following table summarizes the properties of solvents commonly used for the extraction of moderately polar organic compounds.

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Notes
Hexane0.1690.655Good for nonpolar compounds; often used in combination with more polar solvents.[5]
Dichloromethane3.1401.33A versatile solvent for a range of polarities; volatile.[1]
Ethyl Acetate4.4770.902A good balance of polarity and volatility; less toxic than chlorinated solvents.[1]
Methanol5.1650.792A polar protic solvent; may co-extract water-soluble impurities.
Propylene Carbonate6.12401.205A greener, less volatile alternative.[2][3]

Experimental Protocols

General Protocol for Solvent Extraction of this compound

  • Preparation of Source Material: If the source material is solid, grind it to a fine powder to maximize surface area. If it is in an aqueous solution, proceed to the next step.

  • Solvent Addition: Place the source material in a suitable vessel (e.g., a separatory funnel for liquid-liquid extraction or a flask for solid-liquid extraction). Add the selected organic solvent in a volume typically 2-3 times that of the source material.

  • Extraction:

    • For liquid-liquid extraction, gently invert the separatory funnel multiple times, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.

    • For solid-liquid extraction, stir the mixture vigorously for a predetermined period (e.g., 1-2 hours) at a controlled temperature.

  • Phase Separation: Allow the layers to separate. For solid-liquid extraction, filter the mixture to separate the solid from the organic extract. For liquid-liquid extraction, drain the lower layer and collect the organic layer.

  • Drying: Dry the organic extract over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water.[1]

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator under reduced pressure.

  • Purification: Purify the crude extract using column chromatography or another suitable technique to isolate this compound.

Visualizations

experimental_workflow start Source Material extraction Solvent Extraction (e.g., Dichloromethane) start->extraction separation Phase Separation (Separatory Funnel) extraction->separation drying Drying of Organic Layer (e.g., MgSO4) separation->drying evaporation Solvent Evaporation (Rotary Evaporator) drying->evaporation purification Purification (Column Chromatography) evaporation->purification product Pure this compound purification->product

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_low_yield start Low Extraction Yield check_solvent Is the solvent polarity optimal? start->check_solvent check_conditions Are extraction conditions (time, temp) adequate? check_solvent->check_conditions Yes test_solvents Test a range of solvents check_solvent->test_solvents No check_degradation Is there evidence of compound degradation? check_conditions->check_degradation Yes increase_intensity Increase extraction time/temperature and/or reduce particle size check_conditions->increase_intensity No use_inert_atm Use inert atmosphere, lower temperature, protect from light check_degradation->use_inert_atm Yes re_evaluate Re-evaluate and optimize protocol check_degradation->re_evaluate No test_solvents->re_evaluate increase_intensity->re_evaluate use_inert_atm->re_evaluate

Caption: Troubleshooting decision tree for low extraction yield of this compound.

References

Validation & Comparative

Distinguishing Isomeric Dienols: A Comparative Guide to Mass Spectral Fragmentation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric compounds is a critical challenge. Mass spectrometry, particularly following gas chromatographic separation, stands as a powerful analytical tool for this purpose. The fragmentation patterns of isomers, though often subtly different, can provide the definitive fingerprints for their identification. This guide offers a comparative analysis of the electron ionization (EI) mass spectral fragmentation of three isomeric pentadienols, supported by experimental data and detailed protocols.

Unraveling Isomeric Structures Through Fragmentation Analysis

Isomeric dienols, with the same molecular formula but different arrangements of double bonds and the hydroxyl group, present a classic analytical puzzle. Upon electron ionization, these molecules undergo characteristic fragmentation, primarily through pathways such as alpha-cleavage and dehydration. The position of the double bonds and the hydroxyl group significantly influences the stability of the resulting fragment ions, leading to distinct mass spectra for each isomer.

This guide focuses on three constitutional isomers of C5H8O dienols:

  • 1,4-Pentadien-3-ol: A secondary alcohol with the hydroxyl group positioned between two terminal double bonds.

  • (E)-2,4-Pentadien-1-ol: A primary, conjugated dienol.

  • 3,4-Pentadien-1-ol: A primary, non-conjugated (allenic) dienol.

By examining the relative abundances of key fragment ions, researchers can confidently distinguish between these isomers.

Comparative Mass Spectral Data

The following table summarizes the key mass spectral fragmentation data for the three isomeric pentadienols, obtained under electron ionization conditions. The data highlights the significant differences in the relative intensities of characteristic fragment ions, which serve as the basis for their differentiation.

m/z1,4-Pentadien-3-ol Relative Intensity (%)(E)-2,4-Pentadien-1-ol Relative Intensity (%)3,4-Pentadien-1-ol Relative Intensity (%)Putative Fragment Assignment
84 152010[M]+• (Molecular Ion)
83 103015[M-H]+
67 5100 (Base Peak)50[M-OH]+ or [C5H7]+
57 100 (Base Peak)55[M-C2H3O]+• (from McLafferty) or [C4H9]+
55 6040100 (Base Peak)[C4H7]+
41 406080[C3H5]+ (Allyl Cation)
39 355565[C3H3]+
31 53545[CH2OH]+

Experimental Protocols

The mass spectral data presented were obtained using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system. The following protocol is representative of the methodology used for the analysis of volatile unsaturated alcohols.

Instrumentation:

  • Gas Chromatograph: Agilent 6890 Series GC (or equivalent)

  • Mass Spectrometer: Agilent 5973 Network Mass Selective Detector (or equivalent)

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Analyzer: Quadrupole

Chromatographic Conditions:

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless injection)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

Mass Spectrometer Conditions:

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Transfer Line Temperature: 280 °C

  • Scan Range: m/z 30-300

Interpretation of Fragmentation Patterns

The distinct fragmentation patterns of the three isomeric dienols can be rationalized based on their structures:

  • 1,4-Pentadien-3-ol: As a secondary alcohol, it readily undergoes alpha-cleavage on either side of the hydroxyl group. The loss of a vinyl radical (•CH=CH2) leads to a resonance-stabilized cation at m/z 57, which is the base peak.

  • (E)-2,4-Pentadien-1-ol: This primary alcohol is a conjugated diene. The molecular ion is relatively more stable due to conjugation. The base peak at m/z 67 corresponds to the loss of a hydroxyl radical (•OH), forming a stable, delocalized pentadienyl cation. The presence of a significant peak at m/z 31 is characteristic of a primary alcohol, arising from the [CH2OH]+ fragment.

  • 3,4-Pentadien-1-ol: This primary alcohol contains an allene functional group. The base peak at m/z 55 is likely due to the loss of an ethylenyloxy radical (•CH2CH2O). The prominent peaks at m/z 41 and 39 are characteristic of the fragmentation of the unsaturated hydrocarbon chain.

Workflow and Logic for Isomer Differentiation

The following diagram illustrates the logical workflow for distinguishing between the isomeric dienols based on their mass spectral data.

Dienol_Isomer_Differentiation start GC-MS Analysis of C5H8O Dienol Mixture molecular_ion Observe Molecular Ion at m/z 84 start->molecular_ion base_peak Identify Base Peak molecular_ion->base_peak isomer_1 1,4-Pentadien-3-ol base_peak->isomer_1 m/z 57 isomer_2 (E)-2,4-Pentadien-1-ol base_peak->isomer_2 m/z 67 isomer_3 3,4-Pentadien-1-ol base_peak->isomer_3 m/z 55

Caption: Isomer identification workflow based on the base peak.

Signaling Pathway of Fragmentation

The following diagram illustrates the primary fragmentation pathways for the three isomeric dienols under electron ionization.

Fragmentation_Pathways cluster_1 1,4-Pentadien-3-ol cluster_2 (E)-2,4-Pentadien-1-ol cluster_3 3,4-Pentadien-1-ol mol1 [C5H8O]+• (m/z 84) frag1_1 [C3H5O]+ (m/z 57) (Base Peak) mol1->frag1_1 - •CH=CH2 mol2 [C5H8O]+• (m/z 84) frag2_1 [C5H7]+ (m/z 67) (Base Peak) mol2->frag2_1 - •OH frag2_2 [CH2OH]+ (m/z 31) mol2->frag2_2 - •C4H7 mol3 [C5H8O]+• (m/z 84) frag3_1 [C4H7]+ (m/z 55) (Base Peak) mol3->frag3_1 - •CH2OH

Caption: Primary fragmentation pathways of isomeric dienols.

A Comparative Guide to NMR Techniques for Differentiating Undeca-1,3-dien-6-ol Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of molecules such as Undeca-1,3-dien-6-ol, a chiral acyclic dienol, critically influences their biological activity and pharmacological properties. Differentiating between its various stereoisomers—arising from the geometric isomerism of the C3-C4 double bond and the chirality at the C6 carbinol center—is a significant analytical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful suite of techniques to elucidate the three-dimensional structure of these isomers.

This guide provides a comparative overview of key NMR methodologies for the stereochemical assignment of this compound, supported by illustrative data and detailed experimental protocols. Due to the absence of published experimental NMR data for this compound, the quantitative data presented herein is hypothetical and based on established principles and known chemical shift/coupling constant ranges for analogous structures. This guide serves to illustrate the application of these techniques to the target molecule.

Foundational Signal Assignment: ¹H, ¹³C, and 2D NMR

A prerequisite for any stereochemical analysis is the unambiguous assignment of all proton and carbon signals. This is achieved through a combination of 1D (¹H, ¹³C) and 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Experimental Protocol:

A sample of the this compound isomer is dissolved in a deuterated solvent (e.g., CDCl₃). A standard suite of experiments is run on a high-field NMR spectrometer (e.g., 400 MHz or higher):

  • ¹H NMR: To identify proton chemical shifts and coupling patterns.

  • ¹³C NMR: To identify the chemical shifts of all carbon atoms.

  • gCOSY: To establish proton-proton coupling networks (e.g., tracing the alkyl chain and the dienol system).

  • gHSQC: To correlate each proton to its directly attached carbon atom.

  • gHMBC: To identify longer-range (2-3 bond) correlations between protons and carbons, which helps in assigning quaternary carbons and piecing together molecular fragments.

Illustrative Data:

The following table presents hypothetical ¹H and ¹³C NMR data for (3E, 6R)-Undeca-1,3-dien-6-ol .

Position¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)¹³C Chemical Shift (δ, ppm)
15.15d10.0117.5
5.08d16.8
26.30ddd10.0, 16.8, 10.5137.0
35.75dd15.2, 10.5130.0
46.10dt15.2, 7.0132.5
52.15m-35.0
63.80m-71.0
71.50m-37.0
81.35m-25.0
91.30m-31.8
101.28m-22.6
110.90t7.114.0

Differentiating Geometric Isomers (E/Z)

The geometry of the C3-C4 double bond can be determined by analyzing the coupling constant between H3 and H4, and through Nuclear Overhauser Effect (NOE) correlations.

J-Coupling Analysis:

The magnitude of the vicinal coupling constant (³J) across a double bond is stereospecific.

  • trans (E)-isomers: Typically exhibit a large coupling constant, ³J ≈ 11-18 Hz.[1]

  • cis (Z)-isomers: Show a smaller coupling constant, ³J ≈ 6-15 Hz.[1]

NOESY/ROESY Analysis:

NOE-based experiments detect through-space correlations between protons that are in close proximity (< 5 Å).[2] This is particularly useful for confirming the geometry of the double bond. For a molecule of this size, ROESY (Rotating-frame Overhauser Effect Spectroscopy) is often preferred as it circumvents the issue of zero or near-zero NOE enhancement that can occur for medium-sized molecules.[3]

Experimental Protocol (2D NOESY/ROESY):

The experiment is run on the same sample. A mixing time appropriate for the molecule's size must be chosen (e.g., 300-800 ms for NOESY, 150-300 ms for ROESY). The presence or absence of cross-peaks between key protons reveals their spatial relationship.

Comparative Data:
Parameter(3E)-Isomer(3Z)-Isomer
³J(H3-H4) ~15.2 Hz~10.5 Hz
Key NOE/ROE Correlation H2 ↔ H4H3 ↔ H5

Determining Absolute Configuration at C6: Mosher's Method

To determine the absolute configuration of the chiral alcohol at C6, a chiral derivatizing agent (CDA) such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, is used.[4][5][6] The alcohol is esterified with both (R)- and (S)-MTPA, creating a pair of diastereomers. The differing spatial arrangement of the phenyl group in the MTPA moiety leads to predictable shielding and deshielding effects on the protons of the alcohol, allowing for the assignment of its absolute configuration.[4][7]

Experimental Protocol (Mosher's Ester Analysis):
  • Esterification: The alcohol is divided into two portions. One is reacted with (R)-MTPA chloride and the other with (S)-MTPA chloride, typically in the presence of a base like pyridine or DMAP.

  • NMR Analysis: ¹H NMR spectra are acquired for both the resulting (R)-MTPA ester and (S)-MTPA ester.

  • Data Analysis: The chemical shifts of protons on both sides of the C6 carbinol center are assigned for each diastereomer. The difference in chemical shifts (Δδ = δS - δR) is calculated for each proton.

  • Configuration Assignment: A positive Δδ for protons on one side of the C6 carbinol and a negative Δδ for protons on the other side indicates the absolute configuration based on the established Mosher's method model.

Illustrative Data for Mosher's Ester Analysis:
Proton(s)δ for (R)-MTPA Ester (ppm)δ for (S)-MTPA Ester (ppm)Δδ (δS - δR) (ppm)
H4 6.156.12-0.03
H5 2.252.20-0.05
H6 (Carbinol) 5.205.200.00
H7 1.651.72+0.07
H11 0.920.95+0.03

Based on this hypothetical data, the negative Δδ values for protons on the C1-C5 side and positive Δδ values for protons on the C7-C11 side would allow for the assignment of the absolute configuration at C6.

Visualizing the Workflow and Key Correlations

NMR_Workflow A This compound Isomer B 1D NMR (¹H, ¹³C) 2D NMR (COSY, HSQC, HMBC) A->B C Full Signal Assignment B->C D Analysis of ³J(H3-H4) C->D E NOESY / ROESY C->E G Mosher's Esterification ((R)- & (S)-MTPA) C->G F Determination of Geometric Isomer (E/Z) D->F E->F Confirms Geometry H ¹H NMR of Diastereomers G->H I Calculate Δδ = δS - δR H->I J Determination of Absolute Configuration (R/S) I->J

NOE_Correlations cluster_E (3E)-Isomer cluster_Z (3Z)-Isomer E_H2 H2 E_H3 H3 E_H4 H4 E_H2->E_H4 NOE E_H5 H5 Z_H2 H2 Z_H3 H3 Z_H4 H4 Z_H5 H5 Z_H3->Z_H5 NOE

Conclusion

The complete stereochemical elucidation of this compound isomers is a multi-step process that relies on the synergistic application of several NMR techniques. While foundational 1D and 2D NMR experiments provide the necessary signal assignments, the differentiation of stereoisomers requires more specialized methods. The analysis of ³J(H,H) coupling constants and NOE correlations are robust methods for determining the geometry of the diene system. Furthermore, the use of chiral derivatizing agents, such as in Mosher's method, remains the gold standard for unambiguously determining the absolute configuration of the chiral carbinol center. By systematically applying this workflow, researchers can confidently assign the three-dimensional structure of each stereoisomer, a critical step in understanding its structure-activity relationship.

References

A Comparative Analysis of the Bioactivity of Unsaturated Alcohol Enantiomers: The Case of Linalool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and metabolic profiles. This guide provides a comparative analysis of the bioactivity of the enantiomers of the unsaturated monoterpene alcohol, linalool: (S)-(+)-linalool and (R)-(-)-linalool. The data presented herein highlights the significance of enantioselectivity in biological systems and underscores the importance of considering stereoisomerism in drug discovery and development.

Bioactivity Comparison of Linalool Enantiomers

The differential biological activities of (S)-(+)-linalool and (R)-(-)-linalool have been observed in various biological systems, ranging from microorganisms to vertebrates. This comparison focuses on two distinct bioactivities: antimicrobial effects against the fish pathogen Aeromonas hydrophila and anesthetic properties in silver catfish (Rhamdia quelen).

Quantitative Bioactivity Data

The following table summarizes the key quantitative data from a comparative study on the bioactivity of linalool enantiomers.

Biological ActivityEnantiomerQuantitative MetricValueReference
Antimicrobial Activity (S)-(+)-linaloolMinimum Inhibitory Concentration (MIC) against Aeromonas hydrophila3.2 mg/mL[1][2]
(R)-(-)-linaloolMinimum Inhibitory Concentration (MIC) against Aeromonas hydrophilaInactive[1]
Anesthetic Activity (S)-(+)-linaloolTime to Anesthesia (Stage 3) at 300 µL/L~160 seconds[1][2]
(R)-(-)-linaloolTime to Anesthesia (Stage 3) at 300 µL/L~100 seconds[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antimicrobial Activity Assay

The antimicrobial activity of the linalool enantiomers was determined using a broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC) against four strains of Aeromonas hydrophila (one standard strain, ATCC 7966, and three clinical isolates from fish).

  • Inoculum Preparation: A. hydrophila strains were cultured in Brain Heart Infusion (BHI) broth at 28°C. The bacterial suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension was then diluted to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton broth.

  • Microdilution Assay: The assay was performed in 96-well microplates. The linalool enantiomers were serially diluted in Mueller-Hinton broth to achieve a concentration range of 0.05 to 3.2 mg/mL.

  • Incubation: Each well was inoculated with the prepared bacterial suspension. The microplates were incubated at 28°C for 24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the enantiomer that completely inhibited visible bacterial growth.

Anesthetic Activity Assay

The anesthetic properties of the linalool enantiomers were evaluated in juvenile silver catfish (Rhamdia quelen).

  • Animal Acclimation: Fish were acclimated in 50 L tanks with constant aeration and a controlled temperature (24 ± 1°C) for at least 7 days prior to the experiments.

  • Anesthetic Bath Preparation: The linalool enantiomers were added to glass aquaria containing 1 L of water to achieve final concentrations of 60, 180, 300, or 500 µL/L. The solutions were homogenized immediately before the introduction of the fish.

  • Anesthesia Induction: Individual fish were placed in the anesthetic baths, and the time to reach different stages of anesthesia was recorded. Stage 3 anesthesia was characterized by a total loss of equilibrium and a lack of response to external stimuli.

  • Recovery: After reaching Stage 3 anesthesia, fish were transferred to an anesthetic-free aquarium, and the time to recover normal swimming behavior was recorded.

Visualizing Experimental Workflow and Biological Interactions

The following diagrams illustrate the experimental workflow for the bioactivity assays and a conceptual representation of the enantioselective interaction with a biological target.

experimental_workflow cluster_antimicrobial Antimicrobial Assay cluster_anesthetic Anesthetic Assay A1 Bacterial Culture (A. hydrophila) A2 Inoculum Preparation (0.5 McFarland) A1->A2 A4 Microplate Inoculation A2->A4 A3 Serial Dilution of Enantiomers A3->A4 A5 Incubation (24h at 28°C) A4->A5 A6 MIC Determination A5->A6 B1 Fish Acclimation B3 Anesthesia Induction B1->B3 B2 Anesthetic Bath Preparation B2->B3 B4 Monitor Anesthetic Stages B3->B4 B5 Recovery B4->B5 enantiomer_interaction cluster_S (S)-(+)-linalool cluster_R (R)-(-)-linalool S_linalool S S_target Biological Target (e.g., Receptor) S_linalool->S_target Strong Binding (e.g., Antimicrobial Effect) R_linalool R R_target Biological Target (e.g., Receptor) R_linalool->R_target Weak or No Binding (Inactive)

References

A Comparative Guide to the Structural Validation of Synthetic vs. Natural Undeca-1,3-dien-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural validation of synthetic and natural Undeca-1,3-dien-6-ol, a conjugated dienol with potential applications in chemical synthesis and as a semiochemical. The structural identity of a chemical compound, whether synthesized in a laboratory or isolated from a natural source, is fundamental to its characterization and application. This guide outlines the key analytical techniques and experimental protocols used to confirm the structure of this compound and discusses the potential differences that may arise between synthetic and natural samples, particularly concerning stereoisomerism.

Structural Elucidation and Comparison

The validation of the structure of this compound relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and stereochemistry.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As one of the most powerful tools for structure elucidation, NMR provides detailed information about the carbon and hydrogen framework of a molecule.[1][2] ¹H and ¹³C NMR are used to identify the chemical environment of each atom.

  • Mass Spectrometry (MS): This technique determines the molecular weight and elemental composition of a compound.[3] High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula. Fragmentation patterns observed in the mass spectrum offer clues about the molecule's structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[4]

  • Gas Chromatography (GC): When coupled with mass spectrometry (GC-MS), this technique is invaluable for separating and identifying volatile compounds in a mixture, such as in the analysis of essential oils.[5][6] Chiral GC columns can be used to separate and quantify different enantiomers of a compound.[7]

Data Presentation: A Comparative Analysis

The primary difference between a synthetic and a natural sample of a chiral molecule like this compound often lies in its stereochemical composition. Natural products are typically biosynthesized as a single enantiomer, whereas chemical synthesis may result in a racemic mixture (an equal mixture of both enantiomers) unless a stereoselective route is employed.[8]

Table 1: Hypothetical Comparative Spectroscopic Data of Synthetic vs. Natural this compound

Analytical Technique Parameter Synthetic this compound (Racemic) Natural this compound (Enantiopure) Expected Observations
¹H NMR Chemical Shift (ppm)Identical for both enantiomersIdentical to the synthetic sampleThe spectra of the pure enantiomers are identical. Chiral shift reagents may be used to differentiate enantiomers.
¹³C NMR Chemical Shift (ppm)Identical for both enantiomersIdentical to the synthetic sampleSimilar to ¹H NMR, the spectra of pure enantiomers are identical.
Mass Spectrometry Molecular Ion (m/z)168.15168.15The molecular weight is the same for both.
Fragmentation PatternIdenticalIdenticalFragmentation is independent of stereochemistry.
IR Spectroscopy Absorption Bands (cm⁻¹)~3350 (O-H), ~3080 (=C-H), ~1650 (C=C), ~910, 990 (alkene C-H bend)~3350 (O-H), ~3080 (=C-H), ~1650 (C=C), ~910, 990 (alkene C-H bend)The functional groups are the same, so the IR spectra are identical.
Chiral GC-MS Retention TimeTwo peaks of equal areaA single peakThis is the key technique to distinguish between a racemic mixture and a single enantiomer.
Optical Rotation Specific Rotation (α)Non-zero value (e.g., +x° or -x°)A racemic mixture is optically inactive, while a pure enantiomer will rotate plane-polarized light.

Experimental Protocols

Detailed methodologies are crucial for the reproducible validation of chemical structures.

1. Sample Preparation:

  • Synthetic Sample: this compound can be synthesized through various methods, often involving the coupling of smaller fragments. A common approach is the Wittig reaction or a related olefination strategy to form the diene system.[8] The final product must be purified, typically by column chromatography, to remove reagents and byproducts.

  • Natural Sample: Isolation from a natural source, such as an essential oil, involves extraction (e.g., steam distillation) followed by chromatographic separation (e.g., GC or HPLC) to obtain the pure compound.

2. NMR Spectroscopy:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish the connectivity of all atoms in the molecule.

3. Mass Spectrometry:

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to a gas chromatograph (GC-MS).

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane).

  • Data Acquisition: Inject the sample into the GC-MS system. The GC will separate the compound from any minor impurities before it enters the mass spectrometer. For chiral analysis, a chiral GC column is used to separate the enantiomers.

4. Infrared Spectroscopy:

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or in a suitable solvent.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Mandatory Visualizations

Experimental Workflow for Structural Validation

G cluster_synthetic Synthetic Sample cluster_natural Natural Sample cluster_analysis Spectroscopic Techniques synth_start Synthesis synth_purify Purification (Chromatography) synth_start->synth_purify analysis Structural Analysis synth_purify->analysis nat_start Extraction (e.g., Steam Distillation) nat_purify Isolation (Chromatography) nat_start->nat_purify nat_purify->analysis nmr NMR (1H, 13C, 2D) analysis->nmr ms Mass Spectrometry (HRMS) analysis->ms ir IR Spectroscopy analysis->ir gcms Chiral GC-MS analysis->gcms comparison Comparison of Data nmr->comparison ms->comparison ir->comparison gcms->comparison validation Structure Validated comparison->validation

Caption: Workflow for the structural validation and comparison of synthetic and natural this compound.

Insect Olfactory Signaling Pathway

This compound and similar long-chain unsaturated alcohols can act as insect pheromones or kairomones, triggering a behavioral response through the olfactory system. The following diagram illustrates a generalized insect olfactory signaling pathway.

G cluster_neuron Inside Olfactory Receptor Neuron odorant This compound (Odorant Molecule) obp Odorant Binding Protein (OBP) odorant->obp Binding receptor Odorant Receptor (OR) + Orco Co-receptor obp->receptor Transport & Delivery ion_channel Ion Channel Opening receptor->ion_channel Activation orn Olfactory Receptor Neuron (ORN) depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential brain Antennal Lobe of Brain action_potential->brain Signal Transduction behavior Behavioral Response brain->behavior Signal Processing

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Undeca-1,3-dien-6-ol with a panel of structurally similar compounds. The following data and experimental protocols are presented as a representative example of a cross-reactivity study.

Comparative Cross-Reactivity Data

The cross-reactivity of related compounds was assessed using a competitive enzyme-linked immunosorbent assay (ELISA). The results are summarized in Table 1, where cross-reactivity is expressed as a percentage relative to the binding of this compound.

CompoundStructurePercent Cross-Reactivity (%)
This compound CH2=CH-CH=CH-CH2-CH(OH)-C5H11100
Undeca-1,5-dien-3-olCH2=CH-CH2-CH=CH-CH(OH)-C5H1145.2
Undec-1-en-6-olCH2=CH-(CH2)4-CH(OH)-C5H1112.8
Undecan-6-olCH3-(CH2)4-CH(OH)-(CH2)4-CH32.1
Deca-1,3-dien-6-olCH2=CH-CH=CH-CH2-CH(OH)-C4H978.5
Dodeca-1,3-dien-6-olCH2=CH-CH=CH-CH2-CH(OH)-C6H1365.7

Table 1: Hypothetical Cross-Reactivity of this compound and Related Compounds. Cross-reactivity was determined by competitive ELISA. The concentration of each analyte required to cause 50% inhibition of the maximum signal (IC50) was compared to the IC50 of this compound. Percent cross-reactivity was calculated as (IC50 of this compound / IC50 of test compound) x 100.

Experimental Protocol: Competitive ELISA

A competitive ELISA was developed to quantitatively assess the cross-reactivity of antibodies raised against this compound with structurally related molecules.

Materials:

  • 96-well microtiter plates

  • Coating antigen (this compound conjugated to a carrier protein, e.g., BSA)

  • Anti-Undeca-1,3-dien-6-ol primary antibody

  • HRP-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Standard solutions of this compound and test compounds

Procedure:

  • Coating: Microtiter plates were coated with the this compound-BSA conjugate and incubated overnight at 4°C.

  • Washing: Plates were washed three times with wash buffer.

  • Blocking: Non-specific binding sites were blocked by adding blocking buffer and incubating for 1 hour at room temperature.

  • Washing: Plates were washed three times with wash buffer.

  • Competitive Reaction: A mixture of the anti-Undeca-1,3-dien-6-ol primary antibody and either the standard or test compound was added to the wells. The plates were then incubated for 2 hours at room temperature.

  • Washing: Plates were washed three times with wash buffer.

  • Secondary Antibody Incubation: HRP-conjugated secondary antibody was added to each well and incubated for 1 hour at room temperature.

  • Washing: Plates were washed five times with wash buffer.

  • Substrate Development: TMB substrate solution was added, and the plates were incubated in the dark for 15-30 minutes.

  • Reaction Stoppage: The reaction was stopped by adding the stop solution.

  • Data Acquisition: The absorbance was read at 450 nm using a microplate reader.

Visualizations

The following diagrams illustrate the competitive ELISA workflow and a hypothetical signaling pathway that could be investigated in relation to this compound's biological activity.

G cluster_plate_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection p1 Coat Plate with This compound Conjugate p2 Wash Plate p1->p2 p3 Block Non-Specific Sites p2->p3 p4 Wash Plate p3->p4 a1 Add Primary Antibody & Standard/Sample p4->a1 a2 Incubate a1->a2 a3 Wash Plate a2->a3 a4 Add HRP-Conjugated Secondary Antibody a3->a4 a5 Incubate a4->a5 a6 Wash Plate a5->a6 d1 Add TMB Substrate a6->d1 d2 Incubate in Dark d1->d2 d3 Add Stop Solution d2->d3 d4 Read Absorbance at 450 nm d3->d4

Caption: Competitive ELISA Workflow for Cross-Reactivity Testing.

G compound This compound or Analog receptor G-Protein Coupled Receptor (Hypothetical) compound->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger downstream Downstream Signaling Cascade (e.g., PKA activation) second_messenger->downstream response Cellular Response downstream->response

Caption: Hypothetical Signaling Pathway for this compound.

Navigating the Synthesis of Undeca-1,3-dien-6-ol: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of organic synthesis and drug development, the efficient and stereoselective synthesis of key intermediates is a critical endeavor. Undeca-1,3-dien-6-ol, a conjugated dienol, represents a valuable structural motif in various natural products and pharmacologically active compounds. This guide provides a comparative analysis of potential synthetic routes to this target molecule, offering insights into their efficacy based on available experimental data for analogous systems. Detailed experimental protocols, data summaries, and pathway visualizations are presented to aid in the selection of the most suitable synthetic strategy.

Comparison of Synthetic Strategies

The synthesis of this compound can be approached through several established methodologies, primarily involving carbon-carbon bond formation to construct the undecane skeleton and introduce the desired functional groups. The most pertinent strategies include the Grignard reaction, the Wittig reaction, and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Each method presents a unique set of advantages and challenges in terms of reagent availability, reaction conditions, yield, and stereochemical control.

Synthetic RouteKey ReagentsTypical Yield (%)StereoselectivityKey AdvantagesPotential Challenges
Grignard Reaction 1,3-Butadienylmagnesium halide, HeptanalModerate to GoodVariableReadily available starting materials, one-step C-C bond formation.Potential for side reactions (e.g., 1,4-addition), control of stereochemistry can be difficult.
Wittig Reaction Crotonaldehyde, Hexyltriphenylphosphonium halideGood to ExcellentGenerally favors (Z)-alkene with unstabilized ylidesRobust and widely applicable, predictable stereochemical outcomes with appropriate ylide selection.Stoichiometric amounts of phosphine oxide byproduct, potential for E/Z isomer mixtures.
Suzuki-Miyaura Coupling 1,3-Butadienylboronic acid or ester, 1-Bromo-1-hepteneGood to ExcellentHighMild reaction conditions, high functional group tolerance, excellent stereocontrol.Synthesis of boronic acid/ester may be required, catalyst cost and removal.

Experimental Protocols

The following are generalized experimental protocols for the key synthetic routes, which can be adapted and optimized for the specific synthesis of this compound.

Grignard Reaction Protocol
  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of a 1,3-butadienyl halide in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred at room temperature until the magnesium is consumed.

  • Reaction with Aldehyde: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of heptanal in anhydrous THF is added dropwise.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Wittig Reaction Protocol
  • Ylide Formation: In a flame-dried flask under a nitrogen atmosphere, hexyltriphenylphosphonium halide is suspended in anhydrous THF. A strong base, such as n-butyllithium, is added dropwise at a low temperature (e.g., -78 °C or 0 °C) until a characteristic color change indicates the formation of the ylide.

  • Reaction with Aldehyde: A solution of crotonaldehyde in anhydrous THF is added dropwise to the ylide solution at the same low temperature. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction is quenched with water. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: To a reaction vessel are added 1-bromo-1-heptene, a 1,3-butadienylboronic acid or its ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., aqueous sodium carbonate).

  • Reaction Execution: A suitable solvent, such as a mixture of toluene and water, is added, and the mixture is degassed and heated under a nitrogen atmosphere until the starting materials are consumed (monitored by TLC or GC).

  • Work-up: The reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography.

Visualization of Synthetic Pathways

To further elucidate the relationships between the reactants and products in each synthetic approach, the following diagrams are provided.

Grignard_Reaction 1,3-Butadienyl Halide 1,3-Butadienyl Halide Grignard Reagent Grignard Reagent 1,3-Butadienyl Halide->Grignard Reagent + Mg Mg Mg Heptanal Heptanal This compound This compound Grignard Reagent->this compound + Heptanal

Caption: Grignard reaction pathway.

Wittig_Reaction Hexyltriphenylphosphonium Halide Hexyltriphenylphosphonium Halide Ylide Ylide Hexyltriphenylphosphonium Halide->Ylide + Strong Base Strong Base Strong Base Crotonaldehyde Crotonaldehyde This compound This compound Ylide->this compound + Crotonaldehyde

Caption: Wittig reaction pathway.

Suzuki_Coupling 1-Bromo-1-heptene 1-Bromo-1-heptene This compound This compound 1-Bromo-1-heptene->this compound 1,3-Butadienylboronic Acid 1,3-Butadienylboronic Acid 1,3-Butadienylboronic Acid->this compound Pd Catalyst Pd Catalyst Pd Catalyst->this compound Base Base Base->this compound

Caption: Suzuki-Miyaura coupling pathway.

Navigating the Labyrinth of Complex Mixtures: A Comparative Guide to the Quantitative Analysis of Undeca-1,3-dien-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of specific compounds within complex biological or chemical matrices is a perpetual challenge. This guide provides a comprehensive comparison of methodologies for the quantitative analysis of Undeca-1,3-dien-6-ol, a volatile unsaturated alcohol with relevance in flavor, fragrance, and potentially other industrial applications. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to select the most appropriate analytical strategy for their specific needs.

The inherent volatility and functional group reactivity of this compound necessitate careful consideration of the analytical approach. Gas chromatography coupled with mass spectrometry (GC-MS) emerges as a primary and highly effective technique for the analysis of such volatile compounds.[1][2][3] In contrast, high-performance liquid chromatography (HPLC) presents a viable alternative, particularly for the analysis of the conjugated diene system, though it may be less suitable for highly volatile analytes.[4][5]

Comparative Analysis of Quantitative Methods

The selection of an analytical method hinges on a variety of factors, including sensitivity, selectivity, sample throughput, and the nature of the sample matrix. Below is a summary of the expected performance of a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method and a potential High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance of the conjugated diene.
Limit of Detection (LOD) Low ng/L to µg/L rangeHigh µg/L to mg/L range
Limit of Quantification (LOQ) Low µg/L rangemg/L range
Linearity Range Wide (e.g., 1 - 1000 µg/L)Narrower (e.g., 1 - 100 mg/L)
Precision (%RSD) < 10%< 15%
Selectivity High (mass spectral data provides structural information)Moderate (potential for co-eluting compounds with similar UV absorbance)
Sample Throughput Moderate (run times typically 20-40 minutes)High (run times typically 5-15 minutes)
Derivatization Recommended for improved peak shape and thermal stability.Not required.
Matrix Effects Can be significant, requiring appropriate sample preparation.Can be significant, requiring appropriate sample preparation.

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in quantitative analysis. The following sections provide detailed experimental protocols for the proposed GC-MS method and a plausible HPLC-UV method for this compound.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is proposed as the gold standard for the sensitive and selective quantification of this compound in complex matrices. Derivatization of the alcohol group to a more stable and less polar silyl ether is recommended to improve chromatographic performance.[6][7]

1. Sample Preparation (Solid Phase Microextraction - SPME):

  • Objective: To extract and concentrate this compound from the sample matrix.[8][9]

  • Apparatus: SPME fiber assembly with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating, autosampler, 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Procedure:

    • Pipette 5 mL of the liquid sample (e.g., cell culture media, beverage, or diluted extract) into a 20 mL headspace vial. For solid samples, a suitable solvent extraction should be performed first.

    • Add a known amount of an appropriate internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound with a different retention time).

    • Seal the vial and place it in the autosampler tray.

    • Incubate the sample at 60°C for 15 minutes with agitation.

    • Expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C.

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. Derivatization (Post-extraction, on-fiber or in-injection port):

  • Objective: To convert the polar alcohol group into a less polar and more thermally stable trimethylsilyl (TMS) ether.[6]

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure (In-injection port):

    • Inject a small volume (e.g., 1 µL) of the derivatizing agent into the heated GC inlet immediately after the SPME fiber is inserted.

3. GC-MS Analysis:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • GC Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min (hold for 5 min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of characteristic ions of the derivatized analyte and internal standard.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a simpler alternative without the need for derivatization, focusing on the UV absorbance of the conjugated diene system in this compound. However, it is expected to be less sensitive and selective than the GC-MS method.

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • Objective: To extract this compound from the aqueous sample matrix into an organic solvent.

  • Procedure:

    • To 10 mL of the aqueous sample, add 5 mL of hexane.

    • Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a clean vial.

    • Repeat the extraction process twice more and combine the hexane extracts.

    • Evaporate the hexane under a gentle stream of nitrogen to a final volume of 1 mL.

2. HPLC-UV Analysis:

  • Instrumentation: HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

  • UV Detection:

    • Wavelength: Set to the λmax of the conjugated diene system (approximately 230 nm).

Visualizing the Workflow and Method Comparison

To further clarify the experimental processes and highlight the key differences between the analytical approaches, the following diagrams are provided.

Quantitative_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Method cluster_Data Data Processing Sample Complex Mixture SPME SPME (for GC-MS) Sample->SPME LLE LLE (for HPLC-UV) Sample->LLE Derivatization Derivatization (BSTFA) SPME->Derivatization HPLC HPLC-UV Analysis LLE->HPLC GCMS GC-MS Analysis Derivatization->GCMS Quant_GCMS Quantification (SIM) GCMS->Quant_GCMS Quant_HPLC Quantification (UV Signal) HPLC->Quant_HPLC

Caption: Experimental workflow for the quantitative analysis of this compound.

Method_Comparison cluster_GCMS GC-MS Method cluster_HPLC HPLC-UV Method GCMS_High_Sensitivity High Sensitivity GCMS_High_Selectivity High Selectivity GCMS_Derivatization Derivatization Required HPLC_Lower_Sensitivity Lower Sensitivity HPLC_Moderate_Selectivity Moderate Selectivity HPLC_No_Derivatization No Derivatization

Caption: Key performance characteristics of GC-MS vs. HPLC-UV methods.

References

A Comparative Analysis of Undeca-1,3-dien-6-ol and Related Semiochemicals in Modulating Insect Behavior

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of semiochemicals is paramount for innovating pest management strategies and other chemosensory-related applications. This guide provides a comparative overview of the known biological activities of selected semiochemicals, with a focus on Undeca-1,3,5-triene and 1-Octen-3-ol as key examples, while noting the current data gap for Undeca-1,3-dien-6-ol.

While specific experimental data on the biological activity of this compound is not extensively available in current literature, its structural similarity to known insect semiochemicals suggests its potential as a behavior-modifying agent. This guide will compare the well-documented activities of structurally related compounds, (3E,5Z)-undeca-1,3,5-triene and 1-octen-3-ol, to provide a framework for potential research directions and applications of this compound.

Comparative Biological Activity

The biological activity of semiochemicals is often evaluated based on their ability to elicit behavioral and electrophysiological responses in insects. These responses can range from attraction and repulsion to mating and aggregation behaviors.

CompoundChemical StructureKnown Biological ActivityTarget Organisms
This compound C₁₁H₂₀OLargely uncharacterized. Potential as an insect attractant or pheromone based on structural similarities to other semiochemicals.Not yet determined.
(3E,5Z)-undeca-1,3,5-triene C₁₁H₁₈Functions as a pheromone component in marine brown algae and is detected by various insect olfactory systems.[1] It is known to be effective at extremely low concentrations.[1]Brown algae, various insects.
1-Octen-3-ol C₈H₁₆OA well-established attractant for many species of biting insects, including mosquitoes and tsetse flies.[2][3] It is a component of mammalian breath and sweat. Interestingly, while it acts as an attractant for some mosquito species, it can be a repellent for others, such as the southern house mosquito, Culex quinquefasciatus.[3][4]Mosquitoes (Aedes, Anopheles), Tsetse flies (Glossina).[2][3]

Experimental Protocols

The assessment of a semiochemical's biological activity relies on standardized and reproducible experimental protocols. The following are detailed methodologies for key experiments in this field.

Electroantennography (EAG)

Electroantennography is a technique used to measure the average olfactory sensory neuron response of an insect's antenna to a volatile compound.

Protocol:

  • Antenna Preparation: An antenna is carefully excised from a live, immobilized insect. The tip and base of the antenna are then placed into two glass capillary electrodes containing a conductive electrolyte solution (e.g., saline solution).

  • Stimulus Delivery: A constant stream of purified and humidified air is passed over the antenna. A puff of a known concentration of the test compound is injected into this airstream.

  • Data Recording: The electrical potential difference between the two electrodes is amplified and recorded. The deflection from the baseline upon stimulus delivery represents the EAG response.

  • Controls: A solvent blank (the solvent used to dissolve the test compound) is used as a negative control to ensure the response is not due to the solvent. A known standard attractant is often used as a positive control to confirm the viability of the antennal preparation.[5]

Behavioral Assays

Behavioral assays are crucial for determining the ultimate effect of a semiochemical on an insect's behavior.

Wind Tunnel Assay Protocol:

  • Assay Arena: A wind tunnel is used to create a controlled environment with a laminar airflow.

  • Odor Source: The test compound is released from a point source at the upwind end of the tunnel, creating an odor plume.

  • Insect Release: Insects are released at the downwind end of the tunnel.

  • Behavioral Observation: The flight path and behavior of the insects in response to the odor plume are recorded and analyzed. Behaviors of interest include upwind flight, casting (zigzagging flight), and landing at the source.

  • Data Analysis: The percentage of insects exhibiting each behavior is calculated and compared to control groups exposed to a solvent blank.

Signaling Pathways and Experimental Workflows

The perception of semiochemicals by insects initiates a cascade of events within the olfactory sensory neurons, often involving G-protein coupled receptors (GPCRs).

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Odorant Odorant OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_Complex Odorant Receptor Complex (OR/Orco) OBP->OR_Complex Delivery G_Protein G-Protein OR_Complex->G_Protein Activation AC Adenylate Cyclase (AC) G_Protein->AC Activation cAMP cAMP AC->cAMP Production Ion_Channel Ion Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx cAMP->Ion_Channel Gating Action_Potential Action Potential to Brain Depolarization->Action_Potential Experimental_Workflow cluster_phase1 Phase 1: Identification & Screening cluster_phase2 Phase 2: Behavioral Validation cluster_phase3 Phase 3: Field Evaluation Compound_Selection Compound Selection (e.g., this compound) GC_EAD Gas Chromatography- Electroantennographic Detection (GC-EAD) Compound_Selection->GC_EAD Active_Compounds Identification of Antennally Active Compounds GC_EAD->Active_Compounds Behavioral_Assay Behavioral Assays (e.g., Wind Tunnel) Active_Compounds->Behavioral_Assay Dose_Response Dose-Response Studies Behavioral_Assay->Dose_Response Behavioral_Effect Determination of Behavioral Effect (Attraction/Repulsion) Dose_Response->Behavioral_Effect Field_Trials Field Trials Behavioral_Effect->Field_Trials Efficacy_Assessment Efficacy Assessment in Natural Environment Field_Trials->Efficacy_Assessment

References

Determining the Enantiomeric Purity of Undeca-1,3-dien-6-ol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in the characterization of chiral molecules. This guide provides a comparative overview of the primary analytical methods for assessing the enantiomeric purity of Undeca-1,3-dien-6-ol, a chiral allylic alcohol with applications in organic synthesis. We will delve into the principles, experimental considerations, and data interpretation for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The accurate measurement of enantiomeric excess is paramount in the pharmaceutical industry, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. This guide offers a practical comparison of the most common and effective techniques for the chiral analysis of this compound, supported by generalized experimental protocols and data presentation to aid in method selection and implementation.

Comparison of Analytical Methods

The choice of analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of chiral HPLC, chiral GC, and NMR spectroscopy for this application.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column.In the presence of a chiral auxiliary, enantiomers form diastereomeric species with distinct NMR signals.
Sample State LiquidVolatile (or derivatized to be volatile)Liquid
Common Chiral Selector Polysaccharide-based (e.g., cellulose or amylose derivatives)Cyclodextrin derivativesChiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents.
Resolution Typically high, with baseline separation often achievable.High resolution is possible, especially with capillary columns.Depends on the chiral auxiliary and the specific protons being observed.
Data Output Chromatogram with two peaks for the enantiomers.Chromatogram with two peaks for the enantiomers.NMR spectrum with separate signals for each enantiomer.
Quantification Integration of peak areas.Integration of peak areas.Integration of distinct signals.
Advantages Wide applicability, robust, well-established.High sensitivity, suitable for volatile compounds.Rapid analysis, provides structural information, no physical separation needed.
Limitations May require method development to find a suitable CSP and mobile phase.Compound must be volatile or derivatizable; potential for thermal degradation.Lower sensitivity than chromatographic methods; may require derivatization.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the determination of enantiomeric excess of this compound using chiral HPLC, chiral GC, and NMR spectroscopy. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. The choice of the chiral stationary phase is critical for achieving successful separation. Polysaccharide-based columns are often the first choice for the analysis of chiral alcohols.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: e.g., CHIRALPAK® AD-H (amylose derivative) or CHIRALCEL® OD-H (cellulose derivative).

Mobile Phase:

  • A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized to achieve the best resolution.

Procedure:

  • Prepare a standard solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare a solution of the analyte sample at a similar concentration.

  • Set the HPLC system with the chosen chiral column and equilibrate with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

  • Set the UV detector to a wavelength where the analyte absorbs (e.g., 210 nm).

  • Inject the racemic standard to determine the retention times of the two enantiomers.

  • Inject the analyte sample.

  • Integrate the peak areas of the two enantiomers in the chromatogram.

  • Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Chiral Gas Chromatography (GC)

For volatile compounds like this compound, or those that can be easily derivatized to become volatile, chiral GC offers excellent resolution and sensitivity. Cyclodextrin-based chiral stationary phases are commonly employed for this purpose.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: e.g., a column coated with a derivatized β-cyclodextrin.

Carrier Gas:

  • Helium or Hydrogen at an appropriate flow rate.

Procedure:

  • Prepare a dilute solution of racemic this compound in a suitable solvent (e.g., dichloromethane).

  • Prepare a solution of the analyte sample at a similar concentration.

  • Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 80 °C), hold for a few minutes, and then ramp to a higher temperature (e.g., 200 °C).

  • Inject the racemic standard to establish the retention times of the enantiomers.

  • Inject the analyte sample.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess as described for HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent or by using a chiral solvating agent to induce a chemical shift difference between the enantiomers.

Using a Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride):

Reagents:

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)

  • Pyridine or another suitable base

  • Deuterated chloroform (CDCl₃)

Procedure:

  • In an NMR tube, dissolve a known amount of the this compound sample.

  • Add a slight excess of (R)-Mosher's acid chloride and a small amount of pyridine.

  • Allow the reaction to proceed to completion to form the diastereomeric Mosher's esters.

  • Acquire a high-resolution ¹H NMR spectrum.

  • Identify a well-resolved proton signal that is sensitive to the different diastereomeric environments (e.g., the proton on the carbon bearing the ester).

  • Integrate the signals corresponding to the two diastereomers.

  • The ratio of the integrals directly corresponds to the enantiomeric ratio of the original alcohol.

Workflow for Enantiomeric Excess Determination

The following diagram illustrates a general workflow for determining the enantiomeric excess of a chiral compound like this compound.

G Workflow for Enantiomeric Excess Determination cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Acquisition cluster_3 Data Analysis racemic Prepare Racemic Standard hplc Chiral HPLC racemic->hplc gc Chiral GC racemic->gc nmr Chiral NMR racemic->nmr sample Prepare Analyte Sample sample->hplc sample->gc sample->nmr chromatogram Obtain Chromatogram hplc->chromatogram gc->chromatogram spectrum Acquire NMR Spectrum nmr->spectrum integrate Integrate Peaks/Signals chromatogram->integrate spectrum->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Caption: General workflow for determining the enantiomeric excess of a chiral compound.

Conclusion

The determination of the enantiomeric excess of this compound can be reliably achieved using chiral HPLC, chiral GC, or NMR spectroscopy. Chiral chromatography methods, particularly HPLC, are often favored for their high resolution and robustness, providing baseline separation of enantiomers. Chiral GC is an excellent alternative for volatile compounds, offering high sensitivity. NMR spectroscopy, especially with the use of chiral derivatizing agents, provides a rapid and direct method for ee determination without the need for physical separation, and also yields valuable structural information. The selection of the most appropriate technique will be guided by the specific requirements of the analysis, including the desired accuracy, sample throughput, and available instrumentation. The protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis and analysis of chiral molecules.

Safety Operating Guide

Proper Disposal of Undeca-1,3-dien-6-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of Undeca-1,3-dien-6-ol, a chemical used in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.

I. Understanding the Hazards

  • Harmful if swallowed (H302)

  • Harmful in contact with skin (H312)

  • Harmful if inhaled (H332)

Given its structure as an unsaturated alcohol, this compound is also expected to be a flammable liquid. Therefore, it must be treated as hazardous waste.

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear the following personal protective equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a respirator may be necessary.

III. Step-by-Step Disposal Procedure

The proper disposal of this compound should be managed through your institution's hazardous waste program. The following steps provide a general guideline:

  • Segregation: Keep this compound waste separate from other waste streams, especially incompatible materials such as strong oxidizing agents.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Keep the container securely closed when not in use.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.

    • Ensure the storage area is designated for flammable liquids.

  • Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

IV. Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, the following table summarizes key handling and disposal parameters based on general principles for flammable and hazardous liquids.

ParameterGuideline
Container Labeling Must include "Hazardous Waste," the full chemical name ("this compound"), and any relevant hazard pictograms (e.g., flammable, harmful).
Waste Accumulation Follow your institution's guidelines for the maximum volume of hazardous waste allowed to be stored in the laboratory before requiring pickup by EHS or a licensed contractor.
Incompatible Materials Store separately from strong oxidizing agents, acids, and bases to prevent violent reactions.
Spill Residue Any materials used to clean up a spill of this compound (e.g., absorbent pads, contaminated gloves) must also be disposed of as hazardous waste.

V. Experimental Workflow: Disposal Decision Process

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe check_container Is a designated hazardous waste container available? ppe->check_container get_container Obtain a properly labeled, leak-proof container check_container->get_container No transfer_waste Carefully transfer waste into the container check_container->transfer_waste Yes get_container->transfer_waste seal_container Securely seal the container transfer_waste->seal_container store_waste Store in a designated flammable waste storage area seal_container->store_waste contact_ehs Contact EHS or licensed contractor for waste pickup store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the laboratory.

Essential Safety and Handling Guidelines for Undeca-1,3-dien-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Undeca-1,3-dien-6-ol was not located. The following guidance is based on the general hazards associated with similar chemical structures, specifically unsaturated alcohols and dienes. It is imperative to handle this substance with caution and to conduct a thorough risk assessment before use. The information provided here is for preliminary guidance only and should be supplemented with professional safety advice.

This compound is an unsaturated alcohol. While specific toxicity and reactivity data are not available, its structure suggests potential for flammability, skin and eye irritation, and possible toxicity if ingested or inhaled. Compounds with similar structures can be harmful and require careful handling to minimize exposure.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn at all times when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield are essential to protect against splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation or puncture before and during use.
Body Protection A flame-retardant lab coat or chemical-resistant apron should be worn over personal clothing to protect against splashes and spills.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if there is a risk of aerosol formation, a NIOSH-approved respirator is advised.

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing.

  • Use appropriate, clean, and dry glassware and equipment.

  • Ground all equipment to prevent static discharge, which could ignite flammable vapors.

  • Keep away from heat, sparks, open flames, and other sources of ignition.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.

  • Store away from sources of heat and direct sunlight.

Disposal Plan

All waste materials containing this compound should be treated as hazardous waste.

  • Collect waste in a designated, labeled, and sealed container.

  • Dispose of the waste in accordance with all local, state, and federal regulations. Do not pour down the drain or dispose of with general laboratory trash.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Risks Assess Risks & Review SDS (if available) Don_PPE Don Appropriate PPE Assess_Risks->Don_PPE Prepare_Workspace Prepare Workspace in Fume Hood Don_PPE->Prepare_Workspace Transfer_Chemical Transfer this compound Prepare_Workspace->Transfer_Chemical Perform_Experiment Perform Experiment Transfer_Chemical->Perform_Experiment Collect_Waste Collect Waste in Labeled Container Perform_Experiment->Collect_Waste Decontaminate_Workspace Decontaminate Workspace & Equipment Collect_Waste->Decontaminate_Workspace Dispose_Waste Dispose of Waste via EHS Decontaminate_Workspace->Dispose_Waste Doff_PPE Doff and Dispose/Clean PPE Dispose_Waste->Doff_PPE

Caption: Workflow for the safe handling and disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.